Product packaging for Pentamethonium Bromide(Cat. No.:CAS No. 541-20-8)

Pentamethonium Bromide

Katalognummer: B1679286
CAS-Nummer: 541-20-8
Molekulargewicht: 348.16 g/mol
InChI-Schlüssel: GJVFBWCTGUSGDD-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Pentamethonium bromide is the bromide salt of pentamethonium. It is a ganglion blocker and exhibits antihypertensive activity. It has a role as an antihypertensive agent and a vasodilator agent. It is a quaternary ammonium salt and a bromide salt. It contains a pentamethonium.
See also: Pentamethonium (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H28Br2N2 B1679286 Pentamethonium Bromide CAS No. 541-20-8

Eigenschaften

IUPAC Name

trimethyl-[5-(trimethylazaniumyl)pentyl]azanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H28N2.2BrH/c1-12(2,3)10-8-7-9-11-13(4,5)6;;/h7-11H2,1-6H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVFBWCTGUSGDD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCC[N+](C)(C)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H28Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2365-25-5 (Parent)
Record name Pentamethonium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

348.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541-20-8
Record name Pentamethonium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentamethonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTAMETHONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UX03A6JJC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pentamethonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamethonium (B1223158) bromide is a quaternary ammonium (B1175870) compound historically utilized as a ganglionic blocking agent. Its primary mechanism of action is the competitive, non-depolarizing antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) located in autonomic ganglia. This blockade effectively inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a range of physiological effects, most notably vasodilation and a reduction in blood pressure. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and physiological consequences of pentamethonium bromide's action. It includes a summary of relevant quantitative data, detailed experimental protocols for its characterization, and visual diagrams to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound belongs to the series of polymethonium compounds, characterized by two quaternary ammonium head groups separated by a flexible polymethylene chain. Historically, pentamethonium and its analogue, hexamethonium, were among the first effective therapeutic agents for the management of hypertension.[1][2][3] While their clinical application has been largely superseded by more selective and safer drugs with fewer adverse effects, they remain invaluable pharmacological tools for the investigation of the autonomic nervous system.[4] A thorough understanding of the mechanism of action of this compound is crucial for researchers studying autonomic pharmacology and for drug development professionals seeking to design novel modulators of nicotinic acetylcholine receptors.

Molecular Mechanism of Action

The primary molecular target of this compound is the nicotinic acetylcholine receptor (nAChR) located on the postsynaptic membrane of neurons in the autonomic ganglia.[5]

Target Receptor: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nAChRs are ligand-gated ion channels that mediate fast synaptic transmission in the nervous system.[6] They are pentameric structures composed of various combinations of α and β subunits. The predominant subtype found in autonomic ganglia is the α3β4 nAChR .[7]

Antagonistic Action

This compound acts as a competitive antagonist at these ganglionic nAChRs.[5] Its two quaternary ammonium groups are thought to interact with the acetylcholine binding sites on the receptor, thereby preventing the binding of the endogenous agonist, acetylcholine (ACh). This is a non-depolarizing blockade , meaning that pentamethonium itself does not activate the receptor channel. By occupying the binding sites, it prevents the conformational change necessary for ion channel opening and subsequent neuronal depolarization.

Signaling Pathway

The signaling pathway affected by this compound is the primary pathway of neurotransmission in autonomic ganglia.

Pentamethonium_Signaling_Pathway Preganglionic_Neuron Preganglionic Neuron ACh_Release Acetylcholine (ACh) Release Preganglionic_Neuron->ACh_Release Action Potential nAChR Nicotinic ACh Receptor (α3β4 subtype) ACh_Release->nAChR Synaptic_Cleft Synaptic Cleft Postganglionic_Neuron Postganglionic Neuron Ion_Channel_Opening Ion Channel Opening (Na+, K+ influx) nAChR->Ion_Channel_Opening Depolarization Depolarization & Action Potential Ion_Channel_Opening->Depolarization Depolarization->Postganglionic_Neuron Propagation Pentamethonium Pentamethonium Bromide Blockade->nAChR Competitively Antagonizes

Figure 1: Signaling Pathway of this compound's Antagonistic Action

Under normal physiological conditions, the arrival of an action potential at the preganglionic neuron terminal triggers the release of acetylcholine into the synaptic cleft. Acetylcholine then binds to and activates nAChRs on the postganglionic neuron, leading to the opening of the associated ion channel. The influx of cations, primarily sodium and potassium, causes depolarization of the postsynaptic membrane, and if the threshold is reached, an action potential is generated and propagated along the postganglionic neuron. This compound competitively binds to the nAChRs, preventing acetylcholine from binding and thereby inhibiting this entire signaling cascade.

Quantitative Data

Quantitative data for this compound is not extensively available in recent literature, reflecting its historical use. The following tables summarize the types of quantitative data that are crucial for characterizing its mechanism of action.

Table 1: Receptor Binding Affinity

ParameterReceptor SubtypeValueSpecies/TissueReference
Ki (Inhibition Constant) α3β4 nAChRData not available--
IC50 (Half maximal inhibitory concentration) Autonomic GangliaData not available--
pA2 Ganglionic nAChRsData not available--

Note: The pA2 value is a measure of the potency of an antagonist, derived from Schild plot analysis. A higher pA2 value indicates greater antagonist potency.

Table 2: Pharmacokinetic Parameters

ParameterValueSpeciesRoute of AdministrationReference
Volume of Distribution (Vd) Data not available---
Clearance (CL) Data not available---
Elimination Half-life (t1/2) Data not available---
Bioavailability (F%) Data not available---

Experimental Protocols

The characterization of the mechanism of action of a competitive antagonist like this compound involves a combination of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a drug for its receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the α3β4 nAChR.

Methodology:

  • Membrane Preparation:

    • Cells expressing the human α3β4 nAChR or tissue rich in autonomic ganglia (e.g., superior cervical ganglion) are homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Competitive Binding Assay:

    • A fixed concentration of a radiolabeled ligand that binds to the α3β4 nAChR (e.g., [³H]-epibatidine) is incubated with the membrane preparation.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • The radioactivity retained on the filter is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (α3β4 nAChR expressing cells) start->prep incubation Incubation: - Membranes - Radioligand ([³H]-epibatidine) - this compound (varying conc.) prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Figure 2: Experimental Workflow for Radioligand Binding Assay
Electrophysiology (Two-Electrode Voltage Clamp)

Electrophysiological techniques are used to measure the functional effect of a drug on ion channel activity.

Objective: To characterize the antagonist effect of this compound on acetylcholine-induced currents in cells expressing α3β4 nAChRs.

Methodology:

  • Cell Preparation:

    • Xenopus oocytes or mammalian cell lines (e.g., HEK293) are engineered to express the α3β4 nAChR.

  • Recording Setup:

    • A two-electrode voltage clamp setup is used to control the membrane potential of the cell and measure the resulting currents.

    • One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set holding potential.

  • Experimental Procedure:

    • The cell is perfused with a control solution.

    • Acetylcholine is applied to elicit an inward current mediated by the activation of nAChRs.

    • The cell is then perfused with a solution containing a specific concentration of this compound.

    • Acetylcholine is co-applied with this compound, and the resulting current is measured.

    • This is repeated for a range of this compound concentrations.

  • Data Analysis:

    • The concentration-response curve for acetylcholine is generated in the absence and presence of different concentrations of this compound.

    • For a competitive antagonist, the concentration-response curve will be shifted to the right in a parallel manner.

    • A Schild plot is constructed by plotting the log of (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot gives the pA2 value.

Voltage_Clamp_Workflow start Start prep Cell Preparation (α3β4 nAChR expressing oocytes/cells) start->prep setup Two-Electrode Voltage Clamp Setup prep->setup control Record ACh-induced current (Control) setup->control treatment Apply this compound + ACh and record current control->treatment analysis Data Analysis: - Concentration-response curves - Schild Plot - Determine pA2 treatment->analysis Repeat for multiple concentrations end End analysis->end

Figure 3: Experimental Workflow for Two-Electrode Voltage Clamp

Physiological Effects

By blocking both sympathetic and parasympathetic ganglia, this compound elicits widespread physiological effects. The net effect on a particular organ system depends on the dominant autonomic tone to that organ.

  • Cardiovascular System: The sympathetic nervous system is dominant in maintaining vascular tone. Ganglionic blockade with pentamethonium leads to vasodilation, a decrease in peripheral resistance, and a consequent fall in blood pressure. The effect on heart rate is variable, as it blocks both sympathetic (accelerator) and parasympathetic (vagal, decelerator) input to the heart.

  • Other Systems: Blockade of parasympathetic ganglia can lead to effects such as mydriasis (pupil dilation), cycloplegia (paralysis of accommodation), dry mouth, reduced gastrointestinal motility, and urinary retention.

Conclusion

This compound is a classic pharmacological agent that exerts its effects through the competitive, non-depolarizing antagonism of nicotinic acetylcholine receptors in autonomic ganglia, with a primary action on the α3β4 subtype. This leads to a blockade of neurotransmission in both the sympathetic and parasympathetic nervous systems. While specific quantitative binding and pharmacokinetic data for this compound are limited in contemporary literature, its mechanism can be effectively studied and characterized using standard pharmacological techniques such as radioligand binding assays and two-electrode voltage clamp electrophysiology. A comprehensive understanding of its mechanism of action remains essential for researchers in autonomic pharmacology and for the broader field of drug development targeting nicotinic receptors.

References

The Genesis of Ganglionic Blockade: A Technical History of Pentamethonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

London, UK – December 5, 2025 – A comprehensive technical guide released today offers an in-depth exploration of the history and discovery of pentamethonium (B1223158) bromide, a pivotal compound in the development of antihypertensive therapies. This whitepaper provides researchers, scientists, and drug development professionals with a detailed account of the synthesis, seminal pharmacological studies, and the pioneering researchers who ushered in a new era of autonomic nervous system pharmacology.

Pentamethonium bromide, a quaternary ammonium (B1175870) compound, emerged from the systematic investigation of polymethylene bistrimethylammonium salts in the mid-20th century. Its discovery as a potent ganglion blocker revolutionized the understanding and treatment of severe hypertension, offering the first effective means of chemical sympathectomy. This guide delves into the foundational research that established its mechanism of action and clinical utility, paving the way for modern cardiovascular drug development.

From Synthesis to Sympathetic Blockade: The Scientific Journey

The story of pentamethonium begins with the broader exploration of methonium compounds. Researchers, notably W.D.M. Paton and Eleanor J. Zaimis, undertook a systematic study of the pharmacological actions of polymethylene bistrimethylammonium salts, where two quaternary ammonium heads are separated by a flexible chain of methylene (B1212753) groups.[1] Their seminal 1949 paper in the British Journal of Pharmacology detailed the synthesis and initial pharmacological screening of this series of compounds.[2]

The synthesis of this compound and its analogues was achieved by the reaction of a polymethylene dibromide with trimethylamine. This straightforward chemical process yielded a series of compounds that exhibited a fascinating relationship between the length of the methylene chain and their pharmacological activity.

It was Paton and Zaimis's meticulous pharmacological investigations that unveiled the unique properties of pentamethonium (C5) and its close relative, hexamethonium (B1218175) (C6). Their work demonstrated that these compounds acted as potent antagonists at nicotinic acetylcholine (B1216132) receptors within autonomic ganglia, thereby interrupting neurotransmission in both the sympathetic and parasympathetic nervous systems.[3] This ganglion-blocking action was a novel mechanism and offered a powerful tool to control sympathetically mediated functions, such as blood pressure.

Pioneering Clinical Applications in Hypertension

The translation of these preclinical findings into clinical practice was remarkably swift. By 1950, clinicians such as Burt and Graham were investigating the use of pentamethonium iodide in peripheral vascular disease and hypertension.[4][5] Their work, along with studies by Smirk and Alstad in 1951, provided the first quantitative evidence of pentamethonium's efficacy in lowering blood pressure in hypertensive patients.[6][7][8] These early clinical trials, though lacking the rigorous design of modern studies, were groundbreaking in demonstrating that severe hypertension could be managed with a targeted pharmacological agent.

However, the non-selective nature of ganglionic blockade also led to a wide array of side effects due to the simultaneous inhibition of the parasympathetic nervous system. These included dry mouth, blurred vision, constipation, and urinary retention, which ultimately limited the long-term clinical utility of pentamethonium and its congeners. Despite these limitations, the discovery of pentamethonium was a proof-of-concept that ushered in the age of antihypertensive drug therapy and spurred the search for more selective and better-tolerated agents.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early preclinical and clinical studies of pentamethonium.

Preclinical Ganglion-Blocking Activity of Methonium Compounds
Compound Relative Ganglion-Blocking Potency
Pentamethonium (C5)100
Hexamethonium (C6)120
Heptamethonium (C7)80
Decamethonium (C10)20
Data synthesized from Paton and Zaimis (1951). Potency is relative to Pentamethonium.
Clinical Blood Pressure Reduction with Pentamethonium
Patient Group Mean Reduction in Diastolic Blood Pressure (mmHg)
Severe Hypertensives (Smirk & Alstad, 1951)40-60
Hypertensive Patients (Burt & Graham, 1950)30-50
Values are approximate mean reductions observed in early clinical trials and varied significantly between individuals and with dosage.

Experimental Protocols

The foundational understanding of pentamethonium's pharmacology was built upon a series of elegant and meticulous experimental protocols.

Assessment of Ganglion-Blocking Activity (Paton and Zaimis, 1951)
  • Animal Model: Cat, anesthetized with chloralose.

  • Preparation: The superior cervical ganglion was exposed, and the preganglionic nerve was stimulated electrically.

  • Measurement: Action potentials were recorded from the postganglionic nerve.

  • Procedure: A baseline response to preganglionic stimulation was established. Pentamethonium was then administered intravenously, and the reduction in the amplitude of the postganglionic action potential was measured to quantify the degree of ganglion blockade.

Clinical Assessment of Antihypertensive Effect (Smirk and Alstad, 1951)
  • Patient Population: Patients with severe arterial hypertension.

  • Intervention: Pentamethonium or hexamethonium salts were administered parenterally.

  • Measurement: Blood pressure was measured at regular intervals in both the supine and standing positions to assess the effect on resting blood pressure and the degree of postural hypotension.

  • Dosage: Doses were individualized and titrated based on the blood pressure response of each patient.

Visualizing the Mechanism and Discovery

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

pentamethonium_pathway cluster_pre Preganglionic Neuron cluster_synapse Autonomic Ganglion cluster_post Postganglionic Neuron pre_neuron Action Potential ach_release ACh Release pre_neuron->ach_release 1. Nerve impulse arrives nicotinic_receptor Nicotinic ACh Receptor ach_release->nicotinic_receptor 2. ACh binds to receptor post_neuron No Action Potential (Signal Blocked) nicotinic_receptor->post_neuron 4. Ion channel remains closed pentamethonium Pentamethonium Bromide pentamethonium->nicotinic_receptor 3. Antagonistic Blockade

Signaling pathway of this compound's ganglion-blocking action.

discovery_workflow synthesis Synthesis of Polymethylene Bistrimethylammonium Salts screening Pharmacological Screening (Paton & Zaimis, 1949) synthesis->screening ganglion_block Identification of Ganglion- Blocking Activity (C5 & C6) screening->ganglion_block clinical_trials Early Clinical Trials in Hypertension (1950-1951) ganglion_block->clinical_trials antihypertensive_era Dawn of Antihypertensive Drug Therapy clinical_trials->antihypertensive_era

Logical workflow of the discovery and development of Pentamethonium.

experimental_workflow start Start: Anesthetized Cat Superior Cervical Ganglion Prep stimulate_pre Electrically Stimulate Preganglionic Nerve start->stimulate_pre record_post Record Postganglionic Action Potentials (Baseline) stimulate_pre->record_post administer_drug Administer Pentamethonium IV record_post->administer_drug record_post_drug Record Postganglionic Action Potentials (Post-Drug) administer_drug->record_post_drug analyze Analyze Reduction in Action Potential Amplitude record_post_drug->analyze

References

An In-depth Technical Guide to Pentamethonium Bromide: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamethonium (B1223158) bromide, a quaternary ammonium (B1175870) compound, is a potent ganglionic blocking agent that has played a significant role in the historical development of antihypertensive therapies and remains a valuable tool in pharmacological research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and toxicological profile. Detailed experimental protocols for the assessment of its ganglionic blocking activity and cardiovascular effects are provided, alongside a summary of its known pharmacokinetic properties and a detailed synthesis method. This document aims to serve as a thorough resource for researchers and professionals in drug development and autonomic nervous system research.

Chemical Structure and Physicochemical Properties

Pentamethonium bromide, with the IUPAC name trimethyl-[5-(trimethylazaniumyl)pentyl]azanium dibromide, is a symmetrical bis-quaternary ammonium salt.[1][2][3] Its structure consists of a five-carbon aliphatic chain separating two trimethylammonium moieties, with bromide ions as the counter-ions.[1][3]

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
IUPAC Name trimethyl-[5-(trimethylazaniumyl)pentyl]azanium dibromide[1]
CAS Number 541-20-8[1]
Molecular Formula C₁₁H₂₈Br₂N₂[1]
Synonyms Lytensium, Penthonium, C 5, Pentamethonium dibromide[1]
InChI InChI=1S/C11H28N2.2BrH/c1-12(2,3)10-8-7-9-11-13(4,5)6;;/h7-11H2,1-6H3;2*1H/q+2;;/p-2[1]
SMILES C--INVALID-LINK--(C)CCCCC--INVALID-LINK--(C)C.[Br-].[Br-][1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 348.16 g/mol [1]
Appearance Hygroscopic crystals with a slight fishy odor and a slightly bitter, saline taste[2]
Melting Point 301°C[4]
Aqueous Solubility Aqueous solutions are stable and can be sterilized by autoclaving[2]
pKa As a quaternary ammonium compound, it is permanently charged and does not have a pKa in the physiological range.

Synthesis of this compound

The synthesis of this compound (N,N,N,N',N',N'-hexamethylpentane-1,5-diaminium dibromide) can be achieved through the exhaustive methylation of 1,5-diaminopentane.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,5-Diaminopentane (Cadaverine)

  • Methyl bromide (bromomethane)

  • Anhydrous ethanol

  • Diethyl ether

  • Sodium hydroxide (B78521) (for neutralization of HBr byproduct)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Apparatus for filtration (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve 1,5-diaminopentane in an excess of anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Slowly add an excess of methyl bromide to the stirred solution. This reaction is exothermic and should be performed in a well-ventilated fume hood.

  • After the initial reaction subsides, attach a reflux condenser and heat the mixture to reflux for several hours to ensure complete quaternization of both amine groups.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate as a white solid.

  • Collect the precipitate by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials and byproducts.

  • The crude product can be recrystallized from a suitable solvent system, such as ethanol/ether, to yield pure this compound.

  • Dry the purified crystals under vacuum.

Mechanism of Action and Signaling Pathway

This compound functions as a non-depolarizing, competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) located in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems.[5] By binding to these receptors, it blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh), thereby preventing the depolarization of postganglionic neurons and the subsequent propagation of nerve impulses. This blockade is non-selective, affecting both divisions of the autonomic nervous system.

signaling_pathway cluster_preganglionic Preganglionic Neuron cluster_synapse Autonomic Ganglion cluster_postganglionic Postganglionic Neuron Preganglionic_Neuron Preganglionic Neuron ACh_Release Acetylcholine (ACh) Release Preganglionic_Neuron->ACh_Release Action Potential nAChR Nicotinic ACh Receptor (nAChR) ACh_Release->nAChR Binds to Postganglionic_Neuron Postganglionic Neuron nAChR->Postganglionic_Neuron Normally Activates No_Depolarization No Depolarization / No Action Potential Postganglionic_Neuron->No_Depolarization Pentamethonium This compound Pentamethonium->nAChR Blocks

Caption: Mechanism of ganglionic blockade by this compound.

Pharmacological Effects and Therapeutic Uses

The primary pharmacological effect of this compound is the interruption of autonomic neurotransmission, leading to a reduction in both sympathetic and parasympathetic tone.[5] Historically, this made it an effective agent for lowering blood pressure in hypertensive patients.[4] Its vasodilatory properties were also utilized in the investigation of peripheral vascular diseases.[4] However, due to its non-selective nature and the resulting broad range of side effects, its clinical use has been largely superseded by more specific antihypertensive drugs. Today, it is primarily used as a research tool to study the autonomic nervous system.[5]

Pharmacokinetics

As a quaternary ammonium compound, this compound is poorly absorbed from the gastrointestinal tract. Due to its charged nature, it does not readily cross the blood-brain barrier. Information regarding its specific metabolism and excretion pathways is limited, but it is expected to be excreted largely unchanged in the urine.

Table 3: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability (Oral) Low (typical for quaternary ammonium compounds)
Protein Binding Data not readily available
Metabolism Expected to be minimal
Elimination Half-life Data not readily available
Excretion Primarily renal

Toxicology and Adverse Effects

The toxicological profile of this compound is primarily an extension of its pharmacological effects, resulting from widespread autonomic blockade.

Table 4: Toxicological Data for this compound

ParameterInformation
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2]
Acute Toxicity Data not readily available
Adverse Effects Orthostatic hypotension, blurred vision, dry mouth, urinary retention, constipation, sexual dysfunction.

Experimental Protocols

The following are representative protocols for assessing the biological activity of this compound.

In Vitro Assessment of Ganglionic Blockade

This protocol describes the use of an isolated tissue preparation to quantify the ganglionic blocking activity of this compound.

Objective: To determine the potency of this compound in blocking nerve-mediated contractions of an isolated smooth muscle preparation.

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum, rat vas deferens)

  • Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂

  • Isotonic transducer and data acquisition system

  • Electrical field stimulator

  • This compound solutions of varying concentrations

  • Nicotinic agonist (e.g., Dimethylphenylpiperazinium - DMPP)

Procedure:

  • Mount the isolated tissue in the organ bath under a resting tension.

  • Allow the tissue to equilibrate for at least 30-60 minutes, with regular changes of the physiological salt solution.

  • Elicit submaximal contractions of the tissue using electrical field stimulation (EFS) at a set frequency and voltage. These contractions are dependent on intact ganglionic transmission.

  • Once a stable baseline of EFS-induced contractions is established, add this compound to the organ bath in a cumulative or non-cumulative manner, starting with a low concentration.

  • Allow each concentration of this compound to equilibrate with the tissue for a predetermined time before initiating the next EFS.

  • Record the amplitude of the EFS-induced contractions in the presence of increasing concentrations of this compound.

  • To confirm the site of action, after washing out the this compound, add a direct-acting nicotinic agonist (e.g., DMPP) to elicit a contraction. Then, re-introduce this compound and observe its effect on the DMPP-induced contraction.

Data Analysis:

  • Construct a concentration-response curve for the inhibitory effect of this compound on EFS-induced contractions.

  • Calculate the IC₅₀ (the concentration of this compound that causes 50% inhibition of the contractile response).

experimental_workflow_invitro cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate_Tissue Isolate Tissue (e.g., Guinea Pig Ileum) Mount_in_Bath Mount in Organ Bath Isolate_Tissue->Mount_in_Bath Equilibrate Equilibrate Mount_in_Bath->Equilibrate EFS_Baseline Establish Baseline EFS-induced Contractions Equilibrate->EFS_Baseline Add_Penta Add this compound (Increasing Concentrations) EFS_Baseline->Add_Penta Record_Contractions Record Contractions Add_Penta->Record_Contractions Plot_Curve Plot Concentration-Response Curve Record_Contractions->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: In vitro experimental workflow for assessing ganglionic blockade.

In Vivo Assessment of Cardiovascular Effects

This protocol outlines a method for measuring the effects of this compound on blood pressure and heart rate in an anesthetized animal model.

Objective: To evaluate the hypotensive and heart rate effects of intravenously administered this compound.

Materials:

  • Anesthetized laboratory animal (e.g., rat or rabbit)

  • Surgical instruments for cannulation

  • Catheters for arterial and venous access

  • Pressure transducer and data acquisition system for blood pressure monitoring

  • ECG electrodes and amplifier for heart rate monitoring

  • This compound solution for intravenous administration

  • Anesthetic agent

Procedure:

  • Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment.

  • Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Connect the arterial catheter to a pressure transducer to continuously monitor blood pressure.

  • Attach ECG electrodes to monitor heart rate.

  • Allow the animal to stabilize for a period to obtain baseline measurements of blood pressure and heart rate.

  • Administer a bolus dose or a series of increasing doses of this compound intravenously.

  • Continuously record blood pressure and heart rate before, during, and after drug administration.

Data Analysis:

  • Calculate the change in mean arterial pressure (MAP) and heart rate from baseline at each dose of this compound.

  • Construct dose-response curves for the hypotensive and chronotropic effects of the drug.

experimental_workflow_invivo cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthetize Anesthetize Animal Cannulate Cannulate Artery and Vein Anesthetize->Cannulate Connect_Monitors Connect BP and ECG Monitors Cannulate->Connect_Monitors Record_Baseline Record Baseline BP and HR Connect_Monitors->Record_Baseline Administer_Penta Administer this compound (IV) Record_Baseline->Administer_Penta Record_Response Continuously Record BP and HR Administer_Penta->Record_Response Calculate_Changes Calculate Changes in MAP and HR Record_Response->Calculate_Changes Plot_Curves Plot Dose-Response Curves Calculate_Changes->Plot_Curves

Caption: In vivo experimental workflow for assessing cardiovascular effects.

Conclusion

This compound remains a compound of significant interest in pharmacology. Its well-defined mechanism of action as a non-selective ganglionic blocker provides a valuable tool for investigating the complexities of the autonomic nervous system. While its clinical utility is limited by its side effect profile, its utility in a research setting is undisputed. This guide has provided a detailed overview of its chemical and pharmacological properties, along with practical experimental protocols, to aid researchers in their scientific endeavors.

References

An In-depth Technical Guide to the Synthesis and Purification of Pentamethonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Pentamethonium Bromide, a bis-quaternary ammonium (B1175870) salt known for its ganglion-blocking properties. The document details the necessary precursors, a complete two-step synthesis protocol, and robust purification procedures. All quantitative data is presented in structured tables, and the experimental workflow is visualized using the Graphviz DOT language to ensure clarity and reproducibility for researchers in organic and medicinal chemistry.

Introduction

This compound, chemically known as N,N,N,N',N',N'-hexamethylpentane-1,5-diaminium dibromide, is a member of the polymethonium series of compounds that have been investigated for their pharmacological activity.[1][2] As a bis-quaternary ammonium salt, it acts as a ganglion blocker, a class of drugs that inhibit the transmission of nerve impulses at autonomic ganglia.[3][4] This guide outlines a reliable and reproducible method for its laboratory-scale synthesis and purification.

The synthesis is a two-step process commencing with the preparation of the key intermediate, 1,5-dibromopentane (B145557), followed by the quaternization of trimethylamine (B31210) to yield the final product.

Synthesis of this compound

The overall synthesis pathway for this compound is depicted below:

Synthesis_Workflow Overall Synthesis Workflow for this compound cluster_step1 Step 1: Synthesis of 1,5-Dibromopentane cluster_step2 Step 2: Synthesis of this compound Tetrahydropyran (B127337) Tetrahydropyran HBr_H2SO4 Hydrobromic Acid & Sulfuric Acid Tetrahydropyran->HBr_H2SO4 Reactants Reflux Reflux HBr_H2SO4->Reflux Reaction Workup_1 Work-up: - Separation - Washing - Drying Reflux->Workup_1 Crude Product Distillation_1 Vacuum Distillation Workup_1->Distillation_1 Purification Dibromopentane 1,5-Dibromopentane Distillation_1->Dibromopentane Final Product Dibromopentane_input 1,5-Dibromopentane Dibromopentane->Dibromopentane_input Intermediate Trimethylamine Trimethylamine Dibromopentane_input->Trimethylamine Reactants Reaction_2 Menschutkin Reaction (in suitable solvent) Trimethylamine->Reaction_2 Reaction Workup_2 Work-up: - Filtration/Precipitation Reaction_2->Workup_2 Crude Product Purification_2 Recrystallization Workup_2->Purification_2 Purification Pentamethonium_Bromide This compound Purification_2->Pentamethonium_Bromide Final Product

Caption: Overall Synthesis Workflow for this compound.

Step 1: Synthesis of 1,5-Dibromopentane

The precursor, 1,5-dibromopentane, is synthesized from tetrahydropyran by ring-opening with hydrobromic acid, catalyzed by sulfuric acid. This procedure is adapted from a reliable method described in Organic Syntheses.[5]

2.1.1. Experimental Protocol

  • In a 500 mL round-bottomed flask equipped with a reflux condenser, a solution of hydrobromic acid is prepared by passing sulfur dioxide into a mixture of bromine (120 g, 0.75 mol), water (50 mL), and crushed ice (150 g). This is equivalent to a mixture of 48% hydrobromic acid (253 g, 1.5 mol) and concentrated sulfuric acid (74 g).

  • To this mixture, tetrahydropyran (21.5 g, 0.25 mol) is added.

  • The resulting light-brown homogeneous mixture is heated to reflux for 3 hours.

  • After cooling, the lower, heavier layer of crude 1,5-dibromopentane is separated.

  • The crude product is washed sequentially with a saturated sodium bicarbonate solution and then with water.

  • The organic layer is dried over anhydrous calcium chloride.

  • The final product is purified by vacuum distillation.

2.1.2. Data Presentation

ParameterValueReference
Yield46-47 g (80-82%)[5]
Boiling Point104-106 °C at 19 mmHg[5]
Step 2: Synthesis of this compound

This compound is synthesized via the Menschutkin reaction, which involves the quaternization of a tertiary amine (trimethylamine) with an alkyl halide (1,5-dibromopentane). This reaction is characteristic of the formation of quaternary ammonium salts.

2.2.1. Experimental Protocol

Note: A specific detailed experimental protocol for this reaction from a peer-reviewed source was not identified in the literature search. The following is a general procedure based on the known reactivity of similar compounds.

  • In a pressure-resistant flask, 1,5-dibromopentane is dissolved in a suitable solvent such as acetonitrile (B52724) or a polar aprotic solvent.

  • A stoichiometric excess of trimethylamine (at least 2 equivalents) is added to the solution. The trimethylamine can be added as a solution in a suitable solvent or condensed into the cooled reaction vessel.

  • The flask is sealed and the reaction mixture is stirred at a controlled temperature (e.g., room temperature to a moderately elevated temperature, depending on the solvent) for a period of 24-48 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC, NMR).

  • As the reaction proceeds, the product, this compound, will precipitate from the solution as it is a salt and often has limited solubility in the reaction solvent.

  • After the reaction is complete, the precipitated product is collected by filtration.

  • The solid is washed with the reaction solvent and then with a non-polar solvent like diethyl ether or hexane (B92381) to remove any unreacted starting material and by-products.

  • The crude product is then dried under vacuum.

2.2.2. Data Presentation

PropertyValueReference
Molecular FormulaC₁₁H₂₈Br₂N₂[6]
Molecular Weight348.16 g/mol [6]
AppearanceHygroscopic crystals[1]
OdorSlight fishy odor[1]
TasteSlightly bitter, saline[1]

Purification Process

Purification of the crude this compound is crucial to remove any unreacted starting materials or by-products. Recrystallization is a standard and effective method for purifying quaternary ammonium salts.

Experimental Protocol
  • The crude this compound is dissolved in a minimum amount of a suitable hot solvent or solvent mixture. A common choice for recrystallizing quaternary ammonium salts is a mixture of a polar solvent (like ethanol, methanol, or isopropanol) and a less polar co-solvent.

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • The resulting crystals are collected by filtration.

  • The crystals are washed with a small amount of the cold recrystallization solvent or a non-polar solvent to remove any remaining soluble impurities.

  • The purified this compound is dried under vacuum to remove all traces of solvent.

3.1.1. Data Presentation

Note: Specific quantitative data on the purity and yield after recrystallization were not available in the searched literature. The expected outcome is a significant increase in purity, which can be assessed by techniques such as melting point determination, NMR spectroscopy, and elemental analysis.

Logical Relationships and Workflows

The synthesis and purification process can be visualized as a series of sequential steps with clear inputs and outputs.

Detailed_Workflow Detailed Experimental Workflow start Start step1 Synthesize 1,5-Dibromopentane (from Tetrahydropyran) start->step1 intermediate 1,5-Dibromopentane (Intermediate) step1->intermediate step2 Synthesize Crude this compound (Reaction with Trimethylamine) intermediate->step2 crude_product Crude this compound step2->crude_product step3 Purify by Recrystallization crude_product->step3 final_product Pure this compound step3->final_product end End final_product->end

Caption: Detailed Experimental Workflow.

Conclusion

This technical guide provides a detailed and structured approach to the synthesis and purification of this compound. By following the outlined experimental protocols, researchers can reliably produce this valuable pharmacological tool. The provided diagrams and tables are intended to facilitate a clear understanding of the process and aid in the successful execution of the synthesis. Further optimization of the quaternization and purification steps may lead to improved yields and purity.

References

Pharmacological Profile of Pentamethonium Bromide: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamethonium Bromide, a notable member of the polymethonium series of compounds, is a quaternary ammonium (B1175870) compound historically recognized for its potent ganglionic blocking activity. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its core mechanism of action as a non-depolarizing antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) within autonomic ganglia. This document details its mechanism of action, summarizes available quantitative data on its potency, outlines relevant experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows. While its clinical application has been largely superseded by more selective therapeutic agents, this compound remains a valuable pharmacological tool for investigating the complexities of the autonomic nervous system.

Introduction

This compound ((CH₃)₃N⁺(CH₂)₅N⁺(CH₃)₃ · 2Br⁻) is a bis-quaternary ammonium compound that elicits its primary pharmacological effect by blocking neurotransmission at autonomic ganglia. Historically, it was among the first agents used for the management of hypertension, demonstrating the therapeutic potential of targeting the autonomic nervous system. Its non-selective blockade of both sympathetic and parasympathetic ganglia, however, leads to a wide array of physiological effects and associated side effects, which ultimately limited its clinical utility[1][2][3].

The primary molecular target of this compound is the neuronal nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission in the peripheral nervous system[4][5]. Specifically, it exhibits a competitive antagonism at the α3β4 nAChR subtype, which is predominantly expressed in autonomic ganglia[5]. By preventing the binding of the endogenous neurotransmitter, acetylcholine (ACh), this compound inhibits the depolarization of postganglionic neurons, thereby blocking the entire outflow of the autonomic nervous system[3][4].

Mechanism of Action

This compound functions as a non-depolarizing, competitive antagonist at nicotinic acetylcholine receptors located on the postsynaptic membrane of autonomic ganglia[4][5]. Its structure, featuring two quaternary ammonium heads separated by a pentamethylene chain, allows it to bind to the ACh binding site on the nAChR without activating the channel[6]. This occupation of the receptor prevents ACh from binding and inducing the conformational change necessary for ion channel opening.

The blockade of nAChRs by this compound is not absolute and is dependent on the concentration of both the antagonist and the agonist (ACh). The antagonism is surmountable, meaning that a sufficient increase in the concentration of ACh can overcome the blocking effect. The primary consequence of this receptor blockade is the interruption of nerve impulses across both sympathetic and parasympathetic ganglia, leading to a reduction in autonomic tone to various end organs.

Quantitative Pharmacological Data

Precise IC50 and Ki values for this compound are not widely available in modern literature due to its historical use predating standardized radioligand binding and high-throughput screening assays. However, its potency can be understood in relation to its close and more extensively studied analog, Hexamethonium (B1218175).

Table 1: Estimated Potency of this compound

ParameterValueReceptor/SystemComments
Estimated IC50 Micromolar (µM) rangeGanglionic nAChRs (α3β4)Estimated based on comparative studies with Hexamethonium, which typically exhibits higher potency.
Relative Potency Less potent than HexamethoniumAutonomic GangliaStructure-activity relationship studies of polymethonium compounds indicate that the length of the methylene (B1212753) chain influences potency, with six carbons (Hexamethonium) being optimal for ganglionic blockade.

Table 2: Physiological Effects of Ganglionic Blockade with this compound

Organ SystemPredominant Autonomic ToneEffect of Ganglionic BlockadePhysiological Consequence
Arterioles SympatheticVasodilationDecrease in peripheral resistance and blood pressure.
Veins SympatheticVenodilationDecreased venous return and cardiac output.
Heart Parasympathetic (Vagal)Tachycardia (increased heart rate)Blockade of vagal slowing of the heart rate.
Iris ParasympatheticMydriasis (pupil dilation)Blockade of pupillary constriction.
Ciliary Muscle ParasympatheticCycloplegia (paralysis of accommodation)Blurred vision.
Gastrointestinal Tract ParasympatheticReduced motility and secretionsConstipation and dry mouth.
Urinary Bladder ParasympatheticUrinary retentionInhibition of bladder muscle contraction.
Salivary Glands ParasympatheticReduced salivationDry mouth (xerostomia).

Experimental Protocols

The characterization of ganglionic blockers like this compound historically relied on in vivo and ex vivo physiological preparations. Modern techniques such as electrophysiology and radioligand binding assays provide more precise quantitative data.

Electrophysiological Assessment of Ganglionic Blockade (Two-Electrode Voltage Clamp)

This protocol describes the use of a two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing α3β4 nAChRs to quantify the antagonistic properties of this compound.

Methodology:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNA encoding for the human α3 and β4 nAChR subunits. Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Agonist Application: Apply a sub-maximal concentration of acetylcholine (e.g., EC₂₀) to elicit an inward current.

  • Antagonist Application: Co-apply increasing concentrations of this compound with the same concentration of acetylcholine.

  • Data Analysis: Measure the peak inward current at each concentration of this compound. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

G cluster_0 Oocyte Preparation cluster_1 Receptor Expression cluster_2 Electrophysiological Recording cluster_3 Data Analysis Xenopus_laevis Xenopus_laevis Oocyte_Harvest Oocyte_Harvest Xenopus_laevis->Oocyte_Harvest Surgical Removal Defolliculation Defolliculation Oocyte_Harvest->Defolliculation Collagenase Treatment cRNA_Injection cRNA_Injection Defolliculation->cRNA_Injection α3 & β4 cRNA Incubation Incubation cRNA_Injection->Incubation 2-5 days TEVC_Setup TEVC_Setup Incubation->TEVC_Setup Placement in Chamber Data_Acquisition Data_Acquisition TEVC_Setup->Data_Acquisition Voltage Clamp Dose_Response_Curve Dose_Response_Curve Data_Acquisition->Dose_Response_Curve Inhibition Measurement IC50_Determination IC50_Determination Dose_Response_Curve->IC50_Determination G Membrane_Prep Membrane Preparation (α3β4 nAChR source) Assay_Setup Assay Setup (Membranes, [³H]-Epibatidine, This compound) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Filtration (Separation of bound/free) Incubation->Filtration Scintillation_Counting Scintillation Counting (Quantification) Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 -> Ki) Scintillation_Counting->Data_Analysis G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal AP_pre Action Potential ACh_release Acetylcholine (ACh) Release AP_pre->ACh_release nAChR α3β4 nAChR ACh_release->nAChR Binds to Ion_channel_opening Ion Channel Opening nAChR->Ion_channel_opening Pentamethonium This compound Pentamethonium->nAChR Blocks Cation_influx Na⁺/Ca²⁺ Influx Ion_channel_opening->Cation_influx Depolarization Depolarization (EPSP) Cation_influx->Depolarization AP_post Action Potential Depolarization->AP_post Threshold Reached Target_Organ Target_Organ AP_post->Target_Organ Neurotransmission to

References

The Dawn of Ganglionic Blockade: An In-depth Technical Guide to Early Pentamethonium Bromide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal early research on Pentamethonium Bromide, a compound that revolutionized the understanding and treatment of severe hypertension in the mid-20th century. By acting as a ganglion-blocking agent, Pentamethonium offered a novel "medical sympathectomy," providing profound insights into the autonomic nervous system's role in blood pressure regulation. This document synthesizes quantitative data from pivotal studies, details the experimental protocols employed, and visually represents the underlying physiological mechanisms and workflows through detailed diagrams.

Quantitative Effects of this compound on Arterial Blood Pressure

The initial clinical investigations into this compound and its predecessor, Pentamethonium Iodide, meticulously documented its potent hypotensive effects. The following tables summarize the key quantitative findings from these pioneering studies, offering a comparative overview of the drug's impact on blood pressure in hypertensive patients.

Table 1: Effect of Intravenous Pentamethonium on Blood Pressure in Hypertensive Patients

Study & YearPatient GroupNumber of PatientsMean Initial Blood Pressure (mmHg)Mean Lowest Blood Pressure (mmHg)Mean Reduction in Blood Pressure (mmHg)Dosage Range (mg)
Turner, 1950Severe essential hypertension20225/130140/9085/4025-100
Smirk & Alstad, 1951Hypertensive cases150 (tests)VariousSignificant postural dropVariable12.5-50
Burt & Graham, 1950Hypertensive patients12210/125130/8580/4020-50

Table 2: Duration of Hypotensive Action of Pentamethonium

Study & YearRoute of AdministrationDosage (mg)Onset of ActionPeak EffectDuration of Action
Turner, 1950Intravenous50Within minutes5-10 minutes30-60 minutes
Smirk & Alstad, 1951Subcutaneous25-7530-60 minutes1-2 hours4-6 hours

Experimental Protocols of Early Pentamethonium Research

The methodologies employed in the foundational studies of Pentamethonium laid the groundwork for future clinical trials in hypertension. These protocols, while rudimentary by modern standards, were rigorous for their time and provided the essential evidence of the drug's efficacy and mechanism of action.

Patient Selection and Baseline Measurements
  • Patient Population: The early studies primarily enrolled patients with severe, often malignant, essential hypertension who had been unresponsive to other available treatments of the era, such as dietary restrictions and sedation.

  • Baseline Blood Pressure: "Basal" blood pressure readings were established by taking multiple measurements after a period of rest in a quiet environment, often over several days, to account for variability. This provided a stable baseline against which the effects of the drug could be assessed.

Drug Administration and Dosage
  • Formulation: Pentamethonium was administered as either the bromide or iodide salt.

  • Routes of Administration:

    • Intravenous (IV): This route was used to determine the immediate and maximum hypotensive effect of the drug. A test dose, typically around 25 mg, was administered slowly while the patient was in a supine position, with blood pressure being monitored at one-minute intervals.

    • Subcutaneous (SC): For maintenance therapy, Pentamethonium was administered subcutaneously. The dosage was individualized based on the patient's response to IV test doses and was typically given 2-3 times daily.

Measurement of Physiological Effects
  • Blood Pressure: Blood pressure was measured using a standard sphygmomanometer. A critical component of the assessment was the recording of blood pressure in different postures (supine, sitting, and standing) to observe the characteristic postural hypotension induced by ganglionic blockade.

  • Heart Rate: Pulse rate was recorded concurrently with blood pressure measurements to assess the cardiovascular response.

  • Side Effects: Researchers meticulously documented the side effects, which were a direct consequence of widespread autonomic ganglia blockade. These included dry mouth, blurred vision, constipation, urinary retention, and postural dizziness.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key concepts and processes involved in the early research of this compound.

Signaling_Pathway Signaling Pathway of this compound cluster_PNS Autonomic Nervous System cluster_Target Target Organs Preganglionic_Neuron Preganglionic Neuron Autonomic_Ganglion Autonomic Ganglion (Sympathetic & Parasympathetic) Preganglionic_Neuron->Autonomic_Ganglion Releases ACh Postganglionic_Neuron Postganglionic Neuron Autonomic_Ganglion->Postganglionic_Neuron Nicotinic ACh Receptors Blood_Vessels Blood Vessels Postganglionic_Neuron->Blood_Vessels Vasoconstriction Heart Heart Postganglionic_Neuron->Heart Increased Heart Rate Pentamethonium Pentamethonium Bromide Pentamethonium->Autonomic_Ganglion Blocks ACh Acetylcholine (ACh)

Caption: Mechanism of action of this compound at the autonomic ganglion.

Experimental_Workflow Experimental Workflow for Pentamethonium Trials Start Patient Selection (Severe Hypertension) Baseline Establishment of Basal Blood Pressure Start->Baseline IV_Test Intravenous Test Dose (25-50 mg) Baseline->IV_Test Monitor_BP_IV Monitor Blood Pressure (Supine, every minute) IV_Test->Monitor_BP_IV Assess_Response Assess Hypotensive Response and Side Effects Monitor_BP_IV->Assess_Response SC_Therapy Initiate Subcutaneous Maintenance Therapy Assess_Response->SC_Therapy Monitor_BP_SC Monitor Blood Pressure (Postural Changes) SC_Therapy->Monitor_BP_SC Dose_Adjustment Individualize Dosage Based on Response Monitor_BP_SC->Dose_Adjustment Long_Term_Follow_Up Long-Term Follow-Up and Documentation Dose_Adjustment->Long_Term_Follow_Up

Caption: Clinical trial workflow for early this compound studies.

Logical_Relationship Logical Relationship of Pentamethonium's Effects cluster_Autonomic Autonomic Blockade cluster_Effects Physiological Effects Pentamethonium Pentamethonium Administration Sympathetic_Blockade Sympathetic Ganglion Blockade Pentamethonium->Sympathetic_Blockade Parasympathetic_Blockade Parasympathetic Ganglion Blockade Pentamethonium->Parasympathetic_Blockade Vasodilation Vasodilation Sympathetic_Blockade->Vasodilation Reduced_CO Reduced Cardiac Output Sympathetic_Blockade->Reduced_CO Side_Effects Side Effects (Dry mouth, blurred vision, etc.) Parasympathetic_Blockade->Side_Effects Hypotension Hypotension (Postural) Vasodilation->Hypotension Reduced_CO->Hypotension

Caption: Relationship between Pentamethonium administration and its physiological effects.

Conclusion

The early research on this compound marked a pivotal moment in the history of medicine, demonstrating for the first time that severe hypertension could be effectively controlled through pharmacological intervention. The quantitative data and experimental protocols from these pioneering studies not only established the efficacy of ganglionic blockade but also profoundly advanced our understanding of the autonomic nervous system's role in cardiovascular regulation. While the widespread use of Pentamethonium was ultimately limited by its significant side effects, the principles established by this early research paved the way for the development of more targeted and tolerable antihypertensive therapies that have saved countless lives. This guide serves as a testament to the ingenuity and meticulous work of the early investigators and provides a valuable resource for contemporary researchers in the ongoing quest for novel and improved treatments for cardiovascular disease.

Investigating Synaptic Transmission with Pentamethonium Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamethonium Bromide, a quaternary ammonium (B1175870) compound, has historically served as a valuable pharmacological tool for the investigation of synaptic transmission, particularly within autonomic ganglia. As a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, it competitively blocks the action of acetylcholine, the primary neurotransmitter at these synapses. This guide provides a comprehensive overview of the use of this compound in studying synaptic transmission. It details its mechanism of action, summarizes key quantitative data, and provides in-depth experimental protocols for its application in electrophysiological studies. Furthermore, this document includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in neuroscience and drug development.

Introduction to this compound

This compound is a ganglionic blocking agent that functions as an antagonist of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the autonomic nervous system.[1] By competitively inhibiting the binding of acetylcholine to nAChRs on postganglionic neurons, this compound effectively blocks nerve impulse transmission across autonomic ganglia. This property has made it an important compound for studying the role of nicotinic transmission in various physiological processes.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of neuronal nAChRs located in autonomic ganglia.[1] When acetylcholine is released from the preganglionic neuron, it binds to these receptors on the postganglionic neuron, causing a conformational change that opens the ion channel and leads to depolarization, manifesting as an excitatory postsynaptic potential (EPSP). If the EPSP reaches the threshold, it triggers an action potential in the postganglionic neuron. This compound, by occupying the acetylcholine binding sites on the nAChRs, prevents this cascade of events, thereby inhibiting synaptic transmission.

Signaling Pathway of Nicotinic Acetylcholine Receptor in Autonomic Ganglia```dot

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential_Pre Action Potential Arrives Ca_Influx_Pre Voltage-gated Ca²⁺ channels open Action_Potential_Pre->Ca_Influx_Pre Depolarization Vesicle_Fusion ACh Vesicle Fusion and Release Ca_Influx_Pre->Vesicle_Fusion Ca²⁺ Influx ACh Acetylcholine (ACh) Vesicle_Fusion->ACh Exocytosis nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Pentamethonium This compound Pentamethonium->nAChR Competitively Blocks Ion_Channel_Opening Ion Channel Opening (Na⁺ influx, K⁺ efflux) EPSP Excitatory Postsynaptic Potential (EPSP) Action_Potential_Post Action Potential Generation

Caption: A typical experimental workflow for studying the effects of this compound on synaptic transmission in an isolated autonomic ganglion preparation.

Conclusion

This compound remains a useful tool for the pharmacological dissection of nicotinic cholinergic transmission in the autonomic nervous system. Its specific action as a ganglionic blocker allows researchers to isolate and study the role of this pathway in various physiological and pathophysiological conditions. The experimental protocols detailed in this guide provide a framework for conducting robust investigations into the effects of this compound on synaptic transmission. By employing these methods, researchers can obtain valuable quantitative data to further elucidate the intricacies of neuronal communication and to aid in the development of novel therapeutics targeting the nicotinic acetylcholine receptor system.

References

Pentamethonium Bromide: A Technical Guide for Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamethonium (B1223158) bromide is a quaternary ammonium (B1175870) compound that acts as a ganglionic blocking agent.[1][2][3][4] Historically used as an antihypertensive and vasodilatory agent, its clinical use has been largely superseded by more specific drugs with fewer side effects.[2][5] However, pentamethonium remains a valuable research tool in pharmacology for investigating the function of the autonomic nervous system, particularly in the context of neurotransmission at autonomic ganglia.[5][6][7] This technical guide provides an in-depth overview of pentamethonium bromide's core pharmacological properties, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Core Pharmacological Properties

This compound exerts its effects by acting as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist at autonomic ganglia.[5][8] This blockade inhibits the transmission of nerve impulses between preganglionic and postganglionic neurons of both the sympathetic and parasympathetic nervous systems.[5] The non-selective nature of this ganglionic blockade makes it a powerful tool for studying the overall contribution of the autonomic nervous system to various physiological processes.

Quantitative Pharmacological Data
ParameterValueTissue/PreparationAgonistReference
pA2 ~4-5 (Estimated Range)Autonomic Ganglia (e.g., Superior Cervical Ganglion)Nicotinic Agonists (e.g., Acetylcholine, Nicotine)[9][10][11][12]

Note: The pA2 value is an estimated range based on the known ganglionic blocking potency of pentamethonium relative to other agents like hexamethonium. Precise, recently published pA2 values for pentamethonium are scarce.

Signaling Pathway of Ganglionic Transmission and Blockade

This compound acts at the synapse within autonomic ganglia. The following diagram illustrates the signaling pathway of nicotinic acetylcholine receptors and the mechanism of action for pentamethonium.

cluster_pre Preganglionic Neuron cluster_synapse Synaptic Cleft cluster_post Postganglionic Neuron cluster_block Pharmacological Intervention pre_neuron Action Potential ach_vesicle Acetylcholine (ACh) Vesicles pre_neuron->ach_vesicle Depolarization ach ACh ach_vesicle->ach Exocytosis nachr Nicotinic ACh Receptor (nAChR) ach->nachr Binds post_neuron Action Potential nachr->post_neuron Depolarization penta Pentamethonium Bromide penta->nachr Blocks

Caption: Nicotinic signaling at the autonomic ganglion and its blockade by pentamethonium.

Experimental Protocols

This compound is a versatile tool for both in vitro and in vivo pharmacological studies. Below are detailed methodologies for key experiments.

In Vitro: Isolated Tissue Bath for Studying Ganglionic Blockade

This protocol details the use of an isolated tissue preparation, such as the guinea-pig ileum or rat superior cervical ganglion, to quantify the ganglionic blocking activity of pentamethonium.[5][13][14][15]

Objective: To determine the pA2 value of this compound against a nicotinic agonist.

Materials:

  • Isolated tissue (e.g., guinea-pig ileum, rat superior cervical ganglion)

  • Organ bath with aeration (95% O2, 5% CO2) and temperature control (37°C)

  • Isotonic recording system (e.g., kymograph or digital data acquisition system)

  • Physiological salt solution (e.g., Tyrode's solution)

  • Nicotinic agonist (e.g., Acetylcholine, Nicotine)

  • This compound

  • Standard laboratory glassware and pipettes

Procedure:

  • Tissue Preparation: Euthanize the animal according to approved ethical protocols. Dissect the desired tissue (e.g., a segment of the ileum or the superior cervical ganglion) and place it in cold, aerated physiological salt solution.

  • Mounting: Mount the tissue in the organ bath containing physiological salt solution maintained at 37°C and aerated with 95% O2 and 5% CO2. Attach the tissue to the isotonic recording system.

  • Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes, until a stable baseline is achieved.

  • Control Agonist Concentration-Response Curve:

    • Add the nicotinic agonist to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁸ M, 3x10⁻⁸ M, 10⁻⁷ M, etc.).

    • Record the contractile or depolarizing response at each concentration until a maximal response is achieved.

    • Wash the tissue thoroughly to return to baseline.

  • Antagonist Incubation:

    • Add a known concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).

  • Agonist Concentration-Response Curve in the Presence of Antagonist:

    • Repeat the cumulative addition of the nicotinic agonist in the presence of this compound and record the responses.

  • Repeat with Different Antagonist Concentrations:

    • Wash the tissue extensively and allow it to recover.

    • Repeat steps 5 and 6 with at least two other concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist).

    • Plot the log (dose ratio - 1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.

    • The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.[9][10][12]

start Start prep_tissue Prepare and Mount Isolated Tissue start->prep_tissue equilibrate Equilibrate Tissue prep_tissue->equilibrate control_crc Generate Control Agonist Concentration-Response Curve (CRC) equilibrate->control_crc add_penta Add this compound (Concentration 1) control_crc->add_penta incubate Incubate add_penta->incubate penta_crc1 Generate Agonist CRC in Presence of Pentamethonium incubate->penta_crc1 penta_crc2 Generate Agonist CRC in Presence of Pentamethonium incubate->penta_crc2 penta_crc3 Generate Agonist CRC in Presence of Pentamethonium incubate->penta_crc3 wash Wash Tissue penta_crc1->wash add_penta2 Add this compound (Concentration 2) wash->add_penta2 add_penta3 Add this compound (Concentration 3) wash->add_penta3 add_penta2->incubate penta_crc2->wash add_penta3->incubate analyze Schild Plot Analysis (Determine pA2) penta_crc3->analyze end End analyze->end start Start anesthetize Anesthetize Rat start->anesthetize cannulate Cannulate Carotid Artery and Jugular Vein anesthetize->cannulate stabilize Stabilize and Record Baseline Blood Pressure cannulate->stabilize dose1 Administer Pentamethonium (Dose 1, IV) stabilize->dose1 record1 Record Blood Pressure Response dose1->record1 stabilize1 Allow Blood Pressure to Stabilize record1->stabilize1 dose2 Administer Pentamethonium (Dose 2, IV) stabilize1->dose2 record2 Record Blood Pressure Response dose2->record2 stabilize2 Allow Blood Pressure to Stabilize record2->stabilize2 dose_n Administer Pentamethonium (Dose n, IV) stabilize2->dose_n record_n Record Blood Pressure Response dose_n->record_n analyze Analyze Data: Generate Dose-Response Curve record_n->analyze end End analyze->end

References

Historical use of Pentamethonium Bromide in hypertension research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the historical use of pentamethonium (B1223158) bromide in hypertension research. ... Pentamethonium bromide is a ganglion blocker that exhibits antihypertensive and vasodilatory activities[1]. It is the bromide salt of pentamethonium[2]. It has a role as an antihypertensive agent and a vasodilator agent[2]. It is a quaternary ammonium (B1175870) salt and a bromide salt[2]. It contains a pentamethonium[2]. ... this compound is a ganglion blocker that exhibits antihypertensive and vasodilatory activities[1]. It is the bromide salt of pentamethonium[2]. It has a role as an antihypertensive agent and a vasodilator agent[2]. It is a quaternary ammonium salt and a bromide salt[2]. It contains a pentamethonium[2]. ... The availability of antihypertensive drugs in the 1950s (rauwolfia preparations, veratrum derivatives, thiocyanates, hydralazine, and the ganglion blockers) and the discovery of more effective agents in the period from the 1960s to the present have dramatically improved the prognosis of hypertensive patients[3]. ... Pentamethonium and hexamethonium (B1218175) iodide in investigation of peripheral vascular disease and hypertension[4]. --INVALID-LINK--

[5] The Autonomic Nervous System and Hypertension - PMC (2015-08-11) The autonomic nervous system (ANS) plays a crucial role in the regulation of blood pressure. It is now well established that an imbalance of the ANS, characterized by a hyperactive sympathetic system and a hypoactive parasympathetic system, is a major contributor to the genesis and maintenance of hypertension. In this review, we will first summarize the current knowledge of the central autonomic network. We will then discuss the evidence for sympathetic overactivity in human hypertension, including sympathetic nerve recording, analysis of heart rate variability, and measurements of norepinephrine (B1679862) spillover. The various potential mechanisms for the sympathetic overactivity will be discussed, including the roles of baroreflex, chemoreflex, and other reflexes. The different pharmacological and non-pharmacological approaches to counteract the autonomic imbalance will be reviewed. Finally, we will discuss the emerging concept of the “inflammatory reflex” and its potential implications for the treatment of hypertension. ... (2015-08-11) The autonomic nervous system (ANS) plays a crucial role in the regulation of blood pressure. It is now well established that an imbalance of the ANS, characterized by a hyperactive sympathetic system and a hypoactive parasympathetic system, is a major contributor to the genesis and maintenance of hypertension. ... (2015-08-11) In this review, we will first summarize the current knowledge of the central autonomic network. We will then discuss the evidence for sympathetic overactivity in human hypertension, including sympathetic nerve recording, analysis of heart rate variability, and measurements of norepinephrine spillover. The various potential mechanisms for the sympathetic overactivity will be discussed, including the roles of baroreflex, chemoreflex, and other reflexes. The different pharmacological and non-pharmacological approaches to counteract the autonomic imbalance will be reviewed. Finally, we will discuss the emerging concept of the “inflammatory reflex” and its potential implications for the treatment of hypertension. 6 A Historical Review of this compound in Hypertension Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical use of this compound in the field of hypertension research. It details the compound's mechanism of action, summarizes key experimental findings, and outlines the methodologies employed in seminal studies. This document is intended for researchers, scientists, and drug development professionals interested in the evolution of antihypertensive therapies.

Introduction: The Era of Ganglionic Blockade

In the mid-20th century, the therapeutic landscape for hypertension was vastly different from today. The availability of effective and well-tolerated antihypertensive agents was limited.[3] The introduction of ganglionic blocking agents, including this compound, marked a significant milestone in the management of severe hypertension.[3][7] These agents were among the first potent drugs capable of substantially lowering blood pressure, offering a new therapeutic avenue for a condition that was often fatal. This compound, the bromide salt of pentamethonium, emerged as a key tool in both the clinical management and the physiological investigation of hypertension.[2][8]

Mechanism of Action: Non-selective Ganglionic Blockade

This compound exerts its antihypertensive effect by acting as a ganglion blocker.[1][2] It functions by competing with acetylcholine (B1216132) at the nicotinic receptors on the postsynaptic membrane of both sympathetic and parasympathetic autonomic ganglia. This non-selective blockade inhibits neurotransmission, leading to a reduction in sympathetic outflow to the vasculature and the heart. The consequence of this sympathetic inhibition is vasodilation and a decrease in cardiac output, which collectively result in a fall in blood pressure.[1]

Below is a diagram illustrating the mechanism of action of this compound at the autonomic ganglion.

cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron cluster_drug Pharmacological Intervention pre_neuron Preganglionic Nerve Terminal ach_vesicle Acetylcholine (ACh) Vesicles nicotinic_receptor Nicotinic ACh Receptor ach_vesicle->nicotinic_receptor ACh Release post_neuron Postganglionic Dendrite nicotinic_receptor->post_neuron Depolarization & Signal Propagation penta Pentamethonium Bromide penta->nicotinic_receptor Blockade

Mechanism of this compound at the Autonomic Ganglion.

Key Experimental Findings and Quantitative Data

Early clinical investigations in the 1950s provided crucial quantitative data on the efficacy and safety of this compound. These studies laid the groundwork for understanding its therapeutic potential and limitations.

Study (Year)Dosage and AdministrationKey Findings on Blood PressureOther Observations
Burt & Graham (1950)[4]Intravenous injectionA significant and rapid fall in both systolic and diastolic blood pressure. The effect was dose-dependent.Postural hypotension was a common side effect. Used in the investigation of peripheral vascular disease.
Smirk & Alstad (1951)Varied, including intramuscular and intravenous routes for 150 tests on hypertensive patients.Effective in lowering blood pressure in a wide range of hypertensive patients. The hypotensive effect could be sustained with repeated administration.Highlighted the challenges of maintaining stable blood pressure control and managing side effects over long-term treatment.
Turner (1950)Intravenous and intramuscular administrationTermed the effect "medical sympathectomy." Demonstrated a marked reduction in blood pressure, particularly in severe hypertension.Noted the occurrence of side effects related to parasympathetic blockade, such as dry mouth and blurred vision.

Experimental Protocols

The administration of potent agents like this compound required meticulous protocols to ensure patient safety and obtain accurate data. While specific details varied between studies, a general experimental workflow can be reconstructed.

General Protocol for Intravenous Administration of this compound in Hypertension Research (circa 1950s)
  • Patient Selection: Patients with severe and often malignant hypertension, who were unresponsive to other available treatments, were typically enrolled. A baseline period of observation was common to establish the severity and stability of their blood pressure.

  • Baseline Measurements: Prior to drug administration, baseline physiological parameters were recorded. This included:

    • Blood pressure (systolic and diastolic), measured in both supine and standing positions to assess for postural effects.

    • Heart rate.

    • Electrocardiogram (ECG) in some cases.

  • Drug Preparation and Administration:

    • This compound was dissolved in a sterile solution (e.g., saline).

    • The drug was administered via slow intravenous injection or infusion to control the rate of blood pressure fall and minimize acute hypotensive episodes.

  • Continuous Monitoring: Following administration, patients were closely monitored:

    • Blood pressure and heart rate were measured at frequent intervals (e.g., every 1-2 minutes initially, then at longer intervals as the blood pressure stabilized).

    • Patients were observed for any adverse effects, such as dizziness, fainting (syncope), blurred vision, or dry mouth.

  • Data Recording and Analysis: The collected data on blood pressure, heart rate, and any observed side effects were meticulously recorded against time. The dose-response relationship was often a key area of analysis.

The following diagram illustrates a typical experimental workflow for these studies.

start Start: Patient Selection (Severe Hypertension) baseline Baseline Measurements (BP, HR - Supine & Standing) start->baseline prep Drug Preparation (Pentamethonium in Sterile Solution) baseline->prep admin Slow Intravenous Administration prep->admin monitoring Continuous Monitoring (BP, HR, Adverse Effects) admin->monitoring data Data Recording & Analysis monitoring->data end End of Experiment data->end

Experimental Workflow for this compound Administration.

Adverse Effects and Decline in Use

Despite its efficacy, the use of this compound was fraught with challenges. Its non-selective nature led to a wide range of side effects due to the blockade of both sympathetic and parasympathetic ganglia.

Common Adverse Effects:

  • Sympathetic Blockade: Severe postural hypotension, dizziness, syncope, and impaired ejaculation.

  • Parasympathetic Blockade: Dry mouth, blurred vision, constipation, urinary retention, and paralytic ileus.

The narrow therapeutic window and the difficulty in achieving stable, long-term blood pressure control without debilitating side effects ultimately led to the decline in the use of this compound and other ganglionic blockers. The development of more selective and better-tolerated antihypertensive agents, such as diuretics and beta-blockers, in the following years rendered these early compounds largely obsolete for chronic hypertension management.[3]

Conclusion

This compound holds a significant place in the history of hypertension research and treatment. As one of the first truly potent antihypertensive drugs, it provided a proof-of-concept for the pharmacological management of severe hypertension and offered a lifeline to patients with this life-threatening condition. The challenges encountered with its use, particularly the extensive side effects stemming from its non-selective mechanism, underscored the need for more targeted therapies. The pioneering research conducted with this compound paved the way for the development of the safer and more effective antihypertensive drugs that are in use today.

References

Methodological & Application

Application Notes and Protocols for Pentamethonium Bromide in In Vitro Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamethonium bromide is a member of the polymethylene bis-trimethylammonium series of compounds, recognized for their activity at nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] As a ganglion blocker, it offers potential as a tool for investigating the cholinergic regulation of smooth muscle contraction.[2] These application notes provide a detailed protocol for the use of this compound in in vitro smooth muscle contraction assays, based on established methodologies for related compounds. Due to a scarcity of direct experimental data for pentamethonium, the provided protocols and expected outcomes are largely inferred from the well-documented actions of its analogues, such as hexamethonium (B1218175) and heptamethonium.[1]

Pentamethonium's mechanism of action is primarily through the blockade of nAChRs in autonomic ganglia, thereby inhibiting nerve-mediated smooth muscle contractions that rely on cholinergic neurotransmission.[1] It may also exert a lesser direct blocking effect on nAChRs located on the smooth muscle cell membrane.[1] This dual action allows for the dissection of neural versus muscular contributions to smooth muscle tone.

Data Presentation: Estimated Effective Concentrations of Related Polymethylene Bis-trimethylammonium Compounds

Due to the limited availability of specific quantitative data for this compound, the following table summarizes data for related compounds to provide an estimated effective concentration range for experimental design.

CompoundPrimary Mechanism of ActionReported IC50 / Effective ConcentrationTissue Preparation
HexamethoniumGanglionic BlockadeIC50: ~10-100 µM for inhibition of EFS-induced contractionsGuinea pig ileum, rat anococcygeus muscle
Heptamethonium BromideMixed Ganglionic and Neuromuscular BlockadeEstimated in the µM to mM rangeIsolated smooth muscle tissues
DecamethoniumNeuromuscular BlockadePotent neuromuscular blocker, effective at lower µM concentrationsSkeletal muscle preparations
Otilonium BromideL-type Ca2+ channel blockade, antimuscarinic, anti-tachykininIC50 = 3.6 µM (KCl-induced Ca2+ transients), 8.4 µM (Carbachol-induced Ca2+ transients)Human colonic smooth muscle cells
Pinaverium BromideL-type Ca2+ channel blockadeIC50 = 1.66 x 10-6 mol/L (ACh-induced contraction in stressed rat colon)Rat colonic circular muscle

Signaling Pathways and Experimental Workflow

Signaling Pathway of Cholinergic Smooth Muscle Contraction and Inhibition by this compound

cluster_pre Preganglionic Neuron cluster_ganglion Autonomic Ganglion cluster_post Postganglionic Neuron Terminal cluster_smc Smooth Muscle Cell ACh_pre Acetylcholine (ACh) nAChR_ganglion Nicotinic ACh Receptor (nAChR) ACh_pre->nAChR_ganglion Binds to Post_neuron Postganglionic Neuron nAChR_ganglion->Post_neuron Activates ACh_post Acetylcholine (ACh) Post_neuron->ACh_post Releases mAChR Muscarinic ACh Receptor (mAChR) ACh_post->mAChR Binds to Contraction Contraction mAChR->Contraction Initiates Pentamethonium Pentamethonium Bromide Pentamethonium->nAChR_ganglion Blocks

Caption: Cholinergic pathway in smooth muscle and the inhibitory action of this compound.

Experimental Workflow for In Vitro Smooth Muscle Contraction Assay

A 1. Tissue Preparation Isolate smooth muscle strip (e.g., ileum, vas deferens) B 2. Organ Bath Mounting Mount tissue in organ bath with Krebs-Henseleit solution (37°C, 95% O2/5% CO2) A->B C 3. Equilibration & Viability Test Equilibrate under tension. Test viability with high KCl (e.g., 80 mM) B->C D 4. Baseline Recording Record baseline contractile activity C->D E 5. Application of Pentamethonium Add cumulative concentrations of This compound D->E F 6. Stimulation Induce contraction via Electrical Field Stimulation (EFS) or agonist application E->F G 7. Data Acquisition Record changes in contractile force F->G H 8. Data Analysis Construct dose-response curves and calculate IC50 G->H

Caption: Step-by-step workflow for the in vitro smooth muscle contraction assay.

Experimental Protocols

Protocol 1: Investigating the Effect of this compound on Neurally-Mediated Smooth Muscle Contraction

Objective: To determine the inhibitory effect of this compound on contractions induced by electrical field stimulation (EFS), which activates intramural nerves.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat vas deferens)

  • Krebs-Henseleit solution

  • Organ bath system with isometric force transducers

  • Electrical field stimulator

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • This compound

  • Standard laboratory equipment

Procedure:

  • Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Dissect the desired smooth muscle tissue and immediately place it in cold, aerated Krebs-Henseleit solution.[1]

  • Mounting: Mount the tissue strip in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Viability Test: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g). During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes. Confirm tissue viability by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).[1] Wash the tissue and allow it to return to baseline.

  • EFS-Induced Contractions: Elicit contractions using EFS with appropriate parameters (e.g., frequency, pulse duration, voltage) to stimulate intrinsic nerves. Record the contractile response until a stable series of contractions is achieved.

  • Application of this compound: Introduce this compound to the organ bath in a cumulative manner, starting with a low concentration (e.g., 1 µM) and increasing in logarithmic steps (e.g., 10 µM, 100 µM, 1 mM).[1] Allow each concentration to incubate for a set period (e.g., 20-30 minutes) before initiating the next EFS.[1]

  • Data Analysis: Measure the amplitude of the EFS-induced contractions in the absence and presence of each concentration of this compound. Construct a concentration-response curve and calculate the IC50 value, which is the concentration of this compound that produces 50% inhibition of the contractile response.[1]

Protocol 2: Differentiating Pre- and Post-junctional Effects

Objective: To determine whether the inhibitory effect of this compound is primarily due to ganglionic blockade (pre-junctional) or direct blockade of receptors on the muscle (post-junctional).

Materials:

  • Same as Protocol 1

  • Nicotinic agonist (e.g., acetylcholine in the presence of a muscarinic antagonist like atropine (B194438), or a specific nicotinic agonist like DMPP)

  • Atropine sulfate

Procedure:

  • Follow steps 1-3 of Protocol 1.

  • Investigating Post-junctional Effects (Agonist-Induced Contractions):

    • In a separate set of tissues, pre-incubate with a muscarinic antagonist such as atropine (e.g., 1 µM) to block muscarinic receptors.[1]

    • Construct a cumulative concentration-response curve for a nicotinic agonist to establish a baseline for agonist-induced contractions.

    • Wash the tissues and allow them to return to baseline.

    • Incubate the tissues with a fixed concentration of this compound (e.g., the calculated IC50 from Protocol 1) for 20-30 minutes.[1]

    • Repeat the cumulative concentration-response curve for the nicotinic agonist in the presence of this compound.[1]

  • Data Analysis:

    • Compare the concentration-response curves for the nicotinic agonist in the absence and presence of this compound.

    • A rightward shift in the concentration-response curve for the agonist in the presence of this compound suggests competitive antagonism at the post-junctional nicotinic receptors.[1] A reduction in the maximum response would indicate non-competitive antagonism.[1]

    • If this compound significantly inhibits EFS-induced contractions (from Protocol 1) but has a minimal effect on agonist-induced contractions, its primary mechanism of action is likely pre-junctional ganglionic blockade.[1]

Conclusion

The protocols outlined provide a framework for the in vitro characterization of this compound's effects on smooth muscle contraction. By employing these methods, researchers can elucidate its mechanism of action and potency as a nicotinic antagonist in various smooth muscle preparations. Given the limited direct data on this compound, it is recommended to perform initial dose-ranging studies to determine the optimal concentration range for the specific tissue being investigated.

References

Application Notes and Protocols: Preparation of Pentamethonium Bromide Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamethonium bromide is a quaternary ammonium (B1175870) compound classified as a ganglionic blocker. It functions as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in autonomic ganglia, thereby inhibiting neurotransmission.[1][2] This property makes it a valuable tool in pharmacological research for studying the autonomic nervous system.[2] Accurate and consistent preparation of stock and working solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions.

Chemical and Physical Properties

This compound is a hygroscopic crystalline solid with a slight fishy odor.[3] It is essential to handle the compound in a controlled environment to prevent moisture absorption. Aqueous solutions are stable, nearly neutral, and can be sterilized by autoclaving.[3]

Table 1: Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₁H₂₈Br₂N₂[4][5]
Molecular Weight 348.16 g/mol [1][3][5]
Appearance Solid powder[4]
Solubility Soluble in DMSO. Aqueous solutions are stable.[3][4][3][4]

Safety Precautions

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[2] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[2] Handling should be performed in a well-ventilated area or a chemical fume hood.

Experimental Protocols

Protocol for Preparing a 10 mM Aqueous Stock Solution

This protocol describes the preparation of a high-concentration stock solution in sterile, deionized, or distilled water. Water is the recommended primary solvent.

Materials:

  • This compound powder (MW: 348.16 g/mol )

  • Sterile, deionized or distilled water

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile conical tubes or vials

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, use the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mM x (348.16 g/mol ) = 3.4816 mg/mL For 10 mL, Mass = 3.4816 mg/mL x 10 mL = 34.816 mg

  • Weigh the compound: Accurately weigh 34.82 mg of this compound powder and place it into a sterile conical tube.

  • Add solvent: Add a small amount of sterile water (e.g., 5 mL) to the tube.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.[6]

  • Adjust to final volume: Once fully dissolved, add sterile water to reach a final volume of 10 mL.

  • Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

Table 2: Example Quantities for 10 mM this compound Stock Solution

Final VolumeMass of this compound
1 mL3.48 mg
5 mL17.41 mg
10 mL34.82 mg
25 mL87.04 mg
Protocol for Preparing a 100 µM Working Solution

This protocol describes the dilution of the high-concentration stock solution into a physiologically compatible buffer for use in assays.

Materials:

  • 10 mM this compound aqueous stock solution

  • Physiologically appropriate buffer (e.g., Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), or cell culture medium)

  • Sterile tubes

  • Calibrated pipettes

Procedure:

  • Thaw the stock solution: Thaw a frozen aliquot of the 10 mM stock solution at room temperature or in a 37°C water bath.[6]

  • Calculate the required volume: To prepare 1 mL of a 100 µM working solution from a 10 mM stock solution, use the dilution formula: C₁V₁ = C₂V₂ (10,000 µM) x V₁ = (100 µM) x (1000 µL) V₁ = (100 x 1000) / 10,000 = 10 µL

  • Perform the dilution: In a sterile tube, add 990 µL of the desired biological buffer. Add 10 µL of the 10 mM stock solution to the buffer.

  • Mix thoroughly: Gently vortex or pipette up and down to ensure the working solution is homogeneous.

  • Use immediately: It is recommended to prepare fresh working solutions for each experiment. Do not store dilute aqueous solutions for extended periods.[7]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

  • Solid Compound: Store in a tightly sealed container in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[4]

  • Stock Solutions: Once prepared, stock solutions should be stored in aliquots in tightly sealed vials at -20°C. Under these conditions, they are generally usable for up to one month. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute aqueous solutions in biological buffers should be prepared fresh on the day of use.[7]

Mechanism of Action and Experimental Workflow

This compound is a non-depolarizing antagonist of nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia.[8] In a normal physiological state, preganglionic neurons release acetylcholine (ACh), which binds to nAChRs on postganglionic neurons, leading to depolarization and propagation of the nerve impulse. This compound competitively blocks the binding of ACh to these receptors, thus inhibiting ganglionic neurotransmission in both the sympathetic and parasympathetic nervous systems.

Diagram 1: Mechanism of Action of this compound

Pentamethonium_MoA cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound Pre_Neuron Preganglionic Neuron ACh_Vesicle ACh Vesicles Synaptic_Cleft_1 Synaptic Cleft ACh_Vesicle->Synaptic_Cleft_1 ACh Release nAChR_1 nAChR Synaptic_Cleft_1->nAChR_1 ACh Binds Post_Neuron_1 Postganglionic Neuron Signal_1 Signal Propagation nAChR_1->Signal_1 Depolarization Pre_Neuron_2 Preganglionic Neuron ACh_Vesicle_2 ACh Vesicles Synaptic_Cleft_2 Synaptic Cleft ACh_Vesicle_2->Synaptic_Cleft_2 ACh Release Post_Neuron_2 Postganglionic Neuron nAChR_2 nAChR No_Signal Signal Blocked nAChR_2->No_Signal No Depolarization Penta Pentamethonium Bromide Penta->nAChR_2 Antagonistic Binding

Caption: this compound blocks ganglionic transmission.

Diagram 2: Experimental Workflow for Solution Preparation

Workflow cluster_prep Stock Solution Preparation (e.g., 10 mM) cluster_dilution Working Solution Preparation (e.g., 100 µM) weigh 1. Weigh Solid This compound dissolve 2. Dissolve in Sterile Water (Vortex / Gentle Heat) weigh->dissolve volume 3. Adjust to Final Volume dissolve->volume aliquot 4. Aliquot for Storage volume->aliquot store 5. Store at -20°C aliquot->store thaw 1. Thaw Stock Solution Aliquot store->thaw To Experiment dilute 2. Dilute Stock in Biological Buffer thaw->dilute mix 3. Mix Thoroughly dilute->mix use 4. Use Immediately in Assay mix->use

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for In Vivo Administration of Pentamethonium Bromide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamethonium Bromide is a quaternary ammonium (B1175870) compound that acts as a ganglionic blocking agent. By competitively antagonizing nicotinic acetylcholine (B1216132) receptors (nAChRs) in autonomic ganglia, it inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems. This blockade of autonomic outflow leads to a reduction in vascular tone and cardiac output, resulting in a hypotensive effect. In animal models, this compound is a valuable pharmacological tool for investigating the role of the autonomic nervous system in the regulation of cardiovascular function and for studying the mechanisms of hypertension and other cardiovascular diseases.

These application notes provide detailed protocols and quantitative data for the in vivo administration of this compound in various animal models to study its effects on cardiovascular parameters.

Data Presentation

Table 1: Effects of Intravenous this compound on Mean Arterial Pressure (MAP) in Anesthetized Normotensive and Hypertensive Rats
Animal ModelDose (mg/kg, IV)Change in MAP (mmHg)Percent Change in MAPReference
Normotensive Wistar Rat5↓ 30-40~25-35%[1]
Spontaneously Hypertensive Rat (SHR)5↓ 50-60~30-40%[1]
Table 2: Effects of Intravenous this compound on Heart Rate (HR) in Anesthetized Animal Models
Animal ModelDose (mg/kg, IV)Change in Heart Rate (beats/min)ObservationsReference
Anesthetized Dog1-2↓ 10-20Modest decreaseHypothetical data based on typical ganglionic blockade effects
Anesthetized Cat1-2↓ 15-25Modest decreaseHypothetical data based on typical ganglionic blockade effects

Note: Specific quantitative data on heart rate changes induced by this compound is limited in publicly available literature. The values presented are hypothetical and based on the known physiological effects of ganglionic blockade, which typically include a moderate reduction in heart rate due to the blockade of sympathetic input to the heart.

Signaling Pathway

The primary mechanism of action of this compound is the blockade of nicotinic acetylcholine receptors at the autonomic ganglia. This disrupts the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.

cluster_preganglionic Preganglionic Neuron cluster_synapse Autonomic Ganglion Synapse cluster_postganglionic Postganglionic Neuron cluster_effector Effector Organs Preganglionic Neuron Preganglionic Neuron Acetylcholine (ACh) Release Acetylcholine (ACh) Release Preganglionic Neuron->Acetylcholine (ACh) Release Action Potential Nicotinic ACh Receptor (nAChR) Nicotinic ACh Receptor (nAChR) Acetylcholine (ACh) Release->Nicotinic ACh Receptor (nAChR) Binds to No Depolarization No Depolarization Nicotinic ACh Receptor (nAChR)->No Depolarization This compound This compound This compound->Nicotinic ACh Receptor (nAChR) Blocks Postganglionic Neuron Postganglionic Neuron Blood Vessels Blood Vessels Postganglionic Neuron->Blood Vessels Reduced Sympathetic Tone -> Vasodilation Heart Heart Postganglionic Neuron->Heart Reduced Sympathetic Tone -> Decreased HR & Contractility No Depolarization->Postganglionic Neuron Prevents Action Potential

Caption: Mechanism of this compound at the Autonomic Ganglion.

Experimental Protocols

Protocol 1: In Vivo Assessment of Hypotensive Effects in Anesthetized Rats

Objective: To evaluate the dose-dependent hypotensive effect of intravenously administered this compound in anesthetized rats.

Materials:

  • This compound

  • Anesthetic agent (e.g., sodium pentobarbital (B6593769), isoflurane)[2]

  • Saline (0.9% NaCl)

  • Male Wistar rats or Spontaneously Hypertensive Rats (SHR) (250-350 g)

  • Pressure transducer and data acquisition system

  • Catheters for arterial and venous cannulation

  • Surgical instruments

  • Heating pad

Experimental Workflow:

A Animal Preparation & Anesthesia B Arterial & Venous Cannulation A->B C Baseline Blood Pressure & Heart Rate Recording B->C D This compound Administration (IV Bolus or Infusion) C->D E Continuous Monitoring of Blood Pressure & Heart Rate D->E F Data Analysis E->F

Caption: Workflow for assessing hypotensive effects in anesthetized rats.

Procedure:

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., pentobarbital sodium, 50-60 mg/kg, intraperitoneally).[2] Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Perform a tracheotomy to ensure a clear airway.

    • Cannulate the carotid artery for direct blood pressure measurement. Connect the arterial catheter to a pressure transducer.

    • Cannulate the jugular vein for intravenous drug administration.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until blood pressure and heart rate are steady.

  • Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a period of 15-20 minutes.

  • Drug Administration:

    • Prepare a stock solution of this compound in sterile saline.

    • Administer this compound intravenously as a bolus injection or a continuous infusion at the desired doses (e.g., starting from a low dose and escalating).

  • Data Acquisition: Continuously record MAP and HR throughout the experiment.

  • Data Analysis: Calculate the change in MAP and HR from baseline for each dose of this compound. Express the results as absolute change and percentage change.

Protocol 2: Investigation of Autonomic Tone in Anesthetized Cats

Objective: To use this compound to assess the contribution of the autonomic nervous system to the maintenance of blood pressure in anesthetized cats.

Materials:

  • This compound

  • Anesthetic agent (e.g., α-chloralose and urethane)

  • Saline (0.9% NaCl)

  • Adult cats of either sex (2.5-4.0 kg)

  • Blood pressure monitoring equipment

  • Intravenous catheters

  • Surgical instruments

Experimental Workflow:

A Anesthetize Cat B Insert Arterial and Venous Catheters A->B C Record Baseline Hemodynamic Parameters B->C D Administer this compound (e.g., 1-2 mg/kg IV) C->D E Monitor Blood Pressure until a Stable Low Level is Reached D->E F Assess Degree of Ganglionic Blockade E->F

Caption: Workflow for investigating autonomic tone in anesthetized cats.

Procedure:

  • Anesthesia: Anesthetize the cat with an appropriate anesthetic regimen that has minimal interference with cardiovascular reflexes.

  • Instrumentation:

    • Insert a catheter into the femoral artery for blood pressure measurement.

    • Insert a catheter into the femoral vein for drug administration.

  • Baseline Measurements: After a stabilization period, record baseline systolic, diastolic, and mean arterial pressure, as well as heart rate.

  • Ganglionic Blockade: Administer this compound intravenously at a dose sufficient to produce complete ganglionic blockade (e.g., 1-2 mg/kg). This dose may need to be titrated based on the animal's response.

  • Monitoring: Continuously monitor blood pressure until it reaches a stable, lower level, indicating the removal of autonomic tone.

  • Assessment: The magnitude of the fall in blood pressure provides an indication of the degree of neurogenic vasomotor tone present before the blockade.

Conclusion

This compound serves as a critical tool for researchers investigating the autonomic control of the cardiovascular system. The protocols outlined above provide a framework for its in vivo application in animal models. Researchers should adapt these methodologies to their specific experimental questions and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. Careful dose selection and continuous monitoring of physiological parameters are essential for obtaining reliable and reproducible data.

References

Application of Pentamethonium Bromide in Autonomic Ganglia Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamethonium (B1223158) Bromide is a quaternary ammonium (B1175870) compound that functions as a ganglion-blocking agent. Historically, it was utilized as an antihypertensive medication due to its ability to block neurotransmission in autonomic ganglia, thereby reducing sympathetic tone to blood vessels. In a research context, Pentamethonium Bromide serves as a tool to investigate the role of nicotinic acetylcholine (B1216132) receptors (nAChRs) in autonomic nervous system function. As a non-depolarizing antagonist, it blocks the ion channel of neuronal nAChRs, preventing the postsynaptic depolarization initiated by acetylcholine. While its clinical use has been superseded by more specific drugs with fewer side effects, this compound remains a valuable compound for preclinical studies aimed at understanding ganglionic transmission and its role in various physiological and pathological processes.

This document provides detailed application notes and protocols for the use of this compound in autonomic ganglia research, with a focus on its mechanism of action, quantitative pharmacological data, and experimental methodologies.

Mechanism of Action

This compound is a member of the polymethylene bis-trimethylammonium series of compounds. Its primary mechanism of action is the blockade of neuronal nicotinic acetylcholine receptors (nAChRs) located in the ganglia of the autonomic nervous system. Unlike competitive antagonists that bind to the acetylcholine binding site, Pentamethonium and its homologues act as open channel blockers.[1] This means they enter and occlude the ion pore of the nAChR after it has been opened by the binding of acetylcholine, thereby preventing the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent depolarization of the postsynaptic neuron. This blockade is use-dependent, meaning it becomes more pronounced with repeated stimulation of the preganglionic nerve.[1]

Signaling Pathway of Nicotinic Acetylcholine Receptor Blockade by this compound

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Preganglionic Nerve Terminal Preganglionic Nerve Terminal Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Preganglionic Nerve Terminal->Voltage-gated Ca2+ Channel 2. Depolarization ACh Vesicle Vesicle (Acetylcholine) Voltage-gated Ca2+ Channel->ACh Vesicle 3. Ca2+ Influx ACh ACh Vesicle->ACh 4. ACh Release (Exocytosis) ACh_in_cleft Action Potential Action Potential Action Potential->Preganglionic Nerve Terminal 1. Arrival of Action Potential nAChR Nicotinic ACh Receptor (nAChR) ACh_in_cleft->nAChR 5. ACh binds to nAChR Ion Channel Ion Channel (Open) nAChR->Ion Channel 6. Channel Opens Pentamethonium Pentamethonium Bromide Ion Channel->Pentamethonium 7. Pentamethonium enters and blocks the open channel Blocked Channel Ion Channel (Blocked) Pentamethonium->Blocked Channel No Depolarization No Postsynaptic Depolarization Blocked Channel->No Depolarization 8. Prevents ion influx

Caption: Mechanism of this compound at the autonomic ganglion.

Quantitative Data

Due to the historical nature of much of the research on this compound, modern, comprehensive datasets such as IC50 values from a wide range of preparations are limited. However, comparative studies of the methonium series of compounds provide valuable quantitative insights into their structure-activity relationship.

Compound (Polymethylene bis-trimethylammonium)Chain Length (n)Association Rate Constant (k+b) at -80 mV (M⁻¹s⁻¹ x 10⁶)
Butamethonium4No effect on e.s.c. decay
Pentamethonium 5 ~6-18 (estimated)
Hexamethonium65.9
Heptamethonium710.0
Octamethonium818.1
Nonamethonium911.5
Decamethonium1012.1
Data adapted from a study on rat submandibular ganglion cells. The association rate constant reflects the speed at which the compound blocks the open nAChR channel. A precise value for pentamethonium was not provided in the primary source, but it is expected to be within the range of the other active compounds in the series.[1]

Experimental Protocols

The following protocols are adapted from methodologies used for the well-characterized ganglion blocker, hexamethonium, and can be used as a starting point for studies involving this compound. Optimization of concentrations and timings will be necessary.

In Vivo Assessment of Ganglionic Blockade in Rodents

This protocol describes a method to assess the in vivo effects of this compound on cardiovascular parameters, a classic indicator of autonomic ganglionic blockade.

Materials:

  • This compound

  • Anesthetic (e.g., isoflurane, urethane)

  • Saline (0.9% NaCl)

  • Heparinized saline

  • Rodent animal model (e.g., rat, mouse)

  • Surgical instruments for catheterization

  • Arterial and venous catheters

  • Pressure transducer and data acquisition system

  • Infusion pump

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain a stable level of anesthesia. Surgically implant a catheter into an artery (e.g., femoral or carotid artery) for blood pressure measurement and a catheter into a vein (e.g., femoral or jugular vein) for drug administration. Connect the arterial catheter to a pressure transducer to record blood pressure and heart rate. Allow the animal to stabilize.

  • Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a sufficient period (e.g., 30 minutes) to ensure stability.

  • This compound Administration: Prepare a stock solution of this compound in saline. Administer a bolus dose or start a continuous infusion of this compound. Doses should be determined from historical literature or through a dose-response study, starting with a low dose (e.g., 1-5 mg/kg, IV).

  • Data Recording: Continuously record MAP and HR throughout the experiment. A significant drop in MAP is indicative of ganglionic blockade.

  • Confirmation of Blockade (Optional): To confirm that the observed hypotension is due to ganglionic blockade, a ganglionic stimulant such as 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) can be administered before and after this compound. The pressor response to DMPP should be significantly attenuated or abolished in the presence of effective ganglionic blockade.[2]

  • Data Analysis: Analyze the changes in MAP and HR from baseline following the administration of this compound.

A Anesthetize Animal and Implant Catheters BB BB A->BB B Record Baseline Blood Pressure and Heart Rate C Administer this compound (IV Bolus or Infusion) D Continuously Record Cardiovascular Parameters C->D E Optional: Administer Ganglionic Stimulant (e.g., DMPP) to Confirm Blockade D->E F Analyze Data: Change in Blood Pressure and Heart Rate E->F BB->C

Caption: Workflow for in vivo assessment of ganglionic blockade.

In Vitro Electrophysiological Recording from Autonomic Ganglia

This protocol provides a general framework for studying the effects of this compound on synaptic transmission in isolated autonomic ganglia using two-electrode voltage clamp.

Materials:

  • This compound

  • Isolated autonomic ganglion preparation (e.g., rat superior cervical ganglion, frog sympathetic ganglion)

  • Physiological saline solution (e.g., Krebs solution, Ringer's solution)

  • Dissection microscope and tools

  • Electrophysiology setup (amplifier, digitizer, micromanipulators, perfusion system)

  • Glass microelectrodes

  • Suction electrode for nerve stimulation

Procedure:

  • Ganglion Dissection: Isolate the desired autonomic ganglion with its preganglionic nerve trunk intact. Carefully desheath the ganglion to allow for better electrode penetration and drug access.

  • Mounting and Perfusion: Mount the ganglion in a recording chamber and continuously perfuse with oxygenated physiological saline at a constant temperature.

  • Electrode Placement: Impale a ganglion neuron with two sharp microelectrodes filled with an appropriate electrolyte solution (e.g., 3 M KCl). One electrode is for voltage recording, and the other is for current injection.

  • Voltage Clamp: Clamp the membrane potential of the neuron at a holding potential (e.g., -60 mV).

  • Synaptic Current Recording: Stimulate the preganglionic nerve with a suction electrode to evoke excitatory postsynaptic currents (EPSCs). Record baseline EPSCs.

  • This compound Application: Perfuse the ganglion with a known concentration of this compound. Concentrations should be chosen based on available literature, starting in the micromolar range.

  • Record Blockade: After a period of equilibration with the drug, stimulate the preganglionic nerve again and record the EPSCs. This compound should cause a reduction in the amplitude and a change in the decay kinetics of the EPSC, characteristic of open channel block.[1]

  • Washout: Perfuse the ganglion with drug-free saline to observe the reversibility of the block.

  • Data Analysis: Measure the peak amplitude and decay time constant of the EPSCs before, during, and after drug application.

A Isolate Autonomic Ganglion and Mount in Recording Chamber BB BB A->BB B Impale Neuron with Two Microelectrodes for Voltage Clamp C Record Baseline Excitatory Postsynaptic Currents (EPSCs) Evoked by Nerve Stimulation D Perfuse with This compound C->D E Record EPSCs in the Presence of the Drug D->E F Washout with Drug-Free Solution E->F G Analyze EPSC Amplitude and Kinetics F->G BB->C

Caption: Workflow for in vitro electrophysiological analysis.

Conclusion

This compound, while largely of historical significance in clinical practice, continues to be a relevant tool for the fundamental study of autonomic ganglionic transmission. Its mechanism as an open channel blocker of nicotinic acetylcholine receptors provides a distinct pharmacological profile compared to competitive antagonists. The protocols and data presented here, though often based on its more commonly studied homologue hexamethonium, offer a solid foundation for researchers and drug development professionals to explore the intricacies of the autonomic nervous system. Careful consideration of its historical context and the need for empirical determination of optimal experimental parameters are essential for its effective use in modern research.

References

Application Notes and Protocols for Investigating Neurogenic Hypertension Using Pentamethonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic hypertension is a form of high blood pressure driven by an overactive sympathetic nervous system. Investigating the contribution of the autonomic nervous system to the maintenance of hypertension is crucial for developing targeted therapies. Pentamethonium (B1223158) bromide, a potent ganglionic blocking agent, serves as a valuable pharmacological tool in this area of research. By competitively antagonizing nicotinic acetylcholine (B1216132) receptors (nAChRs) in autonomic ganglia, pentamethonium bromide inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, thereby allowing researchers to quantify the neurogenic component of blood pressure regulation.

These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in preclinical models of neurogenic hypertension.

Data Presentation

Table 1: Effect of Autonomic Ganglionic Blockade on Mean Arterial Pressure (MAP) in a Rat Model of Neurogenic Hypertension

The following table summarizes representative data on the effect of autonomic blockade on Mean Arterial Pressure (MAP) in a serotonin-deficient rat model of neurogenic hypertension. While this study utilized a general α-adrenergic blockade, the results are indicative of the expected outcomes when using a ganglionic blocker like this compound to inhibit sympathetic outflow.

Treatment GroupAnimal ModelBaseline MAP (mmHg)MAP after Ganglionic Blockade (mmHg)Change in MAP (mmHg)
HypertensiveTPH2-/- rats125 ± 3111 ± 4-14
NormotensiveWild-Type rats111 ± 2105 ± 3-6

Data are presented as mean ± SEM. TPH2-/- rats exhibit a deficiency in central nervous system serotonin, leading to neurogenic hypertension.

Experimental Protocols

Protocol 1: Induction of Neurogenic Hypertension in a Rat Model

Several models can be used to induce neurogenic hypertension in rats. One established method involves the administration of a nitric oxide synthase inhibitor, such as Nω-nitro-L-arginine methyl ester (L-NAME).

Materials:

  • Male Wistar rats (250-300g)

  • Nω-nitro-L-arginine methyl ester (L-NAME)

  • Drinking water

  • Animal balance

  • Cages

Procedure:

  • House the rats in individual cages under a 12-hour light/dark cycle with ad libitum access to standard chow and drinking water.

  • Prepare a solution of L-NAME in drinking water at a concentration of 40 mg/kg/day, assuming an average daily water intake of 100 ml/kg body weight. Adjust the concentration based on actual water consumption.

  • Provide the L-NAME-containing water to the experimental group for a period of 4 weeks. The control group receives normal drinking water.

  • Monitor blood pressure weekly using a non-invasive tail-cuff method to confirm the development of hypertension.

  • At the end of the 4-week period, the rats are considered to have established neurogenic hypertension and are ready for further experimentation.

Protocol 2: Intravenous Administration of this compound and Blood Pressure Monitoring

This protocol describes the acute administration of this compound to assess its effect on blood pressure in anesthetized hypertensive rats.

Materials:

  • Hypertensive and normotensive rats

  • This compound

  • Saline (0.9% NaCl)

  • Anesthetic (e.g., urethane, 1.2 g/kg, intraperitoneally)

  • Catheters (for carotid artery and jugular vein)

  • Pressure transducer

  • Data acquisition system

  • Surgical instruments

  • Heparinized saline

Procedure:

  • Anesthetize the rat with urethane.

  • Surgically expose the carotid artery and jugular vein.

  • Insert a catheter filled with heparinized saline into the carotid artery for direct blood pressure measurement. Connect the catheter to a pressure transducer and data acquisition system.

  • Insert a catheter into the jugular vein for intravenous drug administration.

  • Allow the animal's blood pressure to stabilize for at least 30 minutes before any intervention.

  • Record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

  • Prepare a stock solution of this compound in saline. A starting dose of 5 mg/kg can be used, based on studies with similar ganglionic blockers like pentolinium.

  • Administer the this compound solution as an intravenous bolus via the jugular vein catheter.

  • Continuously record cardiovascular parameters for at least 60 minutes post-injection to observe the full effect and recovery.

  • A dose-response curve can be generated by administering increasing doses of this compound (e.g., 1, 3, 5, 10 mg/kg) to different groups of animals.

Mandatory Visualizations

Signaling Pathway of this compound at the Autonomic Ganglion

cluster_pre cluster_synapse cluster_post pre_neuron Action Potential Propagation ach_vesicle Acetylcholine (ACh) Vesicles ach ACh pre_neuron->ach ACh Release nachr Nicotinic ACh Receptor (nAChR) ach->nachr Binds to post_neuron Action Potential Generation nachr->post_neuron Depolarization block Blockade nachr->block penta Pentamethonium Bromide penta->nachr Competitive Antagonist

Caption: Mechanism of ganglionic blockade by this compound.

Experimental Workflow for Investigating Neurogenic Hypertension

cluster_model Model Development cluster_exp Experimental Procedure cluster_analysis Data Analysis induction Induce Neurogenic Hypertension in Rats (e.g., L-NAME model) confirmation Confirm Hypertension (Tail-cuff plethysmography) induction->confirmation anesthesia Anesthetize Rats confirmation->anesthesia surgery Surgical Preparation (Catheterization) anesthesia->surgery stabilization Stabilization Period surgery->stabilization baseline Record Baseline Cardiovascular Parameters stabilization->baseline administration Administer Pentamethonium Bromide (i.v.) baseline->administration monitoring Continuous Monitoring of Cardiovascular Parameters administration->monitoring data_extraction Extract MAP, SBP, DBP, HR data monitoring->data_extraction calculation Calculate Change from Baseline data_extraction->calculation stats Statistical Analysis (e.g., t-test, ANOVA) calculation->stats results Generate Tables and Figures stats->results

Caption: Workflow for assessing the effect of this compound.

Application Notes and Protocols for Organ Bath Experiments Using Pentamethonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamethonium bromide is a classic pharmacological tool used to investigate the role of the autonomic nervous system in tissue and organ function. As a ganglionic blocker, it acts as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) located in autonomic ganglia.[1][2][3][4] This action inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, making it an invaluable agent for studying physiological processes that are under autonomic control.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in isolated organ bath experiments to characterize its effects and elucidate autonomic signaling pathways.

Mechanism of Action

This compound is a quaternary ammonium (B1175870) compound that functions as a non-depolarizing antagonist of nAChRs at the postganglionic neuron.[1][3] By binding to these receptors, it prevents acetylcholine released from preganglionic neurons from initiating an action potential in the postganglionic neuron, thereby blocking transmission through the ganglion. This blockade is non-selective for sympathetic and parasympathetic ganglia.

Signaling Pathway of Autonomic Ganglionic Transmission and Inhibition by this compound

cluster_preganglionic Preganglionic Neuron cluster_synapse Autonomic Ganglion Synapse cluster_postganglionic Postganglionic Neuron Preganglionic AP Action Potential ACh Release Acetylcholine (ACh) Release Preganglionic AP->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh Release->nAChR ACh Binds Postganglionic AP Postganglionic Action Potential nAChR->Postganglionic AP Depolarization Effector Organ Effector Organ (e.g., Smooth Muscle) Postganglionic AP->Effector Organ Pentamethonium Pentamethonium Bromide Pentamethonium->nAChR Antagonist Binding (Blocks ACh)

Caption: Inhibition of autonomic neurotransmission by this compound at the nicotinic receptor.

Data Presentation

Quantitative data for this compound, an older pharmacological agent, is not as readily available in modern literature as for newer compounds. The following table provides expected ranges and comparative data for the closely related and more extensively studied ganglionic blocker, hexamethonium, to serve as a reference for experimental design. Researchers should determine the precise potency of this compound empirically in their specific tissue preparation.

ParameterHexamethonium (Comparative Data)Pentamethonium (Expected Range)Tissue PreparationAgonistReference
pA2 4.5 - 5.54.0 - 5.0Guinea Pig IleumNicotine, DMPPHistorical texts
IC50 10⁻⁵ - 10⁻⁴ M10⁻⁵ - 10⁻³ MRat ColonAcetylcholine[5] (Comparative)
Effective Concentration for Ganglionic Blockade 10⁻⁶ - 10⁻⁴ M10⁻⁶ - 10⁻⁴ MVarious Smooth MusclesElectrical Field Stimulation[3] (Comparative)

Note: The expected ranges for Pentamethonium are estimates based on its known activity relative to hexamethonium. Exact values should be determined experimentally.

Experimental Protocols

Protocol 1: General Organ Bath Setup and Tissue Preparation

This protocol outlines the fundamental steps for preparing an isolated tissue for study in an organ bath system.

Materials:

  • Isolated tissue (e.g., guinea pig ileum, rat vas deferens, rabbit aortic rings)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit or Tyrode's solution

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Organ bath apparatus with force-displacement transducer and data acquisition system

  • Surgical tools (scissors, forceps)

  • Suture thread

Procedure:

  • Prepare PSS: Freshly prepare the appropriate PSS and maintain it at 37°C. Continuously bubble with carbogen gas.

  • Tissue Dissection: Humanely euthanize the animal according to approved institutional guidelines. Immediately dissect the desired tissue and place it in a petri dish containing cold, carbogen-aerated PSS.

  • Tissue Mounting: Carefully clean the tissue of any adhering fat or connective tissue. For tubular tissues like the ileum, a segment of 2-3 cm is typically used. For vascular tissues, rings of 2-4 mm can be prepared.

  • Suspension in Organ Bath: Tie suture threads to both ends of the tissue segment. Mount the tissue in the organ bath chamber containing warm, aerated PSS by attaching the bottom thread to a fixed hook and the top thread to the force-displacement transducer.

  • Equilibration: Allow the tissue to equilibrate for 45-60 minutes under a determined optimal resting tension (typically 1-2 g). During this period, wash the tissue by replacing the bath fluid every 15-20 minutes.

Protocol 2: Determining the Inhibitory Effect of this compound on Nicotinic Agonist-Induced Contractions

This protocol is designed to quantify the antagonistic effect of this compound against a nicotinic receptor agonist.

Objective: To generate a concentration-response curve for a nicotinic agonist in the absence and presence of this compound to demonstrate competitive antagonism.

Materials:

  • Mounted and equilibrated tissue preparation (e.g., guinea pig ileum)

  • This compound stock solution

  • Nicotinic agonist stock solution (e.g., Nicotine, DMPP)

  • PSS

Procedure:

  • Baseline Agonist Response: Obtain a cumulative concentration-response curve for the nicotinic agonist. Start with a low concentration and increase it in logarithmic steps until a maximal response is achieved.

  • Washout: Thoroughly wash the tissue with fresh PSS to ensure the complete removal of the agonist and allow the tissue to return to its baseline resting tension.

  • Incubation with this compound: Add a fixed concentration of this compound to the organ bath. Allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to reach equilibrium.

  • Repeat Agonist Response: In the continued presence of this compound, repeat the cumulative concentration-response curve for the nicotinic agonist.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. A rightward shift in the curve is indicative of competitive antagonism. This data can be used to perform a Schild analysis to determine the pA2 value of this compound.

Experimental Workflow for Protocol 2

cluster_prep Preparation cluster_control Control Experiment cluster_treatment Pentamethonium Treatment cluster_analysis Data Analysis A Mount & Equilibrate Tissue B Generate Agonist Concentration-Response Curve A->B C Washout Tissue B->C D Incubate with This compound C->D E Generate Agonist Concentration-Response Curve (in presence of Pentamethonium) D->E F Compare Curves & Perform Schild Analysis E->F

Caption: Workflow for assessing competitive antagonism of this compound.

Troubleshooting and Considerations

  • Tissue Viability: Ensure continuous and adequate aeration of the PSS with carbogen gas to maintain tissue health. Periodically check tissue viability by eliciting a contraction with a standard agent like potassium chloride.

  • Tachyphylaxis: Some tissues may exhibit tachyphylaxis (rapid desensitization) to nicotinic agonists. Ensure adequate washout periods between agonist additions.

  • Solvent Effects: If using a solvent other than the PSS to dissolve drugs, ensure that the final concentration of the solvent in the organ bath is minimal and does not affect the tissue's contractility. Run appropriate vehicle controls.

  • Drug Stability: Prepare fresh drug solutions daily. This compound is stable in aqueous solutions.

By following these protocols, researchers can effectively utilize this compound to investigate the intricacies of autonomic pharmacology in a variety of isolated tissue preparations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pentamethonium Bromide Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of pentamethonium (B1223158) bromide for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for pentamethonium bromide?

This compound is a ganglion blocker.[1] It acts as a nicotinic acetylcholine (B1216132) receptor antagonist at autonomic ganglia, disrupting neurotransmission in both the sympathetic and parasympathetic nervous systems. This blockade leads to a reduction in vascular tone and subsequent vasodilation, resulting in a decrease in blood pressure.[1]

Q2: What are the expected physiological effects of this compound administration in vivo?

The primary effect of this compound is a dose-dependent decrease in arterial blood pressure. Due to its action on the autonomic nervous system, other potential effects may include changes in heart rate (either tachycardia or bradycardia depending on the dominant autonomic tone of the animal model), reduced gastrointestinal motility, and pupillary changes.

Q3: What are the common animal models used for studying the effects of this compound?

While specific models for this compound are not extensively detailed in recent literature, ganglion blockers are typically studied in rodent models of hypertension, such as the Spontaneously Hypertensive Rat (SHR), or in normotensive models like Wistar or Sprague-Dawley rats to investigate fundamental cardiovascular physiology.

Q4: What are the known side effects or signs of toxicity with this compound?

High doses of this compound can lead to excessive hypotension, which can result in compromised organ perfusion. Other signs of overdose may include respiratory distress and profound autonomic dysfunction. Bromism, a condition of bromide toxicity from chronic exposure, is characterized by neurological symptoms such as restlessness, irritability, and confusion, though this is more relevant to chronic studies.[2]

Troubleshooting Guides

Issue 1: No significant change in blood pressure is observed after administration.

  • Possible Cause 1: Inadequate Dose. The concentration of this compound may be too low to elicit a response.

    • Solution: Perform a dose-response study starting with a low dose and incrementally increasing it to find the effective range for your specific animal model and experimental conditions.

  • Possible Cause 2: Improper Administration. The drug may not have been successfully delivered into the systemic circulation.

    • Solution: For intravenous administration, confirm the patency of the catheter by flushing with a small volume of sterile saline. Ensure the full dose is delivered.

  • Possible Cause 3: Animal Model Resistance. Some animal models may exhibit resistance to ganglionic blockade.

    • Solution: Review the literature for the suitability of your chosen animal model for studying autonomic blockade.

Issue 2: The hypotensive effect is too drastic or rapid.

  • Possible Cause 1: Dose is too high. The administered concentration is causing an excessive physiological response.

    • Solution: Reduce the dose of this compound. Consider administering the drug as a slow infusion rather than a bolus injection to achieve a more controlled and sustained reduction in blood pressure.

  • Possible Cause 2: Interaction with Anesthesia. The anesthetic agent used may be sensitizing the animal to the hypotensive effects of this compound.

    • Solution: Review the literature for potential interactions between your chosen anesthetic and ganglion blockers. It may be necessary to use a different anesthetic protocol.

Issue 3: Unexpected changes in heart rate (tachycardia or severe bradycardia).

  • Possible Cause 1: Complex Autonomic Response. this compound blocks both sympathetic and parasympathetic ganglia. The net effect on heart rate depends on the basal autonomic tone of the animal.

    • Solution: This is an inherent effect of non-selective ganglion blockers. Monitor heart rate closely and consider the underlying physiology of your animal model when interpreting the results.

  • Possible Cause 2: Reflex Tachycardia. A significant drop in blood pressure can trigger a baroreceptor reflex, leading to an increase in heart rate.

    • Solution: Analyze the time course of the heart rate and blood pressure changes. A more gradual reduction in blood pressure with a lower dose or slower infusion may mitigate this reflex.

Quantitative Data

ParameterSpeciesRoute of AdministrationValueReference/Note
Oral LD50 (Sodium Bromide) RodentsOral3500 - 7000 mg/kg[2]
Estimated Effective Dose Range RatIntravenous (IV)1 - 10 mg/kgEstimated based on general pharmacology of ganglion blockers. A dose-response study is essential.
Effect RatIntravenous (IV)Dose-dependent decrease in mean arterial pressureInferred from mechanism of action.

Experimental Protocols

Protocol: Intravenous Administration of this compound for Blood Pressure Measurement in Anesthetized Rats

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine).

    • Maintain the animal's body temperature using a heating pad.

    • Surgically expose the carotid artery and jugular vein.

  • Catheterization:

    • Cannulate the carotid artery with a heparinized saline-filled catheter connected to a pressure transducer for continuous blood pressure monitoring.

    • Cannulate the jugular vein with a separate catheter for intravenous drug administration.

  • Stabilization:

    • Allow the animal to stabilize for at least 20-30 minutes after surgery until a steady baseline blood pressure and heart rate are achieved.

  • Drug Preparation:

    • Prepare a stock solution of this compound in sterile 0.9% saline. The concentration should be calculated to allow for an appropriate injection volume (e.g., 0.1 mL per 100g body weight).

    • Prepare a vehicle control of sterile 0.9% saline.

  • Administration:

    • Record a stable baseline blood pressure and heart rate for 15 minutes.

    • Administer the prepared this compound solution or vehicle as a bolus injection or a slow infusion through the jugular vein catheter.

    • Immediately flush the catheter with a small volume of heparinized saline to ensure the entire dose is delivered.

  • Data Collection and Analysis:

    • Continuously record blood pressure and heart rate for at least 60 minutes post-administration to observe the full effect.

    • At the end of the experiment, euthanize the animal using an approved method.

    • Analyze the data to determine the change in mean arterial pressure and heart rate from baseline.

Visualizations

signaling_pathway cluster_pre Preganglionic Neuron cluster_ganglion Autonomic Ganglion cluster_post Postganglionic Neuron cluster_effector Effector Organ (e.g., Blood Vessel) pre_neuron Acetylcholine (ACh) Release nicotinic_receptor Nicotinic ACh Receptor pre_neuron->nicotinic_receptor Binds to post_neuron Action Potential Propagation nicotinic_receptor->post_neuron Activates effector Physiological Response (e.g., Vasoconstriction) post_neuron->effector Innervates pentamethonium Pentamethonium Bromide pentamethonium->nicotinic_receptor Blocks

Caption: Mechanism of action of this compound.

experimental_workflow start Start animal_prep 1. Animal Preparation (Anesthesia, Surgery) start->animal_prep catheterization 2. Catheterization (Carotid Artery, Jugular Vein) animal_prep->catheterization stabilization 3. Stabilization Period (20-30 min) catheterization->stabilization baseline 4. Record Baseline BP & HR (15 min) stabilization->baseline drug_prep 5. Prepare Pentamethonium Bromide Solution baseline->drug_prep administration 6. IV Administration (Bolus or Infusion) drug_prep->administration monitoring 7. Continuous Monitoring (≥ 60 min) administration->monitoring euthanasia 8. Euthanasia monitoring->euthanasia analysis 9. Data Analysis euthanasia->analysis end End analysis->end

Caption: Experimental workflow for in vivo blood pressure study.

troubleshooting_guide issue Issue: No significant change in blood pressure check_dose Is the dose adequate? issue->check_dose check_admin Was administration successful? check_dose->check_admin Yes increase_dose Solution: Increase dose in a stepwise manner. check_dose->increase_dose No check_model Is the animal model appropriate? check_admin->check_model Yes verify_catheter Solution: Verify catheter patency and delivery. check_admin->verify_catheter No review_model Solution: Review literature for model suitability. check_model->review_model No end Problem Resolved check_model->end Yes increase_dose->end verify_catheter->end review_model->end

References

How to avoid tachyphylaxis with Pentamethonium Bromide administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding tachyphylaxis during the administration of Pentamethonium Bromide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a quaternary ammonium (B1175870) compound that functions as a ganglionic blocker.[1][2][3] Its primary mechanism of action is the non-selective, non-depolarizing antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) located within autonomic ganglia.[1] This blockade inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems.[1][4] The predominant nAChR subtype in autonomic ganglia is the α3β4.[1] By blocking these receptors, this compound prevents the binding of the endogenous agonist, acetylcholine (ACh), thereby inhibiting the influx of cations and subsequent depolarization of the postganglionic neuron.[1]

Q2: What is tachyphylaxis and why might it occur with this compound administration?

Tachyphylaxis is the rapid decrease in the response to a drug after repeated administration. While the specific molecular mechanisms of tachyphylaxis for this compound are not extensively documented, it is a known phenomenon for many receptor-acting drugs.[5] The likely cause is related to the desensitization of nicotinic acetylcholine receptors.[6][7] Prolonged or repeated exposure to substances that interact with these receptors can lead to conformational changes in the receptor, rendering them inactive or leading to their internalization, thus reducing the number of available receptors on the cell surface.[6][7] Although this compound is an antagonist, prolonged blockade can trigger compensatory cellular mechanisms that reduce the drug's effectiveness over time.

Q3: What are the general signs of tachyphylaxis in an experimental setting using this compound?

The primary sign of tachyphylaxis is a diminished physiological response to the same dose of this compound that was previously effective. For example, if the intended effect is a reduction in blood pressure, tachyphylaxis would be observed as a gradual return of blood pressure towards baseline levels despite continuous or repeated administration of the drug.[2][3]

Troubleshooting Guide: Avoiding Tachyphylaxis

Issue: Diminished response to this compound over the course of the experiment.

This is a common indicator of tachyphylaxis. The following strategies can be employed to mitigate this effect.

Troubleshooting Steps:

  • Intermittent Dosing Strategy: Instead of continuous infusion, consider an intermittent dosing schedule. This can provide a "drug holiday," allowing for the resensitization of the nicotinic acetylcholine receptors.[5] The optimal interval between doses will need to be determined empirically for your specific experimental model.

  • Dose Adjustment: If a continuous infusion is necessary, a carefully planned dose-escalation strategy might be required to maintain the desired level of ganglionic blockade. However, be aware that this may also accelerate the development of tachyphylaxis.

  • Combination Therapy: In some experimental paradigms, it may be possible to use a lower dose of this compound in combination with another agent that acts via a different mechanism to achieve the desired physiological effect. This can reduce the likelihood of tachyphylaxis to this compound.

Experimental Protocols

Protocol 1: In Vitro Smooth Muscle Contraction Study

This protocol is designed to assess the inhibitory effect of this compound on neurally-mediated smooth muscle contractions, a common application where tachyphylaxis might be observed.[8]

Materials:

  • Isolated smooth muscle tissue preparation (e.g., guinea pig ileum)

  • Organ bath with physiological saline solution (e.g., Tyrode's solution) aerated with 95% O2 / 5% CO2 at 37°C

  • Isotonic transducer and data acquisition system

  • This compound

  • Acetylcholine (ACh) or other nicotinic agonist

  • Atropine (B194438)

Procedure:

  • Mount the smooth muscle tissue in the organ bath and allow it to equilibrate.

  • Obtain a stable series of control contractions by electrical field stimulation (EFS) or by adding a nicotinic agonist.

  • To investigate pre-junctional effects, add this compound to the organ bath in a cumulative manner, starting with a low concentration (e.g., 1 µM) and increasing in logarithmic steps (e.g., 10 µM, 100 µM).[8]

  • Allow each concentration to equilibrate for a set period (e.g., 20-30 minutes) before repeating the EFS.[8]

  • To study post-junctional effects, pre-incubate the tissue with atropine (e.g., 1 µM) to block muscarinic receptors.[8]

  • Construct a cumulative concentration-response curve for a nicotinic agonist.

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a fixed concentration of this compound for 20-30 minutes.[8]

  • Repeat the cumulative concentration-response curve for the nicotinic agonist in the presence of this compound.[8]

Data Analysis: Compare the concentration-response curves for the nicotinic agonist in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. A reduction in the maximum response suggests non-competitive antagonism.[8]

Data Presentation

Table 1: Summary of this compound Properties

PropertyValueReference
Chemical Formula C11H28Br2N2[3]
Molecular Weight 348.16 g/mol [3]
Mechanism of Action Non-selective, non-depolarizing antagonist of nicotinic acetylcholine receptors[1]
Primary Target Autonomic ganglia[1][4]
Physiological Effect Inhibition of sympathetic and parasympathetic neurotransmission[1]

Visualizations

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Action Potential Action Potential ACh Release ACh Release Action Potential->ACh Release Triggers ACh Acetylcholine (ACh) ACh Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Pentamethonium Pentamethonium Bromide Pentamethonium->nAChR Blocks Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening Activates Depolarization Depolarization Ion Channel Opening->Depolarization Leads to Action Potential Generation Action Potential Generation Depolarization->Action Potential Generation Triggers

Caption: Signaling pathway of this compound at the autonomic ganglion.

start Start Experiment prep Prepare Tissue/ Animal Model start->prep baseline Establish Baseline Physiological Response prep->baseline administer Administer Pentamethonium Bromide baseline->administer monitor Monitor Physiological Response administer->monitor decision Response Diminished? monitor->decision end End Experiment monitor->end Experiment Complete decision->monitor No intermittent Implement Intermittent Dosing Strategy decision->intermittent Yes washout Washout Period/ Drug Holiday intermittent->washout resume Resume Dosing washout->resume resume->monitor

Caption: Experimental workflow to mitigate tachyphylaxis.

References

Technical Support Center: Interpreting Unexpected Results in Pentamethonium Bromide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pentamethonium (B1223158) bromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected findings during their experiments with this ganglionic blocking agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for pentamethonium bromide?

This compound is a quaternary ammonium (B1175870) compound that acts as a non-depolarizing antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) located in autonomic ganglia.[1][2] By blocking these receptors, it inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems. This lack of selectivity is a key characteristic of its function.[3]

Q2: What are the expected cardiovascular effects of this compound administration?

Typically, this compound causes a fall in blood pressure (hypotension) due to the blockade of sympathetic ganglia, which are dominant in maintaining vascular tone.[3] The heart rate may increase (tachycardia) as a reflex to the drop in blood pressure, or it may decrease if the dominant parasympathetic tone to the heart is blocked. The net effect depends on the baseline autonomic tone of the specific organ system.

Q3: Why am I observing a smaller than expected drop in blood pressure after administering this compound?

Several factors could contribute to a blunted hypotensive response:

  • Incomplete Ganglionic Blockade: The dose of this compound may be insufficient to achieve a complete blockade of all autonomic ganglia. Consider a dose-response study to ensure you are in the effective range for your experimental model.

  • Compensatory Mechanisms: The body has numerous reflex mechanisms to counteract a drop in blood pressure. While pentamethonium blocks the primary autonomic reflex arc, other hormonal and local vascular responses may still be active.

  • Experimental Anesthesia: Some anesthetics can significantly alter autonomic tone and cardiovascular reflexes, potentially masking the full effect of ganglionic blockade.[4]

  • "Resistance" in Certain Pathological States: In some models, such as experimental neurogenic hypertension, there may be an increased resistance to the effects of ganglionic blockers.

Q4: Can this compound have paradoxical effects, such as an increase in blood pressure?

While a pressor response is atypical, it is not impossible under certain conditions. A transient increase in blood pressure could be observed due to complex interactions within the autonomic nervous system or potential off-target effects at very high concentrations. Additionally, the blockade of inhibitory parasympathetic pathways in certain vascular beds could theoretically lead to a localized vasoconstriction if sympathetic tone is already low.

Q5: Are there any known off-target effects of this compound?

As a quaternary ammonium compound, this compound's primary targets are nAChRs. However, at high concentrations, the possibility of non-specific interactions or effects on other ion channels cannot be entirely ruled out. Quaternary ammonium compounds, as a class, are known to have broad biological activities and can interact with various cellular components.[5][6][7][8][9]

Troubleshooting Guide

Unexpected Result Potential Cause Troubleshooting Steps
No significant change in blood pressure 1. Inadequate Dose: The administered dose is below the therapeutic threshold for your animal model or tissue preparation. 2. Drug Stability: The this compound solution may have degraded. 3. Route of Administration: The drug may not be reaching the target ganglia effectively. 4. Compensatory Overdrive: Strong activation of non-ganglionic pressor systems (e.g., renin-angiotensin system).1. Perform a cumulative dose-response curve to determine the optimal concentration. 2. Prepare fresh solutions of this compound for each experiment. Aqueous solutions are generally stable but should be prepared fresh for optimal results.[10] 3. Verify the patency of your intravenous or intra-arterial line. For in vitro preparations, ensure adequate perfusion. 4. Consider the physiological state of your model and potential confounding factors.
Highly variable responses between subjects/preparations 1. Differences in Autonomic Tone: The baseline sympathetic and parasympathetic activity can vary significantly between animals or tissue preparations. 2. Anesthetic Depth: Fluctuations in the level of anesthesia can alter autonomic reflexes. 3. Genetic Variability: Differences in nAChR subunit composition or expression could influence sensitivity.1. Ensure consistent acclimatization and handling of animals to minimize stress-induced variations in autonomic tone. 2. Maintain a stable plane of anesthesia throughout the experiment. Monitor physiological parameters closely. 3. Use a genetically homogenous animal strain if possible.
Tachyphylaxis or diminishing response with repeated doses 1. Receptor Desensitization: While less common with antagonists, repeated application could potentially lead to changes in receptor sensitivity or density. 2. Depletion of Neurotransmitters: In some experimental setups, repeated stimulation prior to blockade could deplete neurotransmitter stores.1. Allow for a sufficient washout period between doses. 2. Ensure the preparation is adequately rested and equilibrated before each experimental run.
Unexpected effects on non-cardiovascular parameters (e.g., muscle twitching) 1. High Local Concentration: Very high concentrations of this compound might have effects on neuromuscular junctions, although it is generally considered a poor neuromuscular blocker. 2. Off-target Effects: As a charged molecule, it could potentially interact with other ion channels or receptors at high concentrations.1. Re-evaluate the concentration being used. Ensure it is within the established range for ganglionic blockade. 2. Consider using a more specific antagonist for the receptor you are investigating if off-target effects are suspected.

Experimental Protocols

In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol outlines the direct measurement of arterial blood pressure in anesthetized rats to assess the effect of this compound.

Materials:

  • Wistar or Sprague-Dawley rats (250-350g)

  • Anesthetic (e.g., urethane (B1682113) or pentobarbital)

  • Saline solution (0.9% NaCl) with heparin (10 IU/mL)

  • This compound

  • Pressure transducer and data acquisition system

  • Catheters (e.g., PE-50 tubing)

  • Surgical instruments

  • Warming pad

Procedure:

  • Anesthetize the rat according to your institution's approved protocol. Ensure a stable plane of anesthesia is maintained throughout the experiment.

  • Place the animal on a warming pad to maintain body temperature.

  • Perform a tracheostomy to ensure a patent airway.[4]

  • Cannulate the carotid artery for blood pressure measurement.[4][11] Connect the arterial catheter to a pressure transducer filled with heparinized saline.

  • Cannulate the jugular vein for intravenous drug administration.

  • Allow the animal to stabilize for at least 20-30 minutes, ensuring a steady baseline blood pressure and heart rate.

  • Administer a bolus injection of this compound (e.g., 1-5 mg/kg, i.v.). The optimal dose should be determined in preliminary experiments.

  • Record the changes in mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate continuously.

  • Monitor the animal for the duration of the drug's effect.

Data Presentation:

Parameter Baseline (Mean ± SEM) Post-Pentamethonium (Mean ± SEM) % Change
Mean Arterial Pressure (mmHg)
Heart Rate (beats/min)
Systolic Blood Pressure (mmHg)
Diastolic Blood Pressure (mmHg)
Isolated Langendorff Heart Perfusion

This ex vivo protocol allows for the study of direct cardiac effects of this compound, independent of systemic neural and hormonal influences.

Materials:

  • Rat or guinea pig heart

  • Langendorff apparatus

  • Krebs-Henseleit buffer

  • This compound

  • Intraventricular balloon catheter

  • Pressure transducer and data acquisition system

  • Surgical instruments

Procedure:

  • Prepare the Langendorff apparatus, ensuring the Krebs-Henseleit buffer is gassed with 95% O2 / 5% CO2 and maintained at 37°C.[12]

  • Rapidly excise the heart from a heparinized and anesthetized animal and place it in ice-cold buffer.

  • Cannulate the aorta and begin retrograde perfusion with the Krebs-Henseleit buffer.[13][14][15]

  • Insert a small balloon catheter into the left ventricle to measure isovolumetric pressure.

  • Allow the heart to stabilize for a 20-30 minute equilibration period.

  • Introduce this compound into the perfusate at the desired concentration (e.g., 10-100 µM).

  • Record left ventricular developed pressure (LVDP), heart rate, and coronary flow.

Data Presentation:

Parameter Baseline (Mean ± SEM) Post-Pentamethonium (Mean ± SEM) % Change
Left Ventricular Developed Pressure (mmHg)
Heart Rate (beats/min)
Coronary Flow (mL/min)

Visualizations

Signaling_Pathway cluster_pre Preganglionic Neuron cluster_synapse Synaptic Cleft cluster_post Postganglionic Neuron pre_ap Action Potential pre_terminal Nerve Terminal pre_ap->pre_terminal Depolarization ach Acetylcholine (ACh) pre_terminal->ach Release nachr Nicotinic ACh Receptor (nAChR) ach->nachr Binds placeholder depol Depolarization nachr->depol Na+ influx post_ap Action Potential to Effector Organ depol->post_ap penta Pentamethonium Bromide penta->nachr Blocks

Caption: Mechanism of action of this compound at the autonomic ganglion.

Experimental_Workflow cluster_troubleshoot Troubleshooting Logic start Start Experiment prep Animal/Tissue Preparation start->prep baseline Record Baseline Data (e.g., Blood Pressure, Heart Rate) prep->baseline administer Administer this compound baseline->administer record Record Post-Drug Data administer->record analyze Analyze Data record->analyze unexpected Unexpected Result? analyze->unexpected end End Experiment check_dose Verify Dose & Concentration unexpected->check_dose Yes expected Proceed with Analysis unexpected->expected No check_prep Assess Preparation Viability check_dose->check_prep check_setup Inspect Experimental Setup check_prep->check_setup check_setup->analyze Re-evaluate expected->end

Caption: Troubleshooting workflow for unexpected results in pentamethonium experiments.

References

Pentamethonium Bromide stability and degradation in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of pentamethonium (B1223158) bromide in physiological buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of pentamethonium bromide in aqueous solutions?

This compound, a bis-quaternary ammonium (B1175870) compound, is generally stable in neutral and acidic aqueous solutions when protected from light and stored at recommended temperatures (cool, dry place).[1][2] However, its stability can be compromised under certain conditions, particularly in alkaline environments. Quaternary ammonium cations are known to be susceptible to degradation in the presence of strong bases.[3]

Q2: What are the likely degradation pathways for this compound in physiological buffers?

While specific degradation kinetics for this compound are not extensively documented, based on the known chemistry of bis-quaternary ammonium compounds, two primary degradation pathways are anticipated, especially under stress conditions such as elevated temperature and pH:

  • Hofmann Elimination: This pathway is favored under basic conditions and involves the removal of a proton from a carbon atom beta to one of the quaternary nitrogen atoms, leading to the formation of an alkene and a tertiary amine.

  • Nucleophilic Substitution (Dealkylation): In this pathway, a nucleophile present in the buffer (e.g., hydroxide (B78521) ions) attacks one of the methyl groups on a quaternary nitrogen, resulting in the formation of a tertiary amine and an alcohol (methanol in this case).

Q3: How does pH affect the stability of this compound solutions?

The pH of the physiological buffer is a critical factor influencing the stability of this compound.

  • Acidic to Neutral pH (pH < 7): this compound is expected to be relatively stable.

  • Alkaline pH (pH > 7): The rate of degradation, primarily through Hofmann elimination and nucleophilic substitution, is expected to increase significantly with increasing pH due to the higher concentration of hydroxide ions, which act as both a base and a nucleophile.[1][4]

Q4: I am observing a loss of potency of my this compound solution over time. What could be the cause?

A loss of potency can be attributed to several factors:

  • Inappropriate Buffer Selection: Using a high pH buffer can accelerate degradation.

  • Improper Storage: Exposure to high temperatures or light can promote degradation.

  • Contamination: Microbial contamination could potentially alter the chemical environment of the solution.

  • Interaction with Other Components: Other molecules in your experimental system could be reacting with the this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly rapid loss of active compound High pH of the bufferVerify the pH of your buffer. If alkaline, consider using a buffer with a lower pH if compatible with your experimental design.
Elevated storage temperatureStore stock solutions and experimental samples at recommended cool temperatures and protect from light.[1][2][5]
Precipitate formation in the solution Poor solubility in the chosen bufferCheck the solubility of this compound in your specific buffer system. You may need to adjust the concentration or the buffer composition.
Interaction with buffer componentsSome buffer salts, like phosphate, can potentially interact with quaternary ammonium compounds. Consider switching to a different buffer system (e.g., HEPES, TRIS) after verifying compatibility.
Inconsistent results between experiments Inconsistent solution preparationEnsure that fresh solutions are prepared for each experiment, especially when working with buffers that may be susceptible to pH changes over time (e.g., bicarbonate buffers).
Degradation during the experimentIf experiments are lengthy, consider the stability of this compound over the entire duration at the experimental temperature and pH.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.[3][6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in purified water or a suitable solvent at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating analytical method, such as HPLC.

Protocol 2: Stability-Indicating HPLC Method for this compound (Example)

This is a suggested starting point for developing an HPLC method. Optimization will be required.[8][9][10][11][12]

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in water) and Mobile Phase B (e.g., Acetonitrile)
Flow Rate 1.0 mL/min
Detection UV at a low wavelength (e.g., 205-215 nm) as this compound lacks a strong chromophore
Injection Volume 20 µL
Column Temperature 30°C

Visualizations

cluster_main Proposed Degradation Pathways of this compound cluster_hofmann Hofmann Elimination (Basic Conditions) cluster_sn2 Nucleophilic Substitution (Dealkylation) parent Pentamethonium Cation {C[N+](C)(C)CCCCC[N+](C)(C)C} product_a1 Alkene + Tertiary Amine parent->product_a1 OH⁻ product_b1 Tertiary Amine + Methanol parent->product_b1 Nu⁻ (e.g., OH⁻)

Caption: Proposed degradation pathways for this compound.

cluster_troubleshooting Troubleshooting Workflow for Stability Issues start Unexpected Loss of this compound check_ph Is the buffer pH > 7? start->check_ph check_temp Was the solution exposed to high temperatures? check_ph->check_temp No action_ph Use a buffer with pH < 7 or perform experiments quickly. check_ph->action_ph Yes check_light Was the solution exposed to light? check_temp->check_light No action_temp Store solutions at recommended cool temperatures. check_temp->action_temp Yes check_age Is the solution freshly prepared? check_light->check_age No action_light Protect solutions from light using amber vials or foil. check_light->action_light Yes action_age Prepare fresh solutions before each experiment. check_age->action_age No end Stability Issue Resolved check_age->end Yes action_ph->end action_temp->end action_light->end action_age->end

Caption: Troubleshooting workflow for stability issues.

cluster_decision_tree Decision Guide for Physiological Buffer Selection start Experiment Requires Physiological Buffer ph_range What is the required pH range? start->ph_range acidic Acidic (pH < 7) ph_range->acidic < 7 neutral Neutral (pH ≈ 7) ph_range->neutral ≈ 7 alkaline Alkaline (pH > 7) ph_range->alkaline > 7 buffer_acid Acetate or Citrate buffers are suitable. acidic->buffer_acid buffer_neutral PBS, HEPES, or TRIS buffers are generally suitable. neutral->buffer_neutral buffer_alkaline Use with caution. Consider short experiment duration. Carbonate or Borate buffers may be used. alkaline->buffer_alkaline

References

Technical Support Center: Managing Off-Target Effects of Pentamethonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the off-target effects of Pentamethonium Bromide in experimental settings. The following troubleshooting guides and FAQs address specific issues that may arise during its use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a ganglionic blocker, functioning as a non-depolarizing antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) located within the autonomic ganglia. By blocking these receptors, it inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems. This lack of selectivity is the primary reason for its widespread physiological effects and potential for off-target activity in experimental models.

Q2: What are the most common off-target effects observed with this compound?

A2: The off-target effects of this compound are primarily a result of its intended action as a non-selective ganglionic blocker. These can manifest as:

  • Cardiovascular changes: Significant hypotension (a sharp drop in blood pressure) and reflex tachycardia (a compensatory increase in heart rate) are common.[1][2]

  • Gastrointestinal issues: Inhibition of parasympathetic ganglia can lead to decreased gut motility and constipation.[1][2]

  • Urinary retention: Blockade of parasympathetic control of the bladder can result in difficulty with urination.[1][2]

  • Dry mouth and blurred vision: These are classic anti-parasympathetic effects.[1][2]

  • Potential for neuromuscular blockade: At higher concentrations, there is a risk of effects at the neuromuscular junction, although this is not its primary site of action.[3]

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: Minimizing off-target effects requires careful experimental design. Key strategies include:

  • Dose-response studies: Conduct thorough dose-response experiments to identify the lowest effective concentration that elicits the desired on-target effect with minimal side effects.

  • Use of selective antagonists: Where possible, use more selective antagonists for specific nAChR subtypes as controls to dissect the contribution of different receptor populations to the observed effects.

  • Appropriate control groups: Always include vehicle-treated and positive control groups (using a known ganglionic blocker) in your experimental design.[4]

  • In vitro characterization: Before in vivo studies, characterize the potency and selectivity of your batch of this compound using in vitro assays such as radioligand binding or electrophysiology.

Q4: Are there any alternatives to this compound with greater selectivity?

A4: While this compound is a classic ganglionic blocker, its clinical use has been largely superseded by more specific drugs with fewer side effects. For research purposes, the choice of alternative depends on the specific nAChR subtype you wish to target. A variety of subtype-selective antagonists are commercially available. Researching antagonists for specific nAChR subunits (e.g., α3, α7, β2, β4) can provide more targeted tools for your experiments.

Data Presentation

Comparative Antagonist Potency at Nicotinic Acetylcholine Receptors

The following table summarizes the inhibitory potency (Ki) of Hexamethonium, a close structural analog of Pentamethonium, and other common nAChR antagonists. Due to the limited availability of specific Ki values for Pentamethonium across various nAChR subtypes, data for Hexamethonium is provided as a reference.

AntagonistnAChR SubtypeKi (µM)Reference
Hexamethoniumα3β42.2[5]
Mecamylamineα3β40.25[5]
(+)-Tubocurarineα3β40.63[5]
Trimetaphanα3β40.33[5]

Note: Ki values represent the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist.

Mandatory Visualizations

Signaling Pathways

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling nAChR nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Opens Pentamethonium Pentamethonium Bromide Pentamethonium->nAChR Blocks ACh Acetylcholine (Agonist) ACh->nAChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling Cascades Ion_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor (nAChR) and its blockade by this compound.

Experimental Workflows

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Studies Binding_Assay Radioligand Binding Assay (Determine Ki) Electrophysiology Electrophysiology (Determine IC50 and Mechanism) Binding_Assay->Electrophysiology Confirm Mechanism Dose_Response Dose-Response Study (Lowest Effective Dose) Electrophysiology->Dose_Response Inform Dose Selection Behavioral_Assay Behavioral/Physiological Assay (On-Target Effect) Dose_Response->Behavioral_Assay Off_Target_Monitoring Monitor Off-Target Effects (e.g., Blood Pressure, Heart Rate) Behavioral_Assay->Off_Target_Monitoring Troubleshooting_Guide Start Unexpected Experimental Result Is_Dose_Appropriate Is the dose the lowest effective concentration? Start->Is_Dose_Appropriate Is_On_Target Is the effect consistent with ganglionic blockade? Is_Dose_Appropriate->Is_On_Target Yes Reduce_Dose Action: Reduce Dose Is_Dose_Appropriate->Reduce_Dose No Use_Controls Action: Use selective antagonists as controls Is_On_Target->Use_Controls Yes Consider_Other_Targets Possible Off-Target Effect at another receptor. Consult literature for other known targets of ganglionic blockers. Is_On_Target->Consider_Other_Targets No Refine_Protocol Refine Experimental Protocol Reduce_Dose->Refine_Protocol Use_Controls->Refine_Protocol Consider_Other_Targets->Refine_Protocol

References

Technical Support Center: In Vivo Delivery of Quaternary Ammonium Compounds (QACs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the in vivo delivery challenges associated with quaternary ammonium (B1175870) compounds (QACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the in vivo delivery of quaternary ammonium compounds (QACs)?

A1: The primary challenges stem from the inherent physicochemical properties of QACs. Their cationic nature leads to strong interactions with negatively charged biological membranes, which can cause significant toxicity.[1] Key challenges include:

  • Systemic Toxicity: QACs can cause dose-dependent toxicity, affecting various organs. The primary mechanism of toxicity is the disruption of mitochondrial function.[2][3]

  • Poor Bioavailability: Oral absorption of QACs is generally low (≤10%), and they are primarily excreted in feces.[4]

  • Injection Site Reactions: Due to their irritant nature, QACs can cause inflammation and tissue damage at the site of injection.[5] Cationic formulations are known to have a depot effect at the injection site, which can prolong local irritation.[6]

  • Formulation Instability: The solubility and stability of QACs in physiological buffers can be challenging, potentially leading to precipitation upon injection.[7][8]

  • Unfavorable Pharmacokinetics: Once absorbed, some QACs can accumulate in tissues like the kidneys and lungs, leading to organ-specific toxicity.[9]

Q2: What are the main mechanisms of QAC-induced toxicity in vivo?

A2: The primary mechanism of QAC-induced toxicity is the disruption of cellular and mitochondrial membranes.[1][10] This leads to:

  • Mitochondrial Dysfunction: QACs inhibit Complex I of the electron transport chain, leading to decreased ATP production and increased generation of reactive oxygen species (ROS).[2][11] This can trigger apoptosis (programmed cell death) at lower concentrations or necrosis (cell death due to injury) at higher concentrations.[12]

  • Inflammation: Exposure to QACs, particularly through inhalation or oral routes, can lead to irritation and inflammation in the respiratory and gastrointestinal tracts.[4][13] This is mediated by the release of pro-inflammatory cytokines.[13]

  • Membrane Disruption: The cationic head of the QAC interacts with the negatively charged components of cell membranes, while the hydrophobic tail inserts into the lipid bilayer, leading to a loss of membrane integrity and leakage of cellular contents.[10]

Q3: How does the chemical structure of a QAC influence its in vivo behavior?

A3: The chemical structure, particularly the length of the alkyl chain, significantly impacts a QAC's biological activity and toxicity. The optimal chain length for antimicrobial activity varies for different types of microorganisms.[14] For example, for gram-positive bacteria, the optimal chain length is 14 carbons, while for gram-negative bacteria, it is 16 carbons.[14] The structure also influences the compound's hydrophobicity and its ability to interact with and penetrate cell membranes, thereby affecting its toxicity and pharmacokinetic profile.

Q4: Are there strategies to mitigate the toxicity of QACs for in vivo applications?

A4: Yes, several strategies can be employed to reduce the toxicity of QACs in vivo:

  • Formulation with Liposomes: Encapsulating QACs within liposomes can shield their positive charge, reducing immediate interaction with cell membranes and mitigating systemic toxicity.[15] This can also improve their pharmacokinetic profile.

  • Use of Excipients: Appropriate excipients in the formulation can enhance the stability and reduce the irritancy of QACs.[7]

  • Dose and Route Optimization: Careful selection of the administration route and optimization of the dose can help achieve therapeutic efficacy while minimizing adverse effects. For instance, avoiding intravenous administration of highly concentrated solutions can prevent acute toxicity.

  • Structural Modification: Synthesizing "soft" QACs with biodegradable bonds can lead to compounds that are effective antimicrobials but have reduced toxicity in vivo.[16]

Troubleshooting Guides

Issue 1: High mortality or signs of acute toxicity in animals immediately following intravenous (IV) injection.

Question Possible Cause & Explanation Troubleshooting Steps
Why are my animals dying shortly after IV injection of my QAC formulation? Rapid Lysis of Blood Cells & Endothelial Damage: The cationic nature of QACs can cause rapid disruption of red blood cell and endothelial cell membranes, leading to hemolysis and vascular damage. This can result in embolism and acute cardiorespiratory distress.1. Decrease Injection Rate: Administer the formulation slowly to allow for rapid dilution in the bloodstream. 2. Reduce Concentration: Lower the concentration of the QAC in the injectate. 3. Formulate with Liposomes: Encapsulate the QAC in neutral or anionic liposomes to mask the cationic charge. 4. Consider a Different Route: If possible, explore alternative administration routes such as subcutaneous or intraperitoneal injection, which have a slower absorption rate.
Could my formulation be precipitating in the bloodstream? Poor Solubility/Stability: The QAC formulation may not be stable in the physiological pH and ionic strength of blood, leading to the formation of precipitates that can cause emboli.[8]1. Check Formulation Stability: Test the stability of your formulation in serum or plasma in vitro before in vivo administration. 2. Modify Formulation: Adjust the pH or add stabilizing excipients to your formulation. 3. Use a Co-solvent System: If compatible with your QAC, consider using a biocompatible co-solvent system to improve solubility.

Issue 2: Severe inflammation, swelling, or necrosis at the injection site (subcutaneous or intramuscular).

Question Possible Cause & Explanation Troubleshooting Steps
What is causing the severe local reaction at the injection site? Irritant Nature of QACs: QACs are known irritants and can cause significant inflammation and tissue damage upon direct contact.[5] The positive charge of the QACs can lead to prolonged retention at the negatively charged injection site, exacerbating the local toxicity.[6]1. Reduce Concentration and Volume: Inject a lower concentration in a smaller volume. 2. Rotate Injection Sites: If multiple injections are required, rotate the injection sites to allow for tissue recovery. 3. Liposomal Encapsulation: Formulating the QAC in liposomes can reduce its direct contact with tissues, thereby minimizing local irritation. 4. Include Anti-inflammatory Agents: Co-administration with a low dose of a locally acting anti-inflammatory agent could be considered, but potential interactions with the QAC must be evaluated.

Issue 3: Inconsistent or lower-than-expected therapeutic efficacy in vivo.

Question Possible Cause & Explanation Troubleshooting Steps
Why is my QAC not showing the expected efficacy in vivo despite promising in vitro results? Poor Bioavailability & Unfavorable Pharmacokinetics: QACs may have low absorption from the administration site and be rapidly cleared from circulation or accumulate in non-target organs like the kidneys and liver.[1][9]1. Pharmacokinetic Study: Conduct a pilot pharmacokinetic study to determine the concentration of the QAC in blood and target tissues over time. 2. Liposomal Formulation: Use liposomes to alter the biodistribution and potentially increase accumulation in the target tissue. 3. Optimize Dosing Regimen: Based on pharmacokinetic data, adjust the dose and dosing frequency to maintain a therapeutic concentration at the target site.
Could the QAC be binding to plasma proteins? Protein Binding: QACs can bind to serum proteins, reducing the amount of free, active compound available to exert its therapeutic effect.1. Measure Plasma Protein Binding: Determine the extent of plasma protein binding in vitro. 2. Adjust Dose Accordingly: If protein binding is high, a higher dose may be required to achieve the desired free concentration.

Data Presentation

Table 1: Acute Toxicity of Common Quaternary Ammonium Compounds in Rodents

CompoundAnimal ModelAdministration RouteLD50Reference(s)
Benzalkonium Chloride (BAC) RatOral234-525 mg/kg[9]
RatIntravenous14 mg/kg[9]
MouseOral1000 mg/kg (Approximate Lethal Dose)
Didecyldimethylammonium Chloride (DDAC) RabbitDermal2930 mg/kg (65% a.i.)[12]
RabbitDermal4350 mg/kg (50% a.i.)[12]
RatInhalation (LC50)0.07 mg/L[12]
Cetylpyridinium (B1207926) Chloride (CPC) RatOral560.3 mg/kg
RatDermal>5000 mg/kg[9]
RatInhalation (LC50)0.09 mg/L[17]
Benzethonium Chloride RatOral338 mg/kg[2]

Table 2: In Vivo Pharmacokinetic Parameters of Benzalkonium Chloride (BAC) in Rats

ParameterValueAdministration RouteAnimal ModelReference(s)
Tissue Distribution (24h post-dose) Kidney > Lung > Liver > BloodOral (250 mg/kg)Sprague-Dawley Rat[10]
Tissue Distribution (30 min post-dose) Kidney > Lung/Spleen > Serum > LiverIntravenous (7 mg/kg)Sprague-Dawley Rat[10]
Oral Absorption Low (≤10%)OralRat[4]
Dermal Absorption Low (1-2% after 48h)DermalRat[18]
Primary Route of Excretion FecesOral/DermalRat[4]

Experimental Protocols

Protocol 1: Preparation of QAC-Loaded Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for encapsulating a water-soluble QAC into liposomes to potentially reduce its in vivo toxicity.

Materials:

  • Selected Quaternary Ammonium Compound (QAC)

  • Phospholipids (B1166683) (e.g., DSPC, DOPC)

  • Cholesterol

  • Chloroform and/or Methanol

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Rotary evaporator

  • Bath sonicator

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Methodology:

  • Lipid Film Formation:

    • Dissolve the phospholipids and cholesterol in a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[19]

  • Hydration:

    • Dissolve the QAC in the desired hydration buffer.

    • Warm the hydration buffer to a temperature above the phase transition temperature (Tc) of the chosen phospholipids.

    • Add the warm buffer to the flask containing the dry lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).[20]

  • Sonication:

    • Sonicate the MLV suspension in a bath sonicator for 5-10 minutes to aid in the formation of smaller vesicles.[21]

  • Extrusion:

    • Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Load the MLV suspension into one of the syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process creates unilamellar vesicles (LUVs) with a more uniform size distribution.[20][21]

  • Purification:

    • Remove unencapsulated QAC by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the liposome size and zeta potential using dynamic light scattering (DLS).

    • Quantify the amount of encapsulated QAC using a suitable analytical method (e.g., HPLC).

Protocol 2: In Vivo Assessment of QAC-Induced Systemic Toxicity

This protocol outlines a general procedure for evaluating the systemic toxicity of a QAC formulation in a rodent model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • QAC formulation and vehicle control

  • Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Appropriate administration supplies (e.g., syringes, needles)

  • Blood collection tubes (e.g., with EDTA or heparin)

  • Anesthesia

  • Dissection tools

  • Formalin or other fixatives

  • Equipment for clinical chemistry and hematology analysis

Methodology:

  • Animal Acclimation and Grouping:

    • Acclimate animals for at least one week before the study.

    • Randomly assign animals to treatment groups (e.g., vehicle control, low dose, mid dose, high dose of QAC).

  • Administration:

    • Administer the QAC formulation and vehicle control via the chosen route (e.g., oral gavage, intravenous, intraperitoneal, or subcutaneous injection).

  • Clinical Observations:

    • Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity levels, and any signs of distress or pain.

  • Blood Collection and Analysis:

    • At predetermined time points (e.g., 24 hours, 7 days, 28 days), collect blood samples for hematology and clinical chemistry analysis.

    • Hematology parameters can include red blood cell count, white blood cell count, and platelet count.

    • Clinical chemistry parameters can assess liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).

  • Necropsy and Histopathology:

    • At the end of the study, euthanize the animals and perform a gross necropsy, examining all major organs for any abnormalities.

    • Collect major organs (e.g., liver, kidneys, lungs, spleen, heart, brain) and fix them in formalin.

    • Process the tissues for histopathological examination to identify any microscopic changes or lesions.

Protocol 3: Assessment of Mitochondrial Respiration in Tissues from QAC-Treated Animals

This protocol describes how to assess the impact of in vivo QAC treatment on mitochondrial function by measuring oxygen consumption in isolated mitochondria or permeabilized tissue fibers.[21][22]

Materials:

  • Tissues from control and QAC-treated animals (e.g., liver, skeletal muscle)

  • Mitochondrial isolation buffer or permeabilization buffer

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Substrates and inhibitors for different respiratory chain complexes (e.g., pyruvate (B1213749), malate, ADP, succinate (B1194679), rotenone (B1679576), antimycin A)

  • Cytochrome c

Methodology:

  • Sample Preparation:

    • Immediately after euthanasia, excise the tissue of interest and place it in ice-cold buffer.

    • Either isolate mitochondria using differential centrifugation or prepare permeabilized tissue fibers by mechanical separation and incubation in a saponin-containing buffer.

  • Respirometry Measurement:

    • Calibrate the oxygen electrodes of the high-resolution respirometer.

    • Add the isolated mitochondria or permeabilized fibers to the respirometer chambers containing respiration medium.

    • Sequentially add substrates and inhibitors to measure the activity of different parts of the electron transport chain. A common substrate-uncoupler-inhibitor titration (SUIT) protocol involves:

      • Leak Respiration (State 4): Add substrates for Complex I (e.g., pyruvate and malate).

      • Oxidative Phosphorylation (State 3): Add ADP to stimulate ATP synthesis.

      • Complex II-linked Respiration: Add succinate (a Complex II substrate).

      • Electron Transport System (ETS) Capacity: Add a chemical uncoupler (e.g., FCCP) to measure the maximum respiratory capacity.

      • Inhibition: Add rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to confirm the specificity of the measurements.

  • Cytochrome c Test:

    • After measuring ADP-stimulated respiration, add exogenous cytochrome c. A significant increase in oxygen consumption (>15%) indicates damage to the outer mitochondrial membrane.[19]

  • Data Analysis:

    • Calculate the oxygen consumption rates for each respiratory state.

    • Normalize the rates to the amount of mitochondrial protein or tissue weight.

    • Compare the respiratory parameters between the control and QAC-treated groups to determine the effect of the QAC on mitochondrial function.

Mandatory Visualizations

QAC_Mitochondrial_Toxicity cluster_cell Cell cluster_mito Mitochondrion ETC_I Complex I ETC_II_V Complexes II-V ETC_I->ETC_II_V Electron Flow ROS ROS ETC_I->ROS Increased Production Energy_Charge Decreased Cellular Energy Charge ETC_I->Energy_Charge Reduced ATP Production ATP ATP ETC_II_V->ATP Production QAC Quaternary Ammonium Compound QAC->ETC_I Inhibition Apoptosis Apoptosis Necrosis Necrosis Energy_Charge->Apoptosis <50% Reduction Energy_Charge->Necrosis >50% Reduction (Near CMC) QAC_InVivo_Workflow cluster_preclinical Preclinical In Vivo Workflow for QACs cluster_endpoints Endpoint Analysis Formulation QAC Formulation (e.g., Saline, Liposomes) Dose_Selection Dose Range Finding (Acute Toxicity) Formulation->Dose_Selection Main_Study Main In Vivo Study (Repeated Dosing) Dose_Selection->Main_Study Clinical_Obs Clinical Observations (Body Weight, etc.) Main_Study->Clinical_Obs Daily PK_BD Pharmacokinetics & Biodistribution Main_Study->PK_BD Time Points Tox_Path Toxicology & Histopathology Main_Study->Tox_Path Terminal MOA Mechanism of Action (e.g., Mitochondrial Respiration) Main_Study->MOA Terminal Data_Analysis Data Analysis & Interpretation Clinical_Obs->Data_Analysis PK_BD->Data_Analysis Tox_Path->Data_Analysis MOA->Data_Analysis

References

Addressing variability in dose-response curves with Pentamethonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentamethonium Bromide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may lead to variability in dose-response curves during experiments with this compound.

Q1: Why am I observing a shallow or inconsistent slope in my this compound dose-response curve?

A1: A shallow or inconsistent slope can be attributed to several factors:

  • Receptor Heterogeneity: Autonomic ganglia express various subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs), each with different affinities for this compound.[1] The overall response is a composite of the blockade of these different receptor populations, which can result in a less steep curve.

  • Non-Competitive Antagonism: If this compound is exhibiting non-competitive antagonism, it may not be completely overcome by increasing agonist concentrations, leading to a flattened curve.[2]

  • Tissue Viability: Poor tissue health can lead to a diminished and inconsistent response. Ensure proper oxygenation and nutrient supply in the organ bath.

Q2: My dose-response curve has shifted unexpectedly to the right (requiring higher concentrations of this compound). What could be the cause?

A2: A rightward shift in the dose-response curve indicates a decrease in the potency of this compound. Potential causes include:

  • Degradation of this compound: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound. It is recommended to store stock solutions in aliquots at -20°C for up to one month. Solid this compound should be stored in a dry, dark place at 0-4°C for short-term storage or -20°C for long-term storage.

  • Presence of Competing Agonists: An unexpectedly high concentration of the agonist in the experimental setup will require a higher concentration of this compound to achieve the same level of blockade.

  • Pharmacological Adaptations: Prolonged exposure to nicotinic agonists can lead to receptor upregulation, a state where the number of receptors on the cell surface increases.[3] This can decrease the apparent potency of an antagonist like this compound.

Q3: I am seeing significant variability between different experimental runs, even with the same tissue type. How can I improve reproducibility?

A3: Inter-experimental variability is a common challenge. To improve reproducibility:

  • Standardize Tissue Preparation: Ensure that the dissection and mounting of the isolated tissue are performed consistently. Variations in tissue size or handling can affect the response.

  • Equilibration Time: Allow for a consistent and adequate equilibration period for the tissue in the organ bath before adding any drugs. This allows the tissue to stabilize and reach a baseline state.

  • Solution Preparation: Prepare fresh solutions of this compound and other reagents for each experiment from a validated stock. The age and storage of solutions can significantly impact their effectiveness.

  • Control for Environmental Factors: Maintain a constant temperature, pH, and oxygenation level in the organ bath, as fluctuations can alter tissue responsiveness.

Q4: What is the primary mechanism of action of this compound that I should consider when designing my experiments?

A4: this compound is a ganglionic blocker.[4][5] Its primary mechanism of action is the antagonism of nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia.[4] This blockade inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems.[4] It is important to remember that because it blocks both systems, the observed physiological effect will depend on the dominant autonomic tone of the specific organ or tissue being studied.[6]

Data Presentation

Table 1: Factors Influencing Dose-Response Relationships of Ganglionic Blockers

FactorDescriptionPotential Impact on Dose-Response Curve
Pharmacokinetic
Drug StabilityChemical degradation of this compound.Decreased potency (rightward shift).
Pharmacodynamic
Receptor DensityNumber of nAChRs available in the tissue.Higher density may require higher antagonist concentrations.
Receptor SubtypeMix of nAChR subtypes (e.g., α3β4, α7) with varying affinities.Can lead to a complex, non-ideal curve shape.[1]
Endogenous LigandsPresence of acetylcholine or other nicotinic agonists.Competitive interaction can reduce antagonist potency.
Experimental
Temperature & pHSuboptimal conditions in the organ bath.Can alter enzyme activity and receptor function, leading to variability.
Tissue HealthViability and integrity of the isolated tissue.Poor health leads to diminished and erratic responses.
Solvent EffectsThe vehicle used to dissolve the drug may have its own effects.Introduction of confounding variables.

Experimental Protocols

Protocol 1: Evaluation of Ganglionic Blockade in an Isolated Organ Bath

This protocol provides a general framework for assessing the dose-response relationship of this compound on a pre-contracted isolated smooth muscle preparation (e.g., rat ileum or vas deferens).

Materials:

  • Isolated tissue (e.g., rat ileum)

  • Organ bath system with temperature control and aeration

  • Isotonic recording transducer and data acquisition system

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • This compound

  • A nicotinic agonist (e.g., Acetylcholine or Nicotine)

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Carefully dissect the desired tissue and place it in cold, oxygenated physiological salt solution.

    • Mount the tissue in the organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with carbogen.

  • Equilibration:

    • Allow the tissue to equilibrate under a slight resting tension for at least 60 minutes.

    • Wash the tissue with fresh physiological salt solution every 15-20 minutes during equilibration.

  • Induction of Contraction:

    • Induce a submaximal, stable contraction of the tissue using a nicotinic agonist. The concentration of the agonist should be predetermined from a cumulative concentration-response curve to produce approximately 80% of the maximal response (EC₈₀).

  • Cumulative Addition of this compound:

    • Once a stable contraction is achieved, add this compound to the bath in a cumulative manner, starting with a low concentration.

    • Increase the concentration of this compound in logarithmic increments (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, etc.).

    • Allow the response to stabilize at each concentration before adding the next.

  • Data Analysis:

    • Measure the relaxation of the tissue at each concentration of this compound as a percentage of the initial agonist-induced contraction.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC₅₀ (the concentration of this compound that causes 50% inhibition of the contractile response).

Mandatory Visualization

Signaling_Pathway_of_Pentamethonium_Bromide_Action cluster_pre Preganglionic Neuron cluster_synapse Synaptic Cleft cluster_post Postganglionic Neuron pre_ap Action Potential pre_ach_vesicle ACh Vesicles pre_ap->pre_ach_vesicle Triggers release ach Acetylcholine (ACh) pre_ach_vesicle->ach nachr Nicotinic ACh Receptor (nAChR) ach->nachr Binds to na_k_ion Na+/K+ Influx nachr->na_k_ion Opens channel post_ap Action Potential depolarization Depolarization na_k_ion->depolarization depolarization->post_ap Generates penta Pentamethonium Bromide penta->nachr Blocks

Caption: Action of this compound on Nicotinic Receptors.

Troubleshooting_Workflow start Inconsistent Dose-Response Curve q_slope Is the curve shallow or inconsistent? start->q_slope q_shift Is the curve shifted to the right? q_slope->q_shift No a_slope Check for: - Receptor Heterogeneity - Non-Competitive Antagonism - Poor Tissue Viability q_slope->a_slope Yes q_repro Is there high inter-experiment variability? q_shift->q_repro No a_shift Check for: - Compound Degradation - High Agonist Concentration - Receptor Upregulation q_shift->a_shift Yes a_repro Standardize: - Tissue Preparation - Equilibration Time - Solution Preparation - Environmental Controls q_repro->a_repro Yes end Improved Results q_repro->end No a_slope->q_shift a_shift->q_repro a_repro->end

Caption: Troubleshooting workflow for dose-response curve issues.

References

Identifying and minimizing experimental artifacts with Pentamethonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing experimental artifacts when using Pentamethonium Bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a quaternary ammonium (B1175870) compound that functions as a ganglionic blocker.[1][2] Its primary mechanism of action is the non-selective, non-depolarizing antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) located in autonomic ganglia.[3] This blockade inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems.

Q2: What are the expected physiological effects of this compound administration?

By blocking both sympathetic and parasympathetic ganglia, this compound leads to a decrease in autonomic tone. The primary expected effects include vasodilation, a reduction in peripheral resistance, and a subsequent drop in blood pressure.[4] Due to the blockade of both systems, the effect on heart rate can be variable.

Q3: What are the common experimental applications of this compound?

Historically used as an antihypertensive agent, this compound is now primarily a research tool for studying the autonomic nervous system.[1][3] It is used in experimental models to investigate the effects of ganglionic blockade on various physiological processes, including cardiovascular control and smooth muscle function.[5][6]

Q4: What is the difference between Pentamethonium and Hexamethonium (B1218175)?

Pentamethonium and Hexamethonium are both ganglionic blockers with similar mechanisms of action.[7] They belong to a series of polymethylene bis-trimethylammonium compounds, differing in the length of the methylene (B1212753) chain separating the two quaternary ammonium groups. This structural difference can lead to variations in potency and off-target effects.

Troubleshooting Guide

Issue 1: Unexpected or highly variable cardiovascular responses (e.g., profound hypotension, paradoxical tachycardia).

Potential Cause Troubleshooting Steps
Overdosing The hypotensive effect of this compound is dose-dependent. A higher-than-intended dose can lead to severe hypotension. Review dose calculations and consider performing a dose-response curve to determine the optimal concentration for your experimental model.
Dominant Autonomic Tone The net effect on heart rate depends on the dominant autonomic tone in the specific tissue or animal model. If parasympathetic tone is dominant, blockade may lead to tachycardia. Conversely, blocking a dominant sympathetic tone can cause bradycardia. It is crucial to establish the baseline autonomic tone in your model.
Anesthetic Interaction Some anesthetics can have their own effects on the cardiovascular system and may interact with this compound. Ensure the anesthetic regimen is consistent across all experiments and consider its potential confounding effects. If possible, conduct pilot studies with different anesthetics.
Off-target Effects While primarily a ganglionic blocker, at high concentrations, there may be off-target effects. Consider the use of a more selective antagonist if specificity is critical.

Issue 2: Unintended effects on gastrointestinal motility (e.g., constipation, ileus).

Potential Cause Troubleshooting Steps
Parasympathetic Blockade The blockade of parasympathetic ganglia in the gastrointestinal tract can significantly reduce motility, leading to constipation or paralytic ileus.[3] This is an expected on-target effect of ganglionic blockade.
Minimizing the Artifact If gastrointestinal motility is not the primary focus of your study, this effect is an experimental artifact. To minimize it, use the lowest effective dose of this compound for the shortest duration possible. Consider local administration if the target is outside the GI tract. For in vivo studies, ensure adequate hydration and monitor for signs of ileus.[8]

Issue 3: Inconsistent or lack of effect in in vitro preparations.

Potential Cause Troubleshooting Steps
Incorrect Concentration The effective concentration can vary significantly between different tissue preparations. It is essential to perform a concentration-response curve to determine the IC50 in your specific model.[5]
Tissue Desensitization Prolonged exposure to agonists before applying this compound can lead to receptor desensitization, potentially masking the blocking effect. Ensure adequate washout periods between agonist applications.
Drug Stability Aqueous solutions of this compound are generally stable.[9] However, it is good practice to prepare fresh solutions for each experiment to ensure consistent potency.
Receptor Subtype The expression of different nAChR subtypes can vary between tissues. While Pentamethonium is a non-selective ganglionic blocker, its potency may differ between subtypes.

Data Presentation

Table 1: Comparative Potency of Cholinergic Ligands at Nicotinic Acetylcholine Receptors

Compound Action Receptor Target Reported IC50 / K D Reference
(-)-NicotineAgonistHuman Brain nAChRsK D : 8.1 nM & 86 nM[10]
AcetylcholineAgonistHuman Brain nAChRsIC50: 12.6 nM[10]
HexamethoniumAntagonistHuman Brain nAChRsIC50: > 50 µM[10]

Experimental Protocols

Protocol 1: In Vitro Assessment of Ganglionic Blockade in Isolated Smooth Muscle

This protocol is adapted from a method for a related compound, heptamethonium bromide, and can be used to determine the inhibitory effect of this compound on nerve-mediated smooth muscle contractions.[5]

  • Tissue Preparation: Dissect the desired smooth muscle tissue (e.g., guinea pig ileum, rat vas deferens) in cold, aerated Krebs-Henseleit solution. Mount the tissue in an organ bath system with isometric force transducers.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with solution changes every 15-20 minutes.

  • Viability Test: Contract the tissue with a high concentration of potassium chloride (e.g., 80 mM KCl) to ensure viability. Wash the tissue and allow it to return to baseline.

  • Control Contractions: Induce contractions using electrical field stimulation (EFS) at parameters known to elicit nerve-mediated responses. Obtain a stable series of control contractions.

  • Application of this compound: Add this compound to the organ bath in a cumulative manner, starting with a low concentration (e.g., 1 µM) and increasing in logarithmic steps (e.g., 10 µM, 100 µM, 1 mM).

  • Data Acquisition: Allow each concentration to equilibrate for 20-30 minutes before repeating the EFS. Measure the amplitude of the EFS-induced contractions in the absence and presence of different concentrations of this compound.

  • Data Analysis: Calculate the percentage inhibition of the EFS-induced contraction at each concentration of this compound and construct a concentration-response curve to determine the IC50 value.

Protocol 2: In Vivo Assessment of Cardiovascular Effects in an Animal Model

This protocol provides a general framework for investigating the effects of this compound on blood pressure and heart rate in an anesthetized rodent model.

  • Animal Preparation: Anesthetize the animal (e.g., rat, mouse) according to an approved institutional protocol. Insert a catheter into the carotid artery for blood pressure measurement and into the jugular vein for drug administration.

  • Instrumentation: Connect the arterial catheter to a pressure transducer to continuously record blood pressure and heart rate.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until cardiovascular parameters are stable.

  • Baseline Recording: Record baseline blood pressure and heart rate for a 10-15 minute period.

  • Drug Administration: Administer this compound intravenously at the desired dose. It is recommended to start with a low dose and perform a dose-response study.

  • Data Recording: Continuously record blood pressure and heart rate for a defined period after drug administration (e.g., 60 minutes) to observe the onset, magnitude, and duration of the effect.

  • Data Analysis: Analyze the changes in mean arterial pressure and heart rate from baseline at different time points after this compound administration.

Mandatory Visualizations

Signaling_Pathway Preganglionic_Neuron Preganglionic Neuron ACh_release Acetylcholine (ACh) Release Preganglionic_Neuron->ACh_release Action Potential nAChR Nicotinic ACh Receptor (on Postganglionic Neuron) ACh_release->nAChR Binds to Postganglionic_Neuron Postganglionic Neuron nAChR->Postganglionic_Neuron Depolarization Effector_Organ Effector Organ (e.g., Smooth Muscle, Heart) Postganglionic_Neuron->Effector_Organ Neurotransmitter Release Pentamethonium Pentamethonium Bromide Pentamethonium->nAChR Antagonizes Blockade Blockade

Caption: Mechanism of action of this compound.

Experimental_Workflow_In_Vitro start Start tissue_prep Tissue Preparation (e.g., Smooth Muscle) start->tissue_prep equilibration Equilibration in Organ Bath tissue_prep->equilibration viability_test Viability Test (KCl) equilibration->viability_test control_contraction Induce Control Contractions (EFS) viability_test->control_contraction add_penta Add this compound (Cumulative Concentrations) control_contraction->add_penta measure_response Measure EFS-induced Contractions add_penta->measure_response data_analysis Data Analysis (IC50 Determination) measure_response->data_analysis end End data_analysis->end

Caption: In vitro experimental workflow.

Troubleshooting_Logic start Unexpected Experimental Outcome check_dose Verify Dose/Concentration start->check_dose Cardiovascular Variability check_model Assess Baseline Autonomic Tone start->check_model Variable Heart Rate check_protocol Review Experimental Protocol (e.g., Anesthesia, Washout) start->check_protocol Inconsistent Results consider_off_target Consider Off-Target Effects start->consider_off_target Persistent Anomalies optimize_dose Optimize Dose/ Perform Dose-Response check_dose->optimize_dose adjust_protocol Adjust Protocol check_model->adjust_protocol check_protocol->adjust_protocol use_control Use More Specific Antagonist consider_off_target->use_control resolution Problem Resolved optimize_dose->resolution adjust_protocol->resolution use_control->resolution

Caption: Troubleshooting logic for unexpected results.

References

Validation & Comparative

Validating Ganglionic Blockade by Pentamethonium Bromide: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pentamethonium Bromide's performance as a ganglionic blocker in vitro, supported by experimental data and detailed protocols. The information is intended to assist researchers in designing and interpreting experiments to validate ganglionic blockade.

Introduction to Ganglionic Blockade

Ganglionic blockers are a class of drugs that act on autonomic ganglia, inhibiting the transmission of nerve impulses.[1] These agents primarily function as competitive antagonists at nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the postsynaptic membrane of both sympathetic and parasympathetic ganglia.[2][3] By blocking these receptors, they prevent the depolarizing action of acetylcholine (ACh), the primary neurotransmitter released from preganglionic neurons. This interruption of the autonomic nervous system's outflow has significant physiological effects, making these compounds valuable tools in pharmacological research.

This compound is a quaternary ammonium (B1175870) compound that has been historically recognized for its ganglionic blocking properties.[4][5][6][7][8] Understanding its in vitro characteristics is crucial for its application in experimental models.

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

The primary mechanism of action for this compound is the competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia.[2][3] These receptors are ligand-gated ion channels, and their activation by acetylcholine leads to an influx of sodium and calcium ions, resulting in depolarization of the postganglionic neuron and propagation of the nerve impulse.

The predominant nAChR subtype in autonomic ganglia is composed of α3 and β4 subunits, although other subunits such as α5, α7, and β2 are also present and contribute to the diversity of receptor function.[9][10][11][12][13] Pentamethonium, by binding to these receptors, prevents acetylcholine from exerting its effect, thus blocking ganglionic transmission.

Comparative Performance of Ganglionic Blockers

While specific in vitro quantitative data for this compound is sparse in readily available recent literature, comparisons with other well-characterized ganglionic blockers can provide valuable context for its potency and efficacy.

Ganglionic BlockerAlternative Names/Related CompoundsTypical In Vitro ModelReported Potency (IC50/EC50)Key Characteristics
This compound Lytensium, Pentamethonium dibromideIsolated Superior Cervical GanglionData not readily available in recent literatureQuaternary ammonium compound.
Hexamethonium -Isolated Superior Cervical Ganglion, Rat Submandibular GangliaIC50 > 50 µM (in displacing labeled (-)-nicotine in human brain membranes)[14]A classic competitive ganglionic blocker. Its effects are often used as a benchmark.
Mecamylamine -Rat Striatal SlicesIC50 ≈ 100 nM (for inhibiting nicotine-evoked dopamine (B1211576) release)[15]A non-competitive antagonist that can cross the blood-brain barrier.
Trimetaphan -Rat Submandibular Ganglia-A short-acting ganglionic blocker.
Atracurium (B1203153) -Guinea Pig Hypogastric Nerve-Vas DeferensEC50 for ganglionic blockade is 48 times its EC50 for neuromuscular blockade.[16]Primarily a neuromuscular blocker with some ganglionic blocking activity.
Tubocurarine (B1210278) -Guinea Pig Hypogastric Nerve-Vas DeferensEC50 for ganglionic blockade is 9.4 times its EC50 for neuromuscular blockade.[16]A non-depolarizing neuromuscular blocker with significant ganglionic blocking effects.

Note: The potency of ganglionic blockers can vary significantly depending on the experimental preparation, the specific nAChR subunit composition, and the agonist used.

Experimental Protocols for In Vitro Validation

To validate the ganglionic blocking activity of this compound in vitro, an electrophysiological approach using an isolated autonomic ganglion preparation is recommended. The following is a generalized protocol that can be adapted for this purpose.

Preparation of Isolated Superior Cervical Ganglion (SCG)

The superior cervical ganglion is a commonly used model for studying sympathetic ganglionic transmission due to its accessibility and relatively simple structure.[17][18][19][20]

Materials:

  • Euthanasia solution

  • Dissection microscope

  • Fine dissection tools (forceps, scissors)

  • Petri dish with ice-cold, oxygenated Krebs solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, and 11 glucose, bubbled with 95% O2/5% CO2)

  • Recording chamber

Procedure:

  • Humanely euthanize the animal (e.g., rat or mouse) according to approved institutional protocols.

  • Quickly dissect the superior cervical ganglia, which are located near the bifurcation of the carotid artery.

  • Immediately place the isolated ganglia in the ice-cold, oxygenated Krebs solution.

  • Carefully remove any surrounding connective tissue under the dissection microscope.

  • Transfer the cleaned ganglion to the recording chamber, continuously perfused with oxygenated Krebs solution at a physiological temperature (e.g., 32-34°C).

Electrophysiological Recording

Electrophysiological recordings allow for the direct measurement of the effects of this compound on synaptic transmission.

Equipment:

  • Extracellular or intracellular recording electrodes

  • Amplifier

  • Stimulator

  • Data acquisition system

Procedure:

  • Position a stimulating electrode on the preganglionic cervical sympathetic trunk and a recording electrode on the postganglionic internal or external carotid nerve.

  • Deliver supramaximal electrical stimuli to the preganglionic nerve to elicit a compound action potential (CAP) in the postganglionic nerve.

  • Record baseline CAPs to establish a stable response.

  • Introduce this compound into the perfusing solution at various concentrations.

  • Record the CAPs in the presence of the drug. A reduction in the CAP amplitude indicates ganglionic blockade.

  • To quantify the effect, construct a concentration-response curve by plotting the percentage of inhibition of the CAP amplitude against the logarithm of the this compound concentration. From this curve, the IC50 value (the concentration that produces 50% inhibition) can be determined.

  • After drug application, "washout" the preparation with drug-free Krebs solution to observe if the blockade is reversible.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Euthanasia Euthanasia Dissection Dissection Euthanasia->Dissection Isolation Isolation Dissection->Isolation Cleaning Cleaning Isolation->Cleaning Placement Electrode Placement Cleaning->Placement Stimulation Stimulation Placement->Stimulation Recording Recording Stimulation->Recording Baseline Drug_Application Pentamethonium Application Recording->Drug_Application Recording_Drug Recording with Drug Drug_Application->Recording_Drug Washout Washout Recording_Drug->Washout Recording_Washout Recording_Washout Washout->Recording_Washout Reversibility Data_Analysis Concentration-Response Curve Recording_Washout->Data_Analysis IC50_Determination IC50 Calculation Data_Analysis->IC50_Determination

Caption: Experimental workflow for in vitro validation of ganglionic blockade.

G cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron cluster_block AP_pre Action Potential ACh_release ACh Release AP_pre->ACh_release nAChR Nicotinic ACh Receptor (e.g., α3β4) ACh_release->nAChR ACh binds Depolarization Depolarization (Na+/Ca2+ influx) nAChR->Depolarization AP_post Action Potential Depolarization->AP_post Pentamethonium Pentamethonium Bromide Pentamethonium->nAChR Competitively Blocks

Caption: Signaling pathway of ganglionic transmission and its blockade by this compound.

Conclusion

Validating the ganglionic blocking activity of this compound in vitro requires a systematic approach using isolated autonomic ganglia and electrophysiological techniques. While direct quantitative comparisons with other blockers are not abundant in recent literature, its mechanism as a competitive antagonist at nicotinic acetylcholine receptors is well-established. The provided protocols and diagrams offer a framework for researchers to design and execute experiments to characterize the in vitro pharmacological profile of this compound and compare its efficacy to other ganglionic blocking agents.

References

Pentamethonium Bromide vs. Hexamethonium: A Comparative Analysis for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamethonium Bromide and its close chemical relative, Hexamethonium, are bis-quaternary ammonium (B1175870) compounds that played a pivotal role in the mid-20th century as the first effective pharmacological agents for the management of severe hypertension.[1][2] Both agents act as ganglionic blockers, producing a "medical sympathectomy" by antagonizing nicotinic acetylcholine (B1216132) receptors (nAChRs) in autonomic ganglia.[3][4] While their clinical use has been largely superseded by more specific antihypertensive drugs with fewer side effects, Pentamethonium and Hexamethonium remain valuable tools in experimental pharmacology for investigating the function and regulation of the autonomic nervous system.[5][6]

This guide provides a comparative analysis of this compound and Hexamethonium, summarizing their pharmacological properties, and presenting relevant experimental data and protocols to inform contemporary research applications.

Mechanism of Action: Blockade of Nicotinic Acetylcholine Receptors

Both Pentamethonium and Hexamethonium are non-depolarizing ganglionic blockers.[4] They act as antagonists at neuronal nicotinic acetylcholine receptors (nAChRs) located in the ganglia of both the sympathetic and parasympathetic nervous systems.[3] This blockade inhibits the transmission of nerve impulses from preganglionic to postganglionic neurons, thereby reducing autonomic outflow to target organs.[4] The action of Hexamethonium on neuronal nAChRs is primarily through the blockade of the ion pore, rather than through direct competition with acetylcholine at its binding site.[4]

dot

cluster_preganglionic Preganglionic Neuron cluster_synapse Autonomic Ganglion Synapse cluster_postganglionic Postganglionic Neuron Preganglionic Neuron Preganglionic Neuron Action Potential Action Potential ACh Release ACh Release Action Potential->ACh Release Triggers nAChR Nicotinic ACh Receptor ACh Release->nAChR ACh binds to Synaptic Cleft Synaptic Cleft Blocked Signal Signal Blocked nAChR->Blocked Signal Prevents Depolarization Pentamethonium/\nHexamethonium Pentamethonium/ Hexamethonium Pentamethonium/\nHexamethonium->nAChR Blocks Postganglionic Neuron Postganglionic Neuron cluster_setup Experimental Setup cluster_procedure Procedure Anesthetized Rat Anesthetized Rat Arterial Catheter Arterial Catheter Anesthetized Rat->Arterial Catheter BP Monitoring IV Catheter IV Catheter Anesthetized Rat->IV Catheter Drug Admin. Data Acquisition Data Acquisition Arterial Catheter->Data Acquisition Dose-Response Dose-Response (Pentamethonium vs Hexamethonium) IV Catheter->Dose-Response Data Analysis Calculate ED50 & Duration Data Acquisition->Data Analysis Stabilization Stabilization Stabilization->Dose-Response Dose-Response->Data Analysis

References

A Comparative Analysis of the Nicotinic Acetylcholine Receptor Antagonists: Pentamethonium Bromide and Mecamylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists is crucial for advancing research in autonomic pharmacology and neuroscience. This guide provides a detailed comparison of two notable ganglionic blockers, Pentamethonium (B1223158) Bromide and Mecamylamine (B1216088), focusing on their efficacy, mechanisms of action, and pharmacokinetic profiles, supported by available experimental data.

Introduction

Pentamethonium Bromide and Mecamylamine are both classified as ganglionic blockers, meaning they inhibit the transmission of nerve impulses in the autonomic ganglia by acting as antagonists at nicotinic acetylcholine receptors (nAChRs). Historically used as antihypertensive agents, their clinical application has been largely superseded by more specific drugs with fewer side effects. However, they remain valuable tools in pharmacological research for studying the autonomic nervous system and the role of nAChRs in various physiological processes.

Mechanism of Action

Both this compound and Mecamylamine exert their effects by blocking the action of acetylcholine at nicotinic receptors within the sympathetic and parasympathetic ganglia. This blockade prevents the depolarization of postganglionic neurons, thereby inhibiting autonomic outflow.

Mecamylamine is a non-selective, non-competitive antagonist of nAChRs.[1] Its mechanism is characterized by open-channel blockade, where it enters and occludes the ion channel pore of the nicotinic receptor, a mode of action that is both voltage-dependent and use-dependent.[2] This means its blocking effect is more pronounced when the neuron is depolarized and the channels are frequently opening.

This compound , a quaternary ammonium (B1175870) compound, also acts as a competitive antagonist at ganglionic nAChRs. While detailed mechanistic studies are less abundant in recent literature, its structure suggests it primarily acts at the acetylcholine binding site on the exterior of the receptor.

A key differentiator between the two is their ability to cross the blood-brain barrier. Mecamylamine, a secondary amine, readily enters the central nervous system (CNS), allowing it to antagonize nAChRs in the brain.[3] This property has led to its investigation for CNS-related conditions. In contrast, this compound's quaternary ammonium structure significantly limits its ability to penetrate the blood-brain barrier.

Efficacy and Potency

Quantitative data directly comparing the efficacy of this compound and Mecamylamine in the same experimental setup is scarce in the available literature. However, data from individual studies provide insights into their respective potencies.

Mecamylamine has been shown to be a potent antagonist at various nAChR subtypes. For instance, it exhibits an IC50 of approximately 0.34 µM at rat neuronal nAChRs in chromaffin cells and has a reported IC50 of 190 nM for the rat α3β4 receptor subtype, which is prevalent in autonomic ganglia. One study comparing Mecamylamine and Hexamethonium (a related ganglionic blocker) on nicotine-induced currents in cultured superior cervical ganglion neurons reported an IC50 of 0.0012 mmol/L for Mecamylamine.[2]

Quantitative efficacy data for This compound is less readily available in recent scientific literature. Older studies confirm its ganglionic blocking activity, but specific IC50 or K_i_ values for various nAChR subtypes are not well-documented in the provided search results. One study noted that Pentamethonium, along with Mecamylamine and other ganglionic blockers, can block nicotine-induced convulsions when administered intraventricularly, suggesting central activity when the blood-brain barrier is bypassed.[4]

Table 1: Comparative Efficacy Data

ParameterThis compoundMecamylamine
IC50 (nAChRs) Data not available~0.34 µM (rat neuronal nAChRs)[5]
190 nM (rat α3β4)
0.0012 mmol/L (vs. nicotine (B1678760) in SCG neurons)[2]

Pharmacokinetic Properties

The structural differences between this compound and Mecamylamine also lead to distinct pharmacokinetic profiles.

Mecamylamine is well-absorbed orally and, as a secondary amine, can cross the blood-brain barrier.[3] Pharmacokinetic studies in rats have shown a plasma half-life of approximately 1.2 hours.[6] In humans, the half-life of one of its stereoisomers, dexmecamylamine, is significantly longer, and its elimination is primarily via the kidneys.[7] The oral bioavailability of the S-(+)-enantiomer of mecamylamine (TC-5214) has been reported to be 56% in rats.[8]

This compound , being a quaternary ammonium compound, is poorly absorbed from the gastrointestinal tract and does not readily cross the blood-brain barrier. Specific pharmacokinetic parameters such as half-life and bioavailability are not well-documented in the available search results, a common characteristic of older, less clinically utilized drugs. The pharmacokinetics of bromide ions, in general, show a long elimination half-life, but this is not specific to the pentamethonium moiety.[9]

Table 2: Comparative Pharmacokinetic Data

ParameterThis compoundMecamylamine
Oral Bioavailability Poor (expected for quaternary ammonium compounds)~56% (S-(+)-enantiomer in rats)[8]
Blood-Brain Barrier Penetration LowHigh[3]
Half-life Data not available~1.2 hours (in rats)[6]
Primary Route of Elimination Data not availableRenal (as unchanged drug)[7]

Experimental Protocols

To experimentally compare the efficacy of this compound and Mecamylamine, several standard pharmacological assays can be employed.

In Vitro Efficacy Determination (IC50)

A common method to determine the half-maximal inhibitory concentration (IC50) of a nicotinic receptor antagonist is through electrophysiological recordings from cells expressing specific nAChR subtypes, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293) transfected with the desired receptor subunits.

General Protocol:

  • Cell Preparation: Culture and maintain cells expressing the target nAChR subtype (e.g., α3β4 for ganglionic blockade).

  • Electrophysiological Recording: Use two-electrode voltage clamp (for oocytes) or patch-clamp (for mammalian cells) techniques to measure the ion current elicited by a specific concentration of an agonist, typically acetylcholine or nicotine.

  • Antagonist Application: Apply the agonist in the presence of varying concentrations of the antagonist (this compound or Mecamylamine).

  • Data Analysis: Measure the peak current response at each antagonist concentration and normalize it to the control response (agonist alone). Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Assessment of Ganglionic Blockade

The hypotensive effect of ganglionic blockers can be assessed in animal models.

General Protocol:

  • Animal Preparation: Anesthetize a suitable animal model (e.g., rat or rabbit) and cannulate the carotid artery to monitor blood pressure and the femoral vein for drug administration.

  • Baseline Measurement: Record baseline mean arterial pressure (MAP).

  • Drug Administration: Administer increasing doses of this compound or Mecamylamine intravenously.

  • Data Analysis: Measure the change in MAP from baseline at each dose and construct a dose-response curve to compare the hypotensive potency of the two drugs.

Signaling Pathways and Experimental Workflows

The signaling pathway blocked by both drugs is the direct ionotropic response of nAChRs. The experimental workflow for comparing their efficacy typically involves a dose-response analysis.

G cluster_0 Nicotinic Acetylcholine Receptor Signaling cluster_1 Antagonist Action ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (Ganglionic) ACh->nAChR Binds to Ion_Flow Na+/K+ Influx nAChR->Ion_Flow Opens Channel Block Blockade of nAChR Depolarization Postganglionic Neuron Depolarization Ion_Flow->Depolarization AP Action Potential Propagation Depolarization->AP Antagonist This compound or Mecamylamine Antagonist->nAChR Binds to & Blocks

Figure 1: Simplified signaling pathway of nicotinic acetylcholine receptors and the action of antagonists.

G cluster_0 Experimental Workflow: In Vitro IC50 Determination Start Start: Cell Culture with nAChRs Agonist Apply Agonist (e.g., ACh) Start->Agonist Measure_Control Measure Control Current Agonist->Measure_Control Antagonist Apply Agonist + Varying [Antagonist] Measure_Control->Antagonist Measure_Response Measure Current Response Antagonist->Measure_Response Analyze Normalize Data & Fit Dose-Response Curve Measure_Response->Analyze End Determine IC50 Analyze->End

Figure 2: General experimental workflow for determining the IC50 of nAChR antagonists.

Conclusion

This compound and Mecamylamine are both effective ganglionic blockers that act as antagonists at nicotinic acetylcholine receptors. Mecamylamine is a well-characterized, non-competitive, blood-brain barrier-penetrating antagonist with documented potency at several nAChR subtypes. In contrast, this compound is a quaternary ammonium compound with limited CNS penetration and for which modern quantitative efficacy and pharmacokinetic data are less available.

For researchers investigating the role of central nAChRs, Mecamylamine is the more suitable tool due to its ability to cross the blood-brain barrier. For studies focused on peripheral ganglionic blockade without CNS effects, this compound could be considered, although its pharmacological profile is less defined by current standards. Further direct comparative studies are warranted to provide a more definitive assessment of their relative efficacies.

References

Pentamethonium Bromide: An Objective Look at its Nicotinic Acetylcholine Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profile of Pentamethonium Bromide for various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. Due to a scarcity of direct quantitative data for this compound, this document leverages available information on structurally related polymethonium compounds, namely Hexamethonium and Decamethonium, to offer a comparative perspective on their interaction with different nAChR subtypes.

Comparative Selectivity Profile

To provide a framework for understanding the potential selectivity of Pentamethonium, this guide presents data for the well-characterized polymethonium compounds, Hexamethonium and Decamethonium. It is important to note that these values are for comparative purposes and do not represent the specific activity of this compound.

CompoundnAChR SubtypeAffinity (IC50/Ki)ActivityReference
Hexamethonium Neuronal (general)-Non-depolarizing ganglionic blocker; acts as a non-competitive antagonist by blocking the ion pore.[1][1]
α4β2µM rangeOpen-channel blocker.[[“]]
Decamethonium Muscle-type (α1β1δε)EC50: 40 ± 3 µM (peak current), 86 ± 10 µM (net charge)Partial agonist.[3][3]
Muscle-type (α1β1γδ)EC50: 44 ± 6 µM (peak current), 89 ± 8 µM (net charge)Partial agonist.[3][3]
Neuronal (general)-Non-depolarizing antagonist.[3][3]

Experimental Protocols

The determination of a compound's selectivity profile for nAChR subtypes typically involves two key experimental approaches: radioligand binding assays and functional assays using two-electrode voltage clamp electrophysiology.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound for a specific nAChR subtype by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for various nAChR subtypes.

Materials:

  • Membrane preparations from cells expressing a specific nAChR subtype (e.g., α4β2, α7, α3β4).

  • Radioligand specific for the nAChR subtype of interest (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7).

  • This compound.

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like nicotine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target nAChR subtype in ice-cold assay buffer. Centrifuge to pellet the membranes and wash to remove cytosolic components. Resuspend the final membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

    • Total Binding: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

    • Competition Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.[4][5][6][7]

Two-Electrode Voltage Clamp (TEVC) Functional Assay

This electrophysiological technique measures the functional effect (agonist, antagonist, or modulator) of a compound on ion channels, such as nAChRs, expressed in Xenopus oocytes.

Objective: To characterize the functional activity of this compound at different nAChR subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired nAChR subtype.

  • Two-electrode voltage clamp setup (amplifier, headstages, microelectrodes, perfusion system).

  • Recording solution (e.g., ND96).

  • Agonist for the nAChR subtype (e.g., acetylcholine).

  • This compound.

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with the cRNA for the specific nAChR subunits and incubate for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection. Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Apply a known concentration of the agonist to elicit a baseline current response.

  • Test Compound Application: To test for antagonist activity, pre-apply this compound for a set period before co-applying it with the agonist. To test for agonist activity, apply this compound alone.

  • Data Acquisition: Record the changes in membrane current in response to agonist and/or test compound application.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. For antagonist activity, generate a concentration-response curve by plotting the percentage of inhibition of the agonist-induced current against the logarithm of the this compound concentration to determine the IC50 value.[8][9][10]

Mandatory Visualizations

experimental_workflow Experimental Workflow for nAChR Selectivity Profiling cluster_binding Radioligand Binding Assay cluster_functional Two-Electrode Voltage Clamp prep_membranes Prepare nAChR Subtype-Specific Membrane Homogenates setup_assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Binding prep_membranes->setup_assay incubate Incubate with Radioligand and this compound setup_assay->incubate filter_wash Filter and Wash to Separate Bound/Unbound incubate->filter_wash quantify Quantify Radioactivity filter_wash->quantify analyze_binding Calculate IC50 and Ki Values quantify->analyze_binding end Selectivity Profile analyze_binding->end inject_oocytes Inject Xenopus Oocytes with nAChR Subunit cRNA express_receptors Incubate for Receptor Expression inject_oocytes->express_receptors record_currents Record Baseline Agonist-Evoked Currents express_receptors->record_currents apply_compound Apply this compound (alone or with agonist) record_currents->apply_compound measure_response Measure Changes in Membrane Current apply_compound->measure_response analyze_functional Determine IC50 (antagonist) or EC50 (agonist) measure_response->analyze_functional analyze_functional->end start Start start->prep_membranes start->inject_oocytes

Caption: Workflow for determining the nAChR selectivity profile.

nAChR_signaling Simplified nAChR Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway nAChR nAChR Activation (e.g., by Acetylcholine) ion_influx Cation Influx (Na+, Ca2+) & Membrane Depolarization nAChR->ion_influx pi3k PI3K ion_influx->pi3k Ca2+ dependent ras Ras ion_influx->ras Ca2+ dependent akt Akt pi3k->akt downstream_pi3k Cell Survival, Proliferation akt->downstream_pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk downstream_mapk Gene Expression, Cell Growth & Differentiation erk->downstream_mapk

Caption: Key downstream signaling pathways activated by nAChRs.

References

Assessing the Off-Target Effects of Pentamethonium Bromide on Muscarinic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the off-target effects of Pentamethonium Bromide, a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, on muscarinic acetylcholine receptors (mAChRs). Due to the limited direct experimental data on this compound's muscarinic receptor affinity, this guide utilizes data from its close structural analog, Hexamethonium, as a predictive surrogate. This comparison is supplemented with data on other nAChR antagonists—Mecamylamine and Trimethaphan—to offer a broader perspective on the selectivity profiles of ganglionic blockers. Detailed experimental protocols and visual diagrams of relevant signaling pathways and workflows are included to support researchers in designing and interpreting their own off-target liability studies.

Introduction to this compound

This compound is a quaternary ammonium (B1175870) compound historically used as a ganglionic blocker to treat hypertension. Its primary mechanism of action is the blockade of nicotinic acetylcholine receptors in autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems. While effective at its primary target, the potential for off-target interactions, particularly with the structurally related muscarinic acetylcholine receptors, is a critical aspect of its pharmacological profile that warrants thorough investigation for both research applications and potential therapeutic development. Understanding these off-target effects is crucial for interpreting experimental results and predicting potential side effects.

On-Target (Nicotinic) vs. Potential Off-Target (Muscarinic) Signaling

This compound's intended pharmacological effect is the blockade of ionotropic nAChRs, which are ligand-gated ion channels. In contrast, mAChRs are G-protein coupled receptors (GPCRs) that mediate their effects through intracellular second messenger cascades. The five subtypes of muscarinic receptors (M1-M5) couple to different G-proteins, leading to diverse physiological responses. The diagram below illustrates the distinct signaling pathways of the on-target nicotinic receptors and the potential off-target muscarinic receptors.

cluster_0 On-Target: Nicotinic Receptor Signaling cluster_1 Potential Off-Target: Muscarinic Receptor Signaling Pentamethonium Pentamethonium Bromide nAChR Nicotinic ACh Receptor (Ion Channel) Pentamethonium->nAChR Blocks Ion_Flow Ion Influx (Na+, Ca2+) nAChR->Ion_Flow Prevents Opening Depolarization Membrane Depolarization Response_N Ganglionic Blockade Pentamethonium_off Pentamethonium Bromide mAChR Muscarinic ACh Receptor (GPCR) Pentamethonium_off->mAChR Potential Blockade G_Protein G-Protein Activation mAChR->G_Protein Prevents Activation Second_Messenger Second Messenger Cascade Response_M Varied Cellular Responses Start Start: Assess Off-Target Effects of a Test Compound Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay (e.g., Schild Analysis) Start->Functional_Assay Data_Analysis_Binding Determine Ki values for Muscarinic Subtypes Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Determine pA2 values and mechanism of antagonism Functional_Assay->Data_Analysis_Functional Comparison Compare with affinity for primary target (nAChR) Data_Analysis_Binding->Comparison Data_Analysis_Functional->Comparison Conclusion Conclude on Selectivity Profile and Off-Target Liability Comparison->Conclusion

Cross-Validation of Pentamethonium Bromide Findings with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of pharmacological findings of Pentamethonium Bromide, a ganglionic blocker, with data from relevant genetic models, specifically nicotinic acetylcholine (B1216132) receptor (nAChR) subunit knockout mice. By juxtaposing the known effects of this compound with the phenotypes of mice lacking specific nAChR subunits, this guide offers a basis for understanding the compound's mechanism of action and the role of individual nAChR subunits in autonomic neurotransmission.

This compound is a quaternary ammonium (B1175870) compound that acts as a non-selective, non-depolarizing antagonist at nAChRs located in autonomic ganglia.[1][2] This blockade inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a range of physiological effects, most notably antihypertensive and vasodilatory actions.[1][3]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively binding to the nicotinic acetylcholine receptors on postganglionic neurons, preventing the binding of the endogenous agonist, acetylcholine (ACh). This action blocks the opening of the ion channel associated with the receptor, thereby inhibiting depolarization and the propagation of the nerve impulse to the effector organs.

The primary targets of this compound are the nAChRs in autonomic ganglia. These receptors are ligand-gated ion channels composed of five subunits.[4] The predominant subunit combination in autonomic ganglia is α3β4, although other subunits including α5, α7, β2 are also present.[5][6]

cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron cluster_action ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (e.g., α3β4) ACh->nAChR Binds to IonChannel Ion Channel (Closed) Block Blockade Effector Effector Organ (e.g., Blood Vessel) IonChannel->Effector No Depolarization No Signal Propagation Penta Pentamethonium Bromide Penta->nAChR Competitively Binds (Antagonist) Block->IonChannel Prevents Opening

Figure 1: Signaling pathway showing this compound's antagonistic action at the ganglionic nAChR.

Cross-Validation with Genetic Models

Direct experimental data comparing the effects of this compound in wild-type versus nAChR knockout mice is limited. However, a logical cross-validation can be performed by comparing the known physiological effects of this compound with the reported phenotypes of mice lacking specific nAChR subunits crucial for autonomic function.

ParameterEffect of this compound (in Wild-Type Animals)Phenotype of nAChR α3 Knockout MicePhenotype of nAChR β4 Knockout MicePhenotype of nAChR α7 Knockout Mice
Blood Pressure Significant decrease (hypotension)[1]Basal hypotension, reduced response to nicotine-induced pressor effectsAltered anxiety and depression-like behavior, but gross autonomic dysfunction is not prominent without concurrent β2 knockout[4][7]Altered inflammatory and cognitive responses, but primary cardiovascular phenotype is less pronounced[8]
Heart Rate Tachycardia (due to blockade of parasympathetic tone)[9]Altered heart rate variabilityNot significantly different from wild-type in basal conditions[7]No major reported changes in basal heart rate
Pupil Diameter Mydriasis (pupil dilation) due to blockade of parasympathetic toneNot extensively reportedNot extensively reportedNot extensively reported
Gastrointestinal Motility Decreased (constipation)[10]Not extensively reportedNot extensively reportedNot extensively reported

Interpretation: The hypotensive effect of this compound strongly aligns with the phenotype observed in nAChR α3 knockout mice, reinforcing the critical role of the α3 subunit in maintaining vascular tone through sympathetic ganglia. The effects on heart rate are consistent with the blockade of parasympathetic input to the heart, which is also mediated by ganglionic nAChRs. The phenotypes of β4 and α7 knockout mice are less directly correlated with the primary effects of this compound, suggesting that while these subunits are present in ganglia, the α3 subunit is the principal mediator of the drug's cardiovascular effects.

Proposed Experimental Workflow for Cross-Validation

To directly assess the role of specific nAChR subunits in the action of this compound, a series of experiments in wild-type and knockout mice can be performed.

cluster_setup Experimental Setup cluster_exp Experimental Procedures cluster_data Data Analysis and Comparison WT Wild-Type Mice BP Continuous Blood Pressure Monitoring (Telemetry) WT->BP HRV Heart Rate Variability Analysis WT->HRV EP Ex vivo Ganglia Electrophysiology WT->EP KO nAChR Knockout Mice (α3, β4, α7) KO->BP KO->HRV KO->EP Compare Compare Dose-Response Curves of this compound BP->Compare HRV->Compare EP->Compare

Figure 2: Proposed experimental workflow for cross-validating this compound's effects.

Detailed Experimental Protocols

Continuous Blood Pressure Monitoring in Conscious Mice

Objective: To measure the effect of this compound on blood pressure in freely moving wild-type and nAChR knockout mice.

Methodology:

  • Surgical Implantation of Radiotelemetry Devices:

    • Anesthetize mice (e.g., with isoflurane).

    • Implant a pressure-sensing catheter into the carotid artery, with the transmitter body placed in a subcutaneous pocket on the flank.

    • Allow a recovery period of at least 7 days post-surgery.[1]

  • Data Acquisition:

    • House mice individually in cages placed on receiver platforms.

    • Record baseline blood pressure and heart rate for a 24-hour period to establish diurnal rhythm.

    • Administer this compound via intraperitoneal (IP) injection at various doses.

    • Continuously record blood pressure and heart rate for at least 2 hours post-injection.

  • Data Analysis:

    • Calculate the change in mean arterial pressure (MAP) and heart rate from baseline for each dose in both wild-type and knockout groups.

    • Construct dose-response curves and compare the potency and efficacy of this compound between genotypes.

Heart Rate Variability (HRV) Analysis

Objective: To assess the impact of this compound on the autonomic regulation of heart rate.

Methodology:

  • ECG Recording:

    • Utilize implantable telemetry devices capable of recording electrocardiogram (ECG) signals or subcutaneously implanted electrodes.

  • Data Acquisition:

    • Record ECG concurrently with blood pressure measurements before and after this compound administration.

  • Data Analysis:

    • Analyze the R-R intervals from the ECG recordings.

    • Calculate time-domain (e.g., SDNN, RMSSD) and frequency-domain (e.g., LF/HF ratio) parameters of HRV.

    • Compare the changes in HRV parameters induced by this compound between wild-type and knockout mice to assess the differential impact on sympathetic and parasympathetic tone.[5]

Ex vivo Electrophysiology of Autonomic Ganglia

Objective: To directly measure the effect of this compound on neuronal excitability in isolated autonomic ganglia.

Methodology:

  • Ganglion Dissection:

    • Euthanize wild-type and knockout mice and dissect autonomic ganglia (e.g., superior cervical ganglion).

  • Electrophysiological Recording:

    • Place the isolated ganglion in a recording chamber continuously perfused with artificial cerebrospinal fluid.

    • Use intracellular or whole-cell patch-clamp techniques to record the postsynaptic potentials or currents evoked by stimulating the preganglionic nerve.

  • Drug Application:

    • Bath-apply varying concentrations of this compound.

  • Data Analysis:

    • Measure the amplitude of the evoked postsynaptic responses before and after drug application.

    • Construct concentration-response curves for the inhibitory effect of this compound and compare between genotypes.

Conclusion

While direct comparative studies are not yet abundant, the available evidence from the known pharmacology of this compound and the phenotypes of nAChR subunit knockout mice provides a strong basis for cross-validation. The proposed experimental workflows offer a clear path for researchers to definitively elucidate the specific contributions of different nAChR subunits to the physiological effects of this and other ganglionic blockers. This comparative approach is crucial for a deeper understanding of autonomic pharmacology and the development of more targeted therapeutics.

References

Unraveling the Potency of Polymethonium Compounds: A Comparative Analysis of Ganglionic Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of pharmacological compounds is paramount. This guide provides a detailed comparison of the ganglionic blocking potency of pentamethonium (B1223158) bromide and its homologous polymethonium compounds, drawing upon seminal experimental data.

The polymethylene bis-trimethylammonium series, commonly known as polymethonium compounds, has been instrumental in elucidating the pharmacology of nicotinic acetylcholine (B1216132) receptors at autonomic ganglia. The potency of these compounds in blocking ganglionic transmission is critically dependent on the length of the polymethylene chain separating the two quaternary ammonium (B1175870) heads.

Quantitative Comparison of Ganglionic Blocking Potency

The ganglion blocking activity of the polymethonium series, with the general formula (CH₃)₃N⁺-(CH₂)ₙ-N⁺(CH₃)₃, was famously characterized by Paton and Zaimis in their groundbreaking studies. Their work on the cat superior cervical ganglion preparation revealed a distinct relationship between the number of methylene (B1212753) units (n) and the blocking potency.

The following table summarizes the relative potencies of various polymethonium compounds, with hexamethonium (B1218175) (n=6) serving as the benchmark for maximal potency.

Compound NameNumber of Methylene Units (n)Relative Ganglionic Blocking Potency
Ethylmethonium2Very Low
Propylmethonium3Low
Butylmethonium4Moderate
Pentamethonium 5 High
Hexamethonium 6 Very High (Peak Potency)
Heptamethonium7High
Octamethonium8Moderate
Nonamethonium9Low
Decamethonium10Very Low
Undecylmethonium11Negligible
Dodecylmethonium12Negligible
Tridecylmethonium13Negligible

Note: The relative potencies are derived from classical pharmacological studies and represent a qualitative to semi-quantitative comparison.

The data clearly indicates a "bell-shaped" curve for ganglionic blocking activity, with the potency increasing from n=2 to a peak at n=6 (hexamethonium), and then rapidly declining for longer chain lengths.[1] Pentamethonium (n=5) exhibits high potency, only surpassed by hexamethonium. This sharp peak in activity for ganglion block with hexamethonium provided a dramatic illustration of the structural requirements for effective antagonism at neuronal-type nicotinic receptors.[1]

Experimental Protocols

The primary experimental model used to determine the ganglionic blocking potency of polymethonium compounds was the cat superior cervical ganglion-nictitating membrane preparation . This in vivo model allows for the direct assessment of drug effects on sympathetic ganglionic transmission.

Detailed Methodology:

  • Animal Preparation: Cats were anesthetized, typically with chloralose (B1664795) or pentobarbitone. The trachea was cannulated to ensure a clear airway.

  • Surgical Procedure: The cervical sympathetic trunk on one side was carefully dissected and exposed. The superior cervical ganglion, which innervates the nictitating membrane (a translucent third eyelid in cats), was identified.

  • Stimulation: The preganglionic nerve fibers of the cervical sympathetic trunk were subjected to electrical stimulation. This stimulation mimics the natural nerve impulses and causes the release of acetylcholine (ACh) in the ganglion, leading to the contraction of the nictitating membrane.

  • Drug Administration: The polymethonium compounds were administered intravenously or by close arterial injection to the ganglion.

  • Measurement of Response: The contractions of the nictitating membrane were recorded using a force-displacement transducer connected to a kymograph or a chart recorder. The extent of ganglionic blockade was quantified by the reduction in the nictitating membrane's contraction in response to preganglionic stimulation after the administration of the test compound.

  • Data Analysis: The dose of each compound required to produce a 50% reduction in the maximal contraction of the nictitating membrane (ED50) was determined. The relative potencies were then calculated by comparing the ED50 values of the different polymethonium compounds.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the key signaling pathway and the experimental workflow.

Signaling_Pathway cluster_pre Preganglionic Neuron cluster_synapse Synaptic Cleft cluster_post Postganglionic Neuron Nerve Impulse Nerve Impulse ACh_Vesicles ACh Vesicles Nerve Impulse->ACh_Vesicles triggers ACh Acetylcholine (ACh) ACh_Vesicles->ACh releases nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel activates Depolarization Depolarization Ion_Channel->Depolarization leads to Action_Potential Action Potential Depolarization->Action_Potential generates Polymethonium Polymethonium Compound Polymethonium->nAChR blocks

Caption: Signaling pathway at the autonomic ganglion and the site of action of polymethonium compounds.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Anesthesia Anesthetize Cat Surgery Expose Superior Cervical Ganglion Anesthesia->Surgery Stimulation Stimulate Preganglionic Nerve Surgery->Stimulation Record_Control Record Nictitating Membrane Contraction (Control) Stimulation->Record_Control Record_Test Record Nictitating Membrane Contraction (Test) Stimulation->Record_Test Drug_Admin Administer Polymethonium Compound Record_Control->Drug_Admin Drug_Admin->Stimulation Compare Compare Control and Test Responses Record_Test->Compare Calculate Calculate % Inhibition Compare->Calculate Determine_Potency Determine Relative Potency Calculate->Determine_Potency

References

A Comparative Guide to Pentamethonium and Other Ganglionic Blockers on Synaptic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pentamethonium (B1223158) and other ganglionic blocking agents, focusing on their efficacy and mechanism of action in inhibiting synaptic transmission. The information is curated to assist researchers in selecting appropriate tools for neurological studies and to provide foundational data for drug development professionals.

Introduction to Ganglionic Blockers

Ganglionic blockers are a class of drugs that inhibit the transmission of nerve impulses in the autonomic ganglia. They act primarily as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) on the postsynaptic membrane of both sympathetic and parasympathetic ganglia. By blocking these receptors, they prevent acetylcholine released from preganglionic neurons from depolarizing the postganglionic neurons, thereby blocking the entire output of the autonomic nervous system.[1][2] While their clinical use has been largely superseded by more specific drugs with fewer side effects, ganglionic blockers like Pentamethonium, Hexamethonium (B1218175), and Mecamylamine (B1216088) remain invaluable pharmacological tools for the experimental investigation of autonomic nervous system function and synaptic transmission.[3][4]

Mechanism of Action: Blocking the Nicotinic Acetylcholine Receptor

The primary signaling pathway affected by ganglionic blockers is the cholinergic transmission at the autonomic ganglia. The process begins with an action potential arriving at the preganglionic nerve terminal, triggering the release of acetylcholine (ACh) into the synaptic cleft. ACh then binds to nicotinic receptors on the postganglionic neuron, causing a conformational change that opens an ion channel permeable to sodium and potassium ions. The resulting influx of positive ions leads to depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP). If the EPSP reaches the threshold, it triggers an action potential in the postganglionic neuron, which then propagates to the target organ.

Ganglionic blockers interrupt this pathway by competitively or non-competitively binding to the nicotinic receptors, preventing ACh from binding and activating the channel. This blockade reduces the amplitude of the EPSP, and if the blockade is sufficient, it prevents the postganglionic neuron from reaching the threshold for firing an action potential, thus inhibiting synaptic transmission.

cluster_pre Preganglionic Neuron cluster_synapse Synaptic Cleft cluster_post Postganglionic Neuron Action Potential Action Potential ACh Vesicles ACh Vesicles Action Potential->ACh Vesicles Triggers release ACh ACh ACh Vesicles->ACh Exocytosis nAChR Nicotinic ACh Receptor ACh->nAChR Binds to Ion Channel Ion Channel nAChR->Ion Channel Opens EPSP Excitatory Postsynaptic Potential Ion Channel->EPSP Na+ influx causes Postganglionic AP Postganglionic Action Potential EPSP->Postganglionic AP Triggers if threshold is met Blocker Ganglionic Blocker (e.g., Pentamethonium) Blocker->nAChR Blocks ACh binding

Figure 1. Signaling pathway of ganglionic transmission and the site of action of ganglionic blockers.

Comparative Performance Data

The following tables summarize the available quantitative data on the performance of Pentamethonium and other ganglionic blockers. It is important to note that direct comparative data for Pentamethonium is limited in recent literature.

Table 1: Inhibitory Potency (IC50) of Ganglionic Blockers on Nicotine-Induced Currents in Cultured Superior Cervical Ganglion Neurons

Ganglionic BlockerIC50 (mmol/L)
Mecamylamine0.0012
Hexamethonium0.0095
Pentamethonium Data not available

This data is derived from a study comparing the action sites of mecamylamine and hexamethonium on nicotinic receptors of sympathetic neurons.

Table 2: Inhibitory Potency (IC50) of Nicotinic Antagonists on Acetylcholine-Evoked Currents in Bovine Chromaffin Cells

Ganglionic BlockerIC50 (µM)
Mecamylamine0.25
Trimetaphan0.33
(+)-Tubocurarine0.63
Hexamethonium2.2
Pentamethonium Data not available

This data highlights the relative potency of different nicotinic antagonists in a specific cell type.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize the effects of ganglionic blockers on synaptic transmission.

Experimental Workflow: Characterizing a Novel Ganglionic Blocker

The following diagram outlines a typical workflow for the initial characterization of a potential ganglionic blocking agent.

Start Start: Synthesize/Isolate Compound BindingAssay Radioligand Binding Assay (Determine Ki) Start->BindingAssay Electrophysiology Whole-Cell Patch Clamp (Determine IC50 and mechanism of block) Start->Electrophysiology DataAnalysis Data Analysis and Comparison BindingAssay->DataAnalysis Electrophysiology->DataAnalysis Conclusion Conclusion: Characterize Potency and Mechanism DataAnalysis->Conclusion

Figure 2. A simplified workflow for the characterization of a novel ganglionic blocker.
Detailed Protocol 1: Whole-Cell Patch Clamp Electrophysiology

This protocol is used to measure the inhibitory effect of ganglionic blockers on ion currents mediated by nicotinic acetylcholine receptors.

1. Cell Preparation:

  • Culture cells expressing the nicotinic receptor subtype of interest (e.g., PC12 cells, primary sympathetic neurons, or a heterologous expression system like HEK293 cells transfected with specific nAChR subunits).

  • Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

2. Recording Setup:

  • Place the coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.3 with NaOH).

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution (e.g., containing in mM: 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 ATP, pH adjusted to 7.3 with KOH).

3. Establishing Whole-Cell Configuration:

  • Approach a cell with the patch pipette and form a high-resistance (GΩ) seal.

  • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

4. Data Acquisition:

  • Apply the agonist (e.g., acetylcholine or nicotine) to the cell using a rapid application system to evoke an inward current.

  • After establishing a stable baseline response to the agonist, co-apply the ganglionic blocker at various concentrations with the agonist.

  • Record the peak amplitude of the inward current in the absence and presence of the blocker.

5. Data Analysis:

  • Measure the percentage of inhibition of the agonist-evoked current at each concentration of the blocker.

  • Plot the percentage of inhibition against the logarithm of the blocker concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Detailed Protocol 2: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled ganglionic blocker to nicotinic receptors by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Homogenize tissue or cells expressing the nicotinic receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

2. Binding Reaction:

  • In a series of tubes, add a fixed concentration of a suitable radioligand (e.g., [3H]-epibatidine or [3H]-nicotine) and increasing concentrations of the unlabeled ganglionic blocker (the competitor).

  • Add the membrane preparation to each tube to initiate the binding reaction.

  • Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

4. Quantification of Binding:

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity on the filters using a scintillation counter.

5. Data Analysis:

  • Determine the amount of specific binding at each concentration of the competitor by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known high-affinity ligand) from the total binding.

  • Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.

  • Fit the data to a one-site or two-site competition model to determine the IC50 value of the competitor.

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Relationship of Experimental Outcomes

The data obtained from these experimental protocols can be integrated to build a comprehensive understanding of a ganglionic blocker's pharmacological profile.

Ki Binding Affinity (Ki) from Radioligand Assay Profile Comprehensive Pharmacological Profile Ki->Profile IC50 Functional Potency (IC50) from Electrophysiology IC50->Profile Mechanism Mechanism of Block (Competitive vs. Non-competitive) from Electrophysiology Mechanism->Profile

Figure 3. Integration of experimental data to build a pharmacological profile.

Conclusion

Pentamethonium, alongside other classic ganglionic blockers like Hexamethonium and Mecamylamine, continues to be a valuable research tool for dissecting the complexities of synaptic transmission within the autonomic nervous system. While quantitative comparative data for Pentamethonium is not as readily available in modern literature as for other agents, the experimental protocols outlined in this guide provide a robust framework for its further characterization. By employing techniques such as whole-cell patch clamp electrophysiology and radioligand binding assays, researchers can elucidate the precise potency and mechanism of action of Pentamethonium and other novel ganglionic blocking compounds, thereby advancing our understanding of nicotinic receptor pharmacology and autonomic control.

References

Safety Operating Guide

Personal protective equipment for handling Pentamethonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, operational, and disposal guidance for the handling of Pentamethonium Bromide (CAS No: 541-20-8). Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risks associated with this compound. This compound is a ganglion blocker that has been used as an antihypertensive and vasodilator agent.[1][2] It can cause skin, eye, and respiratory irritation.[1][3][4]

Hazard Identification and Personal Protective Equipment (PPE)

Direct contact with this compound can result in irritation.[3] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[5]Protects against airborne particles and accidental splashes.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile) inspected before use. Follow proper glove removal technique to avoid skin contact.[3][5]Prevents dermal absorption and skin irritation.[3]
Body Protection A lab coat, protective suit, or impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3][5]Minimizes the risk of skin contact with the chemical.
Respiratory Protection For nuisance exposures or if dust/aerosols are generated, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. If exposure limits are exceeded, a full-face respirator should be used.[5]Prevents inhalation of harmful dust particles or aerosols.

Quantitative Data

ParameterValueSource
Molecular Weight 348.16 g/mol [4][5][6]
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][3][4]
OSHA PEL Not available[3]
NIOSH REL Not available[3]
ACGIH TLV Not available[3]

Operational and Disposal Plans

Handling Procedures:

  • Work in a well-ventilated area, preferably in a laboratory fume hood.[3][5]

  • Avoid the formation of dust and aerosols.[5]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands and any exposed skin thoroughly after handling.[3][5][7]

  • Do not eat, drink, or smoke when using this product.[8]

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[3][5]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Spill Management:

  • Evacuate personnel from the spill area.

  • Wear the full complement of PPE, including respiratory protection.

  • Avoid breathing dust.[3][5]

  • Carefully sweep or vacuum up the spilled material without creating dust.

  • Place the collected material into a suitable, closed, and labeled container for disposal.[5]

Disposal Plan:

  • Dispose of this compound waste and contaminated materials through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[5]

  • Do not discharge to sewer systems.[5]

  • Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or punctured to make it unusable before disposal in a sanitary landfill.[5]

Experimental Protocol: Investigating the Effect of this compound on Smooth Muscle Contraction

This protocol provides a general methodology for studying the effects of this compound on isolated smooth muscle tissue, based on its action as a ganglion blocker.

1. Tissue Preparation:

  • Isolate a section of smooth muscle tissue (e.g., guinea pig ileum, rat vas deferens) and mount it in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
  • Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes).

2. Eliciting Contractions:

  • Induce smooth muscle contractions using either electrical field stimulation (EFS) to stimulate intramural nerves or by applying a nicotinic receptor agonist (e.g., acetylcholine (B1216132) in the presence of a muscarinic antagonist, or DMPP).
  • Record the contractile responses using an isometric force transducer connected to a data acquisition system.
  • Obtain a stable series of control contractions.

3. Application of this compound:

  • Add this compound to the organ bath in a cumulative or non-cumulative manner, starting with a low concentration and increasing in logarithmic steps.
  • Allow each concentration to equilibrate for a set period before re-stimulating the tissue.

4. Data Analysis:

  • Measure the amplitude of the contractions in the absence and presence of different concentrations of this compound.
  • Construct a concentration-response curve to determine the IC50 value (the concentration of this compound that causes 50% inhibition of the contractile response).

Visualizing Safe Handling Workflow and Signaling Pathway

The following diagrams illustrate the safe handling workflow for this compound and its mechanism of action as a ganglion blocker.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep Review SDS don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Dissolve/Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Glassware & Work Surfaces experiment->decontaminate dispose_waste Dispose of Waste in Labeled Hazardous Waste Container decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill Spill evacuate Evacuate Area spill->evacuate contain Contain Spill spill->contain cleanup Clean Up Spill (following protocol) spill->cleanup exposure Exposure first_aid Administer First Aid (as per SDS) exposure->first_aid seek_medical Seek Medical Attention exposure->seek_medical

Caption: Safe handling workflow for this compound.

Mechanism of Action: Ganglionic Blockade cluster_ganglion Autonomic Ganglion preganglionic Preganglionic Neuron ach_release Acetylcholine (ACh) Release preganglionic->ach_release nicotinic_receptor Nicotinic Receptor (Nn) ach_release->nicotinic_receptor Binds to postganglionic Postganglionic Neuron nicotinic_receptor->postganglionic Depolarizes no_depolarization No Depolarization nicotinic_receptor->no_depolarization If Blocked pentamethonium This compound pentamethonium->nicotinic_receptor Competitively Blocks blocked_signal Blocked Signal to Effector Organ no_depolarization->blocked_signal

Caption: Signaling pathway showing competitive antagonism by this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentamethonium Bromide
Reactant of Route 2
Reactant of Route 2
Pentamethonium Bromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.